Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-11-4-12-8(5)15-7/h3-4H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPORVCPSXHMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CN=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442458 | |
| Record name | ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-80-1 | |
| Record name | ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a heterocyclic system of profound interest in medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing molecules based on this scaffold to interact with a wide array of biological targets.[1][2] This structural mimicry has led to the development of thienopyrimidine derivatives with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][3]
The target molecule of this guide, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 59488-80-1), represents a specific substitution pattern on this privileged scaffold.[4][5] The presence of the 5-amino group and the 6-carboxylate ester offers critical handles for further chemical modification, making it a valuable intermediate for constructing more complex drug candidates. This guide provides an in-depth exploration of a primary synthetic pathway, grounded in established chemical principles and authoritative research, to empower scientists in their synthetic endeavors.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
A robust synthesis of a fused heterocyclic system like thieno[2,3-d]pyrimidine relies on a logical and efficient bond-disconnection approach. The most versatile and widely documented strategy involves the sequential construction of the two heterocyclic rings. Our analysis identifies the most logical pathway as the initial formation of a highly functionalized thiophene ring, which then serves as the foundation for the subsequent annulation (fusion) of the pyrimidine ring.
This approach offers significant advantages:
-
Convergent Synthesis: It allows for the independent preparation and modification of the thiophene precursor before the final, often challenging, ring fusion.
-
Versatility: The choice of starting materials in the initial thiophene synthesis dictates the final substitution pattern, making the overall strategy highly adaptable.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. 59488-80-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound|CAS 59488-80-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
An In-Depth Technical Guide to Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 59488-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, bearing the CAS number 59488-80-1, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. As a member of the thieno[2,3-d]pyrimidine family, this compound serves as a versatile scaffold for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their scientific endeavors.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system of immense interest in pharmaceutical research due to its structural analogy to endogenous purine bases.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to function as antagonists or inhibitors of enzymes and receptors that recognize purines, leading to a wide array of pharmacological effects. The therapeutic potential of this scaffold is vast, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective properties.[3] this compound, with its reactive amino and ester functionalities, represents a key intermediate for the elaboration of this privileged scaffold, enabling the exploration of diverse chemical space in the quest for new and effective drugs.
Synthesis and Mechanistic Insights
The construction of the thieno[2,3-d]pyrimidine core typically proceeds through a multi-step sequence, commencing with the formation of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring.
The Gewald Reaction: A Cornerstone for Thiophene Ring Synthesis
A widely employed and efficient method for the synthesis of the requisite 2-aminothiophene precursor is the Gewald reaction.[4] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or triethylamine.[4][5]
Conceptual Workflow for the Gewald Reaction:
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
Cyclization to the Thieno[2,3-d]pyrimidine Core
Following the synthesis of the 2-aminothiophene intermediate, the pyrimidine ring is constructed. A common strategy involves the reaction of the 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon. For the synthesis of this compound, formamide or a derivative can be utilized to introduce the C4 and N3 atoms of the pyrimidine ring.
Representative Synthetic Protocol
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (A Gewald Reaction Example)
-
Reaction Setup: In a well-ventilated fume hood, to a stirred solution of 2-butanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Slowly add morpholine (1.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the desired 2-aminothiophene product.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
Reaction Setup: A mixture of the synthesized ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and a suitable cyclizing agent such as formamide (in excess) or triethyl orthoformate and ammonia is prepared.
-
Reaction Conditions: The reaction mixture is heated at high temperature (typically 150-180 °C) for several hours.
-
Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Physicochemical and Spectroscopic Properties
The precise physical properties of this compound are not extensively reported. However, based on data from commercial suppliers and analogous structures, the following information can be compiled.[6][8]
| Property | Value | Source |
| CAS Number | 59488-80-1 | [6] |
| Molecular Formula | C₉H₉N₃O₂S | [8] |
| Molecular Weight | 223.25 g/mol | [8] |
| Appearance | Off-white to yellow solid | Inferred |
| Melting Point | Not definitively reported; likely >200 °C based on analogs | Inferred |
| Solubility | Likely soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water | Inferred |
Spectroscopic Characterization (Expected)
Based on the analysis of closely related structures, the following spectroscopic features are anticipated for this compound:
-
¹H NMR:
-
A singlet for the pyrimidine proton (H4) typically appearing downfield (δ 8.0-9.0 ppm).
-
A broad singlet corresponding to the amino protons (NH₂) in the range of δ 5.0-7.0 ppm.
-
A quartet and a triplet for the ethyl ester group (OCH₂CH₃) at approximately δ 4.2-4.4 ppm and δ 1.2-1.4 ppm, respectively.
-
-
¹³C NMR:
-
Signals for the pyrimidine and thiophene carbons in the aromatic region (δ 110-170 ppm).
-
A signal for the ester carbonyl carbon around δ 165 ppm.
-
Signals for the ethyl group carbons around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the amino group in the region of 3200-3500 cm⁻¹.
-
C=O stretching vibration for the ester carbonyl group around 1680-1720 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the heterocyclic rings.
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Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The strategic placement of the amino and ester groups in this compound allows for facile derivatization to explore structure-activity relationships (SAR).
Kinase Inhibitors
A significant number of thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]
Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidine Derivatives:
Caption: Thieno[2,3-d]pyrimidine derivatives can inhibit key kinases in oncogenic signaling pathways.
-
VEGFR Inhibitors: Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR inhibitors.[4]
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EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines have shown promise as EGFR inhibitors.
-
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors against a range of other kinases, including fibroblast growth factor receptors (FGFRs), and FMS-like tyrosine kinase 3 (FLT3).[5]
Microtubule Targeting Agents
Microtubules are dynamic protein polymers that are essential for cell division, making them an attractive target for anticancer drugs. Certain thieno[2,3-d]pyrimidine derivatives have been shown to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7]
Other Therapeutic Areas
Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has been explored for its potential in treating a variety of other conditions, including:
-
Inflammatory Diseases: By targeting key inflammatory mediators.
-
Infectious Diseases: Exhibiting antibacterial and antiviral activities.
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Neurological Disorders: Showing promise as neuroprotective agents.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic importance in medicinal chemistry. Its robust and versatile synthesis, coupled with the proven therapeutic potential of the thieno[2,3-d]pyrimidine scaffold, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of this scaffold to target novel biological pathways implicated in a wider range of diseases. The continued investigation of derivatives originating from this key intermediate holds great promise for the future of drug discovery.
References
- 1. Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 59488-80-1|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
The Architecture of Innovation: A Technical Guide to the Discovery of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate Structural Analogs
Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Motif in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fascinating bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has rendered it a "bioisostere" of adenine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer[2][3][4], anti-inflammatory[1], antimicrobial[5][6], and antiviral properties.[1] Notably, their role as kinase inhibitors has been a particularly fruitful area of research, with analogs showing potent inhibition of key signaling proteins like VEGFR-2, EGFR, and PI3K.[4][7][8]
This guide focuses on a specific, yet versatile, starting point for drug discovery endeavors: Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate . We will dissect the synthetic strategies for its creation, explore the rationale behind the design of its structural analogs, and detail the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.
I. Foundational Synthesis: Crafting the Core Scaffold
The construction of the thieno[2,3-d]pyrimidine nucleus typically begins with the synthesis of a substituted 2-aminothiophene, a reaction for which the Gewald reaction is a cornerstone methodology.[9][10] This one-pot, multi-component reaction offers an efficient route to highly functionalized thiophenes from simple starting materials.[11][12]
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like morpholine or piperidine.[2][13]
Conceptual Workflow for Gewald Reaction:
Caption: A simplified workflow of the Gewald reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup: To a solution of elemental sulfur (1.2 g, 37.5 mmol) in ethanol (50 mL), add 2-butanone (3.6 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol).
-
Catalyst Addition: While stirring, add morpholine (5 mL) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50°C and maintain stirring for 2 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Pyrimidine Ring Annulation: From Thiophene to Thienopyrimidine
With the 2-aminothiophene precursor in hand, the subsequent step is the construction of the fused pyrimidine ring. Several methods exist for this cyclization, with the choice of reagent dictating the substitution pattern on the pyrimidine ring.
Experimental Protocol: Synthesis of Ethyl 5-amino-2-methyl-4-oxo-3,4-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-6-carboxylate
A common strategy involves the cyclization of a 2-acylaminothiophene-3-carboxamide derivative with a base.[6]
-
Acylation: The starting ethyl 2-aminothiophene-3-carboxylate is first acylated, for instance, with acetic anhydride, to introduce the acyl group at the 2-amino position.
-
Amidation: The ester at the 3-position is then converted to a carboxamide, typically by treatment with ammonia.
-
Cyclization: The resulting 2-acylaminothiophene-3-carboxamide is then cyclized by heating with a base, such as sodium hydroxide in an alcoholic solvent, to yield the 4-oxo-thieno[2,3-d]pyrimidine.[6]
For the synthesis of the target This compound , a common approach involves the cyclocondensation of the 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon. For instance, cyclization with formamide or orthoformates can yield the thieno[2,3-d]pyrimidine core.[13]
II. The Art of Analogs: Strategic Molecular Diversification
The core scaffold of this compound offers multiple points for structural modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Key Positions for Analog Synthesis:
Caption: Key modification points on the thieno[2,3-d]pyrimidine scaffold.
Modifications at the 2-Position
The 2-position of the thieno[2,3-d]pyrimidine ring is often a key site for introducing diversity. This can be achieved by starting with a 2-aminothiophene-3-carbonitrile and cyclizing it with various nitriles in the presence of dry hydrogen chloride gas.[14]
Experimental Protocol: Synthesis of Ethyl 4-amino-5-methyl-2-aryl-thieno[2,3-d]pyrimidine-6-carboxylates
-
Reaction Setup: A solution of ethyl 2-amino-4-methylthiophene-3-carbonitrile and the desired aryl nitrile (1:1 molar ratio) in dry dioxane is prepared.
-
Acidic Cyclization: Dry hydrogen chloride gas is passed through the solution for a specified period.[14]
-
Work-up: The reaction mixture is then worked up, typically by pouring it into a basic solution to neutralize the acid and precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.
Modifications at the 4-Position
The 4-position is another critical handle for analog synthesis. A common strategy involves the chlorination of a 4-oxo-thieno[2,3-d]pyrimidine intermediate, followed by nucleophilic aromatic substitution (SNAr) with various amines or other nucleophiles.[6][7][13]
Experimental Protocol: Synthesis of 4-Anilino-thieno[2,3-d]pyrimidine Analogs
-
Chlorination: The 4-oxo-thieno[2,3-d]pyrimidine is refluxed in neat phosphoryl chloride (POCl3) to afford the 4-chloro derivative.[7]
-
Nucleophilic Substitution: The resulting 4-chloro-thieno[2,3-d]pyrimidine is then reacted with a substituted aniline in a suitable solvent, such as isopropanol or DMF, often in the presence of a base like triethylamine, to yield the desired 4-anilino analog.
III. Biological Evaluation: From Molecules to Mechanisms
The synthesized analogs must be subjected to a cascade of biological assays to determine their activity and mechanism of action.
Antiproliferative Activity Assessment
A primary screen for potential anticancer agents is the evaluation of their ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the synthesized thieno[2,3-d]pyrimidine analogs for 48-72 hours.
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Illustrative Data Presentation:
| Compound ID | R1 (at C2) | R2 (at C4) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Lead-1 | -H | -NH2 | 15.2 | 21.5 |
| Analog-1a | -Phenyl | -NH2 | 8.7 | 12.3 |
| Analog-1b | -4-Methoxyphenyl | -NH2 | 2.1 | 5.6 |
| Analog-2a | -H | -Anilino | 5.4 | 9.8 |
| Analog-2b | -H | -4-Chloroanilino | 1.8 | 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Target-Based Assays: Unraveling the Mechanism
For compounds showing significant antiproliferative activity, it is crucial to identify their molecular target. Given the prevalence of thieno[2,3-d]pyrimidines as kinase inhibitors, enzymatic assays against a panel of kinases are a logical next step.
Kinase Inhibition Assay Workflow:
Caption: A generalized workflow for kinase inhibition assays.
Structure-Activity Relationship (SAR) Summary for PI3K Inhibitors:
Studies have shown that for 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, a hydroxyl group at the 3-position of the 2-phenyl ring is beneficial for potent PI3K inhibition.[8] The addition of a methoxy group at the 5-position further enhances the activity against PI3Kβ and PI3Kγ isoforms.[8]
IV. Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. Its synthetic accessibility, coupled with the numerous points for chemical modification, allows for the generation of large and diverse compound libraries. The established biological activities of the broader thieno[2,3-d]pyrimidine class, particularly as kinase inhibitors, provide a strong rationale for the continued exploration of this privileged core. Future efforts in this area will likely focus on leveraging computational modeling for more rational analog design, exploring novel biological targets, and optimizing the pharmacokinetic profiles of lead compounds to accelerate their path toward clinical development.
References
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6533. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1045-1054. [Link]
-
Troisi, L., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11629–11639. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Thomas, J., et al. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892–3900. [Link]
-
El-Emam, A. A., et al. (2018). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Acta Pharmaceutica, 68(1), 15-28. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 943-957. [Link]
-
Ukawa, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1899-1913. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 226-241. [Link]
-
Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]
-
Taran, F., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 297. [Link]
-
Viswanathan, K., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Viswanathan, K., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Kim, J. S., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1020. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. d-nb.info [d-nb.info]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a crucial scaffold in medicinal chemistry. Thieno[2,3-d]pyrimidine derivatives are recognized as bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique fused ring structure of a π-excessive thiophene ring and a π-deficient pyrimidine ring contributes to its diverse biological interactions. This guide provides a comprehensive overview of the primary synthetic routes and starting materials required for the synthesis of this important heterocyclic compound, with a focus on practical, field-proven insights.
The most prevalent and versatile strategy for constructing the thieno[2,3-d]pyrimidine core involves the initial synthesis of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring. A cornerstone of this approach is the Gewald reaction, a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.
Primary Synthetic Pathway: The Gewald Reaction and Subsequent Cyclization
The most common route to this compound begins with the Gewald reaction to form a key intermediate, a polysubstituted 2-aminothiophene. This intermediate then undergoes cyclization to form the desired thieno[2,3-d]pyrimidine scaffold.
The Gewald Reaction: Synthesis of the 2-Aminothiophene Intermediate
The Gewald reaction is a multi-component condensation that typically involves a carbonyl compound, an active methylene compound, and elemental sulfur in the presence of a base. For the synthesis of the precursor to our target molecule, the key starting materials are:
-
Carbonyl Compound: An α-methylene carbonyl compound is required.
-
Active Methylene Compound: Ethyl cyanoacetate or malononitrile are commonly used.
-
Elemental Sulfur: The source of the sulfur atom in the thiophene ring.
-
Base Catalyst: Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are frequently employed to catalyze the initial condensation step.
The reaction proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene.
Table 1: Key Starting Materials for the Gewald Reaction
| Starting Material | Role | Key Considerations |
| Carbonyl Compound (e.g., Aldehyde or Ketone) | Provides the carbon backbone for the thiophene ring. | Sterically hindered ketones may require modified reaction conditions. |
| Active Methylene Nitrile (e.g., Ethyl Cyanoacetate, Malononitrile) | Provides the cyano and ester/amide functionalities. | The choice of this reagent determines the substituents on the resulting thiophene. |
| Elemental Sulfur | Source of the sulfur atom. | Solubility can be enhanced in polar solvents like ethanol, methanol, or DMF. |
| Base Catalyst (e.g., Morpholine, Triethylamine) | Catalyzes the Knoevenagel-Cope condensation. | The choice of base can significantly impact reaction rate and yield. |
Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes
This is a generalized protocol and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.2 equivalents).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add the base catalyst (e.g., morpholine or triethylamine) in a catalytic amount (10-20 mol%).
-
Stir the reaction mixture at a temperature ranging from room temperature to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by recrystallization or column chromatography.
Visualizing the Gewald Reaction Workflow
Caption: Workflow of the Gewald multicomponent reaction for 2-aminothiophene synthesis.
Annulation of the Pyrimidine Ring
Once the 2-aminothiophene intermediate is synthesized, the next step is the annulation of the pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a suitable one-carbon synthon.
Common reagents for this cyclization include:
-
Formamide
-
Orthoesters (e.g., triethyl orthoformate)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
The reaction with formamide, for instance, leads to the formation of a 4-aminothieno[2,3-d]pyrimidine. Alternatively, reaction with DMF-DMA forms an intermediate that can be cyclized with anilines via a Dimroth rearrangement to yield N-substituted thieno[2,3-d]pyrimidines.
Visualizing the Pyrimidine Ring Annulation
Caption: General workflow for the pyrimidine ring annulation.
Alternative Synthetic Strategies
While the Gewald reaction followed by pyrimidine ring formation is the most common approach, other synthetic routes exist. For example, it is possible to construct the thiophene ring onto a pre-existing pyrimidine moiety. This often involves starting with a substituted pyrimidine, such as a 4-mercaptopyrimidine or a 4-chloro-5-cyanopyrimidine, and reacting it with a suitable reagent to build the thiophene ring. However, these methods
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. With the thieno[2,3-d]pyrimidine core being a significant scaffold in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development. This document serves as a detailed reference, offering insights into the structural elucidation of this compound and its derivatives. The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and practical applicability.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine and has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, with its strategic placement of an amino group and an ethyl carboxylate moiety, serves as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules. Accurate and unambiguous characterization of this foundational molecule is therefore a critical first step in any research and development endeavor. This guide provides a detailed spectroscopic roadmap for its identification and characterization.
Molecular Structure and Key Spectroscopic Correlation Workflow
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key protons and carbons that are central to the interpretation of its NMR spectra.
The Thienopyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine core, a fused heterocyclic system isosteric to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has propelled the development of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the key therapeutic targets of thienopyrimidine derivatives, with a focus on oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and offer a curated view of the structure-activity relationships that govern the efficacy of these promising compounds. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the versatile thienopyrimidine framework.
Introduction: The Versatility of the Thienopyrimidine Scaffold
The thienopyrimidine scaffold, consisting of a thiophene ring fused to a pyrimidine ring, represents a class of heterocyclic compounds with remarkable pharmacological diversity.[1] Their structural resemblance to endogenous purines, such as adenine and guanine, allows them to function as competitive inhibitors for a variety of enzymes and receptors that recognize purine-based substrates.[2] This inherent bioisosterism has been a cornerstone of their successful application in drug discovery, leading to the development of compounds targeting a wide range of diseases.[1]
Several thienopyrimidine-based drugs have reached the market or are in advanced clinical trials, validating the therapeutic potential of this scaffold. Notable examples include Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor), highlighting their significance in oncology.[3][4] The adaptability of the thienopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore three major therapeutic avenues where thienopyrimidine compounds have shown significant promise: as kinase inhibitors in oncology, as adenosine receptor antagonists for neurological disorders, and as modulators of inflammatory pathways.
Thienopyrimidines in Oncology: Targeting Kinase-Driven Malignancies
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The structural similarity of thienopyrimidines to ATP, the universal phosphate donor for kinase reactions, makes them ideal candidates for the development of kinase inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual Inhibition Strategies
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[5][6] EGFR signaling promotes cell division and survival, while VEGFR-2 is a key mediator of the formation of new blood vessels that supply tumors with essential nutrients.[5][7] The simultaneous inhibition of both EGFR and VEGFR-2 is a clinically validated strategy to combat cancer.[5]
Several thienopyrimidine derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[5] For instance, compound 5f from a series of 6,7,8,9-tetrahydro-5H-cyclohepta[1][8]thieno[2,3-d]pyrimidines demonstrated potent anticancer activity, being more effective than the established EGFR inhibitor erlotinib in certain assays.[5]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
This protocol describes a method for assessing the inhibitory activity of thienopyrimidine compounds against PI3Kα.
-
Materials: Recombinant human PI3Kα (p110α/p85α), PIP2 substrate, ATP, kinase assay buffer, test compounds in DMSO, and an ADP detection system. [9]2. Procedure: a. Serially dilute the test compounds in the assay buffer. b. In a 384-well plate, add the PI3Kα enzyme and the PIP2 substrate. c. Add the test compound dilutions and incubate for 10 minutes at room temperature. d. Start the reaction by adding ATP. e. Incubate for 60 minutes at room temperature. f. Measure the generated ADP using a luminescent assay kit. [9]3. Data Analysis: Calculate IC50 values as described for the EGFR kinase assay.
Thienopyrimidines as Adenosine A₂A Receptor Antagonists
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) highly expressed in the brain, particularly in the basal ganglia, a region critical for motor control. [10]Antagonism of the A₂A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease. [10][11]Thienopyrimidine derivatives have been identified as potent and selective A₂A receptor antagonists. [11][12]
Signaling Pathway Overview:
Caption: Adenosine A₂A Receptor Signaling Pathway.
Quantitative Data: Adenosine A₂A Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Reference |
| ZM241385 | Human A₂A | 0.47 | [13] |
| DPCPX | Human A₁ | 0.44 | [13] |
Experimental Protocol: Radioligand Binding Assay for Adenosine A₂A Receptor
This protocol details a method to determine the binding affinity of thienopyrimidine compounds for the A₂A receptor.
-
Materials: Cell membranes expressing the human adenosine A₂A receptor, [³H]-ZM241385 (a high-affinity A₂A antagonist radioligand), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compounds, and a non-specific binding determinator (e.g., theophylline). [14]2. Procedure: a. Prepare serial dilutions of the unlabeled thienopyrimidine test compounds. b. In a 96-well filter plate, combine the cell membranes, [³H]-ZM241385, and either the test compound or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled ligand. c. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium. d. Separate the bound from free radioligand by vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound by fitting the competition binding data to a one-site or two-site binding model using software such as Prism.
Thienopyrimidines in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. [15]Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are important therapeutic targets. [16]Thienopyrimidine derivatives have been investigated as potent anti-inflammatory agents, with some exhibiting dual inhibition of COX-2 and 15-LOX. [16][17]
Signaling Pathway Overview:
Caption: The COX and LOX Inflammatory Pathways.
Quantitative Data: Anti-Inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| 5k | COX-2 | 0.068 | [17] |
| 5i | 15-LOX | 1.97 | [17] |
| 11 (heterodimer) | COX-2 | 0.065 | [17] |
| 11 (heterodimer) | 15-LOX | 1.86 | [17] |
Experimental Protocols
-
Materials: Ovine or human recombinant COX-2 enzyme, arachidonic acid substrate, assay buffer, test compounds, and a colorimetric or fluorometric probe to detect prostaglandin production. [18]2. Procedure: a. Pre-incubate the COX-2 enzyme with the test compounds for a short period. b. Initiate the reaction by adding arachidonic acid. c. After a set incubation time, measure the amount of prostaglandin produced using a suitable detection method. [18]3. Data Analysis: Calculate IC50 values as previously described.
This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents. [19][20]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure: a. Administer the thienopyrimidine test compound or vehicle control orally or intraperitoneally. b. After a predetermined time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation. [19] c. Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The thienopyrimidine scaffold has unequivocally demonstrated its value in the pursuit of novel therapeutics. Its versatility as a kinase inhibitor, a GPCR antagonist, and an anti-inflammatory agent underscores its privileged status in medicinal chemistry. The continued exploration of this scaffold, guided by a deep understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved medicines. Future research should focus on leveraging computational and structural biology approaches to design thienopyrimidine derivatives with enhanced selectivity and optimized pharmacokinetic profiles, thereby expanding their therapeutic applications to a wider range of human diseases.
References
-
Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety - Scirp.org. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. (2025, February 11). Retrieved January 2, 2026, from [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed. (2017, September 29). Retrieved January 2, 2026, from [Link]
-
Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Retrieved January 2, 2026, from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC - NIH. (2019, March 28). Retrieved January 2, 2026, from [Link]
-
Analysis of adenosine A2A receptors by radioligand binding assay in... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
The lipoxygenase pathway in plants. The substrates and products of the... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
The A2a receptor signaling pathways. A2a receptor is coupled to a Gs... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. (2025, October 5). Retrieved January 2, 2026, from [Link]
-
The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed. (2023, November 15). Retrieved January 2, 2026, from [Link]
-
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - NIH. (2015, October 19). Retrieved January 2, 2026, from [Link]
-
Cyclooxygenase pathways - Frontiers Publishing Partnerships. (n.d.). Retrieved January 2, 2026, from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed. (2022, March 3). Retrieved January 2, 2026, from [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
The eicosanoids: cyclooxygenase, lipoxygenase, and epoxygenase pathways - Poliklinika Harni. (n.d.). Retrieved January 2, 2026, from [Link]
-
Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 2, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 2, 2026, from [Link]
-
15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6). Retrieved January 2, 2026, from [Link]
-
Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors: Design, Synthesis, in Vivo Anti-Inflammatory Activity, Docking and in Silico Chemo-Informatic Studies - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel pyrimidin-2-amines on Carrageenan–induced paw edema in balb/c mice - ResearchGate. (2015, December 18). Retrieved January 2, 2026, from [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. (2022, December 2). Retrieved January 2, 2026, from [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors | ACS Omega. (2022, December 1). Retrieved January 2, 2026, from [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - MDPI. (2023, June 9). Retrieved January 2, 2026, from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). Retrieved January 2, 2026, from [Link]
-
IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. (n.d.). Retrieved January 2, 2026, from [Link]
-
Current known 15-LOX-2 inhibitors (IC 50 values are in m M). - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed. (2023, November 15). Retrieved January 2, 2026, from [Link]
-
Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives - PubMed. (2008, May 1). Retrieved January 2, 2026, from [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies | Request PDF - ResearchGate. (2025, August 6). Retrieved January 2, 2026, from [Link]
-
A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC - PubMed Central. (2022, May 17). Retrieved January 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. inotiv.com [inotiv.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate and its Analogs
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug development. As a bioisostere of purine, this bicyclic system has been integral to the design of a multitude of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Notably, compounds bearing this scaffold have been investigated as potent kinase inhibitors, microtubule targeting agents, and modulators of various signaling pathways crucial in oncology.
The title compound, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, and its analogs are of particular interest as versatile intermediates for the synthesis of more complex molecules. The presence of the amino group at the 5-position and the ethyl carboxylate at the 6-position provides two reactive handles for further chemical modifications, allowing for the exploration of a vast chemical space in the quest for novel drug candidates.
This application note provides a comprehensive and detailed protocol for the multi-step synthesis of a representative compound, Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate. The presented methodology is robust and can be adapted for the synthesis of a variety of substituted thieno[2,3-d]pyrimidines. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the choice of reagents and reaction conditions, thereby empowering researchers to troubleshoot and optimize the synthesis for their specific needs.
Overall Synthetic Strategy
The synthesis of this compound analogs is most effectively achieved through a three-stage process. This strategy involves the initial construction of a substituted 2-aminothiophene ring via the versatile Gewald reaction, followed by the annulation of the pyrimidine ring, and finally, the functionalization of the pyrimidine ring to introduce the desired 5-amino group.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction is prized for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse range of thiophene derivatives.
Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound, catalyzed by a base. The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring system.[3]
Protocol 1: Synthesis of Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate
This protocol details the synthesis of a key 2-aminothiophene intermediate.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.1 |
| Malononitrile | 66.06 | 6.6 g | 0.1 |
| Elemental Sulfur | 32.06 | 3.2 g | 0.1 |
| Diethylamine | 73.14 | 10.1 mL | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
Procedure
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
From the dropping funnel, add diethylamine (0.1 mol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction is typically observed.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate as a crystalline solid.
Expected Yield: 70-85%
Part 2: Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
The second stage of the synthesis involves the construction of the pyrimidine ring fused to the thiophene core. This is typically achieved by reacting the 2-aminothiophene-3-carboxylate intermediate with a one-carbon synthon, such as formamide.
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the 2-amino group of the thiophene on the carbonyl carbon of formamide, followed by an intramolecular cyclization and dehydration to form the stable, fused aromatic thieno[2,3-d]pyrimidin-4-one system.
Protocol 2: Synthesis of Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
This protocol describes the cyclization of the 2-aminothiophene intermediate.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate | 241.30 | 24.1 g | 0.1 |
| Formamide | 45.04 | 150 mL | - |
Procedure
-
In a 250 mL round-bottom flask, suspend Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate (0.1 mol) in formamide (150 mL).
-
Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (500 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Alternative Microwave-Assisted Synthesis: For a more rapid and efficient transformation, this step can be performed under microwave irradiation.[4][5] A mixture of the 2-aminothiophene intermediate in formamide can be heated in a sealed microwave reactor at 180-200°C for 15-30 minutes.
Part 3: Conversion to the Final Product: this compound Analog
The final stage of the synthesis involves the conversion of the 4-oxo group of the thieno[2,3-d]pyrimidinone to the desired 5-amino group. This is a two-step process involving an initial chlorination followed by a nucleophilic aromatic substitution with an amine.
Protocol 3a: Chlorination to Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Mechanism Insight: The 4-oxo group is converted to a more reactive leaving group, chloride, using a chlorinating agent like phosphoryl chloride (POCl₃). The lone pair on the nitrogen atom of the pyrimidine ring attacks the phosphorus atom of POCl₃, initiating a cascade of reactions that ultimately replaces the hydroxyl group (in the tautomeric form of the 4-oxo group) with a chlorine atom.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | 252.28 | 25.2 g | 0.1 |
| Phosphoryl chloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylaniline | 121.18 | 2-3 drops | - |
Procedure
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 250 mL round-bottom flask, add Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (0.1 mol) and phosphoryl chloride (100 mL).
-
Add a few drops of N,N-dimethylaniline as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110°C) for 3-4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven to yield Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
Protocol 3b: Amination to Ethyl 5-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Mechanism Insight: The highly reactive 4-chloro substituent undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring facilitates this substitution.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | 270.73 | 27.1 g | 0.1 |
| Ammonia solution (28-30%) | 17.03 (as NH₃) | 150 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure
-
In a sealed pressure vessel, dissolve Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (0.1 mol) in ethanol (100 mL).
-
Add concentrated aqueous ammonia solution (150 mL).
-
Seal the vessel and heat the mixture to 100-120°C for 6-8 hours with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Ethyl 5-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
Characterization Data (Representative)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Varies depending on the specific analog.
-
¹H NMR: The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the ethyl ester group, and the methyl group.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.
-
Mass Spectrometry (ESI-MS): The calculated m/z for the [M+H]⁺ ion should be observed.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching (aromatic rings) should be present.
Troubleshooting and Expert Insights
-
Gewald Reaction: The reaction can sometimes be sluggish. Ensuring the use of a suitable base (morpholine is also commonly used) and maintaining the correct temperature is crucial. If the product does not precipitate upon cooling, careful addition of water can sometimes induce precipitation.
-
Chlorination Step: The workup of the POCl₃ reaction must be done with extreme care. Adding the reaction mixture to ice too quickly can cause a violent reaction. Ensure the workup is performed in a large beaker within an ice bath.
-
Amination Step: The use of a sealed vessel is necessary to maintain the concentration of ammonia and to reach the required reaction temperature. If the reaction with aqueous ammonia is slow, using a solution of ammonia in a polar aprotic solvent like isopropanol or dioxane at elevated temperatures can be an alternative.
Conclusion
The synthetic route outlined in this application note provides a reliable and adaptable methodology for the preparation of this compound and its analogs. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(7), 7764-7788. [Link]
-
Vasileva, E., Zasheva, D., Nikolova, S., Ilieva, S., & Danalev, D. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]
-
Gellis, A., Kovacic, H., Boufatah, N., & Vanelle, P. (2008). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 49(1), 125-128. [Link]
-
Ogura, H., Itoh, T., & Iida, K. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473. [Link]
-
Buchstaller, H. P., Siebert, C., & Woltersdorf, S. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. [Link]
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]
-
Kumar, A., Singh, S. K., Kumar, S., & Kumar, V. (2014). Antiproliferative activities of halogenated thieno [3, 2-d] pyrimidines. Bioorganic & medicinal chemistry letters, 24(1), 395–398. [Link]
-
Gellis, A., Kovacic, H., Boufatah, N., & Vanelle, P. (2008). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Guo, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Cohen, A., Alby, F., L’hermite, E., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 875. [Link]
-
Gangjee, A., Zhao, Y., Lin, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 293. [Link]
-
Guo, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Research Square. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24657–24671. [Link]
-
Sravani, K., & Sriram, D. (2018). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science, 6(4), 180-186. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Cherian, J., Aleem, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 213, 113166. [Link]
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Mobinikhaledi, A., Forughifar, N., & Kalantari, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]
-
Park, S. Y., & Kim, J. N. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403. [Link]
-
Vasileva, E., Zasheva, D., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13419. [Link]
-
Shi, D., Rong, S., Wang, X., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3247. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. [Link]
-
Vlasov, S., Gutyra, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 161-171. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and a core component of numerous kinase inhibitors.[1] Its rigid structure and capacity for diverse substitutions allow for precise interactions within the ATP-binding sites of various kinases. This guide focuses on the strategic use of a key intermediate, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, as a versatile starting material for the synthesis of a range of kinase inhibitors. We will explore the reactivity of its key functional groups and provide detailed protocols for its derivatization, enabling the generation of potent and selective inhibitors targeting kinases such as EGFR, VEGFR, and CDKs.
The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The fusion of a thiophene ring to a pyrimidine core creates a unique electronic and steric environment that is highly amenable to targeting the hinge region of kinase active sites. This interaction is a critical anchor for many Type I and Type II kinase inhibitors. The thieno[2,3-d]pyrimidine core has been successfully incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR)[2][3], Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5], and Cyclin-Dependent Kinases (CDKs)[6][7], among others. The versatility of this scaffold lies in the ability to strategically modify its substitution pattern to achieve desired potency, selectivity, and pharmacokinetic properties.
This compound: A Strategic Starting Point
This compound offers two primary points for chemical modification: the 5-amino group and the 6-ethyl carboxylate. This dual functionality allows for a modular and convergent approach to synthesizing libraries of kinase inhibitors.
Caption: Key reactive sites of this compound.
The 5-amino group serves as a versatile handle for introducing various substituents that can interact with the solvent-exposed region of the kinase active site or modulate the electronic properties of the heterocyclic core. The 6-ethyl carboxylate can be readily converted into a carboxylic acid, which then opens up a plethora of amide coupling reactions to introduce diverse side chains that can target specific pockets within the kinase domain.
Synthetic Strategies and Protocols
Functionalization of the 6-Ethyl Carboxylate Group
A common and highly effective strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. The resulting carboxylic acid is a crucial intermediate for subsequent amide bond formation, a key step in the synthesis of many kinase inhibitors.
Protocol 1: Hydrolysis of Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
This protocol is adapted from a similar reported procedure and can be optimized for this compound.[8]
Materials:
-
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1 equivalent)
-
Sodium hydroxide (3 equivalents)
-
Water
-
Hydrochloric acid (to acidify)
-
Ethanol (for recrystallization)
Procedure:
-
Suspend the starting ester in water.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to a gentle boil and maintain for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.[8]
Causality: The use of excess sodium hydroxide ensures complete saponification of the ester. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
Protocol 2: Amide Coupling of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with Benzylamine
This protocol demonstrates a general amide coupling procedure that can be adapted for various amines.[8]
Materials:
-
5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (1 equivalent)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Benzylamine (1.1 equivalents)
-
Water
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add CDI.
-
Heat the mixture at 50°C for 30 minutes to facilitate the formation of the acylimidazolide intermediate.
-
Add benzylamine to the reaction mixture and continue heating at 80°C for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the amide product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide.[8]
Causality: CDI is an effective coupling reagent that activates the carboxylic acid by forming a highly reactive acylimidazolide. This intermediate readily reacts with the amine nucleophile to form the stable amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Functionalization of the 5-Amino Group
The 5-amino group is a key site for introducing diversity and tuning the pharmacological profile of the resulting kinase inhibitors. Common transformations include acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.
Protocol 3: Acylation of the 5-Amino Group (General Procedure)
Materials:
-
This compound (1 equivalent)
-
Acyl chloride or anhydride (1.1 equivalents)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
Procedure:
-
Dissolve the starting amine in the chosen anhydrous solvent.
-
Add the base (e.g., pyridine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (acyl chloride or anhydride).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The base is essential to neutralize the HCl or carboxylic acid byproduct of the reaction, driving the equilibrium towards the formation of the amide product. Performing the reaction at a low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Protocol 4: Buchwald-Hartwig Amination for Arylation of the 5-Amino Group (Conceptual)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction can be conceptually applied to couple an aryl halide with the 5-amino group of our starting material.
Caption: Conceptual workflow for a Buchwald-Hartwig amination reaction.
Causality: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the new C-N bond. The choice of ligand is crucial for the efficiency of the reaction and depends on the specific substrates.[11] The base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.
Application in the Synthesis of Kinase Inhibitors: Case Studies
The strategic functionalization of the thieno[2,3-d]pyrimidine core has led to the discovery of numerous potent kinase inhibitors.
EGFR Inhibitors
Many EGFR inhibitors feature a 4-anilino-substituted pyrimidine or a related heterocyclic core. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against mutant forms of the enzyme.[3][12]
Table 1: Representative Thieno[2,3-d]pyrimidine-based EGFR Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 12c | 4-(substituted anilino)-thieno[2,3-d]pyrimidine | EGFRwt | 37.50 | [12] |
| EGFRT790M | 148.90 | [12] | ||
| 5b | 4-(substituted anilino)-thieno[2,3-d]pyrimidine | EGFRwt | 37.19 | [3] |
| EGFRT790M | 204.10 | [3] |
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity.[5][13][14]
Table 2: Representative Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 17f | 4-substituted-thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 | [5] |
| 8b | 4-substituted-thieno[2,3-d]pyrimidine | VEGFR-2 | 0.073 | [13][14] |
CDK Inhibitors
The dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention. Thieno[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of CDKs, such as CDK4.[6][7]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its dual functional handles allow for a modular and efficient approach to generating compound libraries for drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of thieno[2,3-d]pyrimidine-based kinase inhibitors. The established importance of this scaffold in medicinal chemistry, coupled with the synthetic tractability of this starting material, ensures its continued relevance in the quest for novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 13. benthamscience.com [benthamscience.com]
- 14. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Application Notes & Protocols for Researchers
Introduction: The Privileged Thieno[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The thieno[2,3-d]pyrimidine core is a prime example of such a scaffold. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to fit into the active sites of numerous enzymes that interact with adenine.[1] This inherent biological relevance has made it a focal point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][2]
Among its many derivatives, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate stands out as a particularly valuable starting material in drug design. The strategic placement of its functional groups—an amino group at the 5-position and an ester at the 6-position on the thiophene ring—provides synthetic handles for extensive chemical modification. This allows for the systematic exploration of the chemical space around the core, a critical process in optimizing potency, selectivity, and pharmacokinetic properties of a drug candidate. This document serves as a guide for researchers, providing insights into the utility of this scaffold and detailed protocols for its synthesis and derivatization.
Core Synthesis: The Gewald Reaction and Subsequent Cyclization
The construction of the this compound scaffold typically begins with the well-established Gewald reaction. This multicomponent reaction is a cornerstone of thiophene synthesis, valued for its efficiency and operational simplicity.
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (A Gewald Reaction Intermediate)
This protocol outlines the synthesis of a key precursor to the thieno[2,3-d]pyrimidine core.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of ethyl acetoacetate (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add morpholine (15 mmol) dropwise to the cooled mixture. The addition should be controlled to maintain the temperature below 40°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4-methylthiophene-3-carboxylate.
Causality Behind Experimental Choices:
-
Morpholine: Acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the ketone and the active methylene compound (malononitrile).
-
Gewald Reaction: This one-pot synthesis is highly efficient for forming the polysubstituted aminothiophene ring system, a crucial intermediate.[3]
Protocol 2: Cyclization to form Ethyl 5-amino-thieno[2,3-d]pyrimidine-6-carboxylate
Materials:
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate (from Protocol 1)
-
Formamide
Procedure:
-
A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (10 mmol) and an excess of formamide is heated to 150-160°C.
-
The reaction is maintained at this temperature for 4-6 hours, with stirring.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
-
The solid product is collected by filtration, washed thoroughly with water, and dried to afford the target this compound.
Causality Behind Experimental Choices:
-
Formamide: Serves as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.
Application in Drug Design: A Scaffold for Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has been extensively explored as a core for protein kinase inhibitors.[2][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine core can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.
For example, derivatives of this scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5] By modifying the 4-position of the pyrimidine ring, researchers have developed highly potent and selective VEGFR-2 inhibitors.
Caption: Drug discovery workflow using the thieno[2,3-d]pyrimidine scaffold.
Protocol 3: N-Arylation of this compound
This protocol demonstrates a common modification at the 4-position of the pyrimidine ring, a key step in developing many kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroaniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 mmol), the aryl halide (1.2 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated derivative.
Causality Behind Experimental Choices:
-
Palladium-catalyzed cross-coupling: This is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of aryl substituents.
-
Ligand (Xantphos): The choice of ligand is crucial for the efficiency of the catalytic cycle. Xantphos is a bulky electron-rich ligand that is often effective in Buchwald-Hartwig amination reactions.
Biological Activity and Data
Derivatives of the this compound scaffold have demonstrated significant biological activity against various cancer cell lines. The following table summarizes some reported IC50 values.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| Compound A | 4-(3-chloroanilino) | MDA-MB-231 | 27.6 | [6] |
| Compound B | 4-(4-methoxyphenylamino) | HCT-116 | 2.80 | [5] |
| Compound C | 4-(4-methoxyphenylamino) | HepG2 | 4.10 | [5] |
| Compound D | 2-amino-4-(3,4,5-trimethoxyphenylamino) | MDA-MB-435 | 0.009 | [3] |
Signaling Pathway Context: Targeting VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
The diagram above illustrates a simplified representation of the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like PLCγ/PKC and Ras/Raf/MEK/ERK. These pathways ultimately lead to cell proliferation, migration, and the formation of new blood vessels (angiogenesis), a process crucial for tumor growth. Thieno[2,3-d]pyrimidine-based inhibitors are designed to block the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the entire downstream cascade.[5]
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with its inherent ability to interact with key biological targets like protein kinases, makes it an excellent starting point for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged structure in their own drug development programs.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(21), 6483. [Link]
-
Guo, Y., Zhang, H., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Eissa, I. H., Al-Hussain, S. A., & Kaed, E. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
El-Sayed, N. N. E., & Cho, J. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1750. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1147-1156. [Link]
-
Rashid, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 285. [Link]
-
Kovács, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5732. [Link]
-
Li, J., et al. (2009). Ethyl 5-methyl-4-oxo-3-phenyl-2-propyl-amino-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2266. [Link]
-
Accela ChemBio. (n.d.). This compound. Retrieved from [Link]
-
Kim, J. S., & Park, H. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1016. [Link]
-
El-Gazzar, A. R., & El-Enany, M. M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 7(15), 2053-2073. [Link]
-
El-Gazzar, A. R., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1085. [Link]
-
Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. [Link]
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Angene International Limited. (n.d.). This compound. Retrieved from [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Mohamed, M. S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 125-135. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-5-aminothieno[2,3-d]pyrimidin-6-carboxylat zur Entwicklung von Antikrebsmitteln
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation des Thieno[2,3-d]pyrimidin-Grundgerüsts, ausgehend von Ethyl-5-aminothieno[2,3-d]pyrimidin-6-carboxylat. Ziel ist die Synthese neuartiger Derivate mit potenzierter und selektiver antikanzerogener Wirkung.
Einleitung: Die Bedeutung des Thieno[2,3-d]pyrimidin-Gerüsts
Das Thieno[2,3-d]pyrimidin-System ist eine privilegierte heterozyklische Struktur in der medizinischen Chemie, die aufgrund ihrer strukturellen und isoelektronischen Ähnlichkeit mit Purinen große Aufmerksamkeit auf sich gezogen hat.[1][2] Diese Ähnlichkeit ermöglicht es Thienopyrimidin-Derivaten, an die ATP-Bindungsstellen zahlreicher Proteinkinasen zu binden, die bei der Krebsentstehung und -progression eine entscheidende Rolle spielen.[2][3] Deregulierte Kinaseaktivität ist ein Kennzeichen vieler Krebsarten, was Kinaseinhibitoren zu einer der wichtigsten Klassen moderner Krebstherapeutika macht.[4]
Ethyl-5-aminothieno[2,3-d]pyrimidin-6-carboxylat dient als vielseitiger Ausgangsstoff, der strategische Modifikationen an mehreren Positionen ermöglicht. Insbesondere die Derivatisierung der Aminogruppe an Position 5 und der Carboxylatgruppe an Position 6 sowie die Modifikation an Position 4 des Pyrimidinrings haben sich als fruchtbare Strategien zur Entwicklung potenter Inhibitoren für Ziele wie den Epidermal Growth Factor Receptor (EGFR), den Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) und die Phosphoinositid-3-Kinase (PI3K) erwiesen.[1][4][5][6]
Dieser Leitfaden erläutert die Logik hinter den Synthesestrategien, stellt detaillierte experimentelle Protokolle zur Verfügung und fasst die entscheidenden Struktur-Wirkungs-Beziehungen (SAR) zusammen, die für das rationale Design zukünftiger Antikrebsmittel von Bedeutung sind.
Teil 1: Synthesestrategien und Schlüsselprotokolle
Die rationale Derivatisierung des Ausgangsmaterials zielt darauf ab, die Wechselwirkungen mit dem biologischen Zielmolekül zu optimieren, die zelluläre Aufnahme zu verbessern und die pharmakokinetischen Eigenschaften zu verfeinern. Die folgenden Protokolle beschreiben die wichtigsten chemischen Umwandlungen.
Logischer Arbeitsablauf für die Derivatisierung und Evaluierung
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.
Protokoll 1.1: Hydrolyse des Ethylesters zur Carbonsäure
Die Umwandlung der Estergruppe in eine Carbonsäure ist ein entscheidender Zwischenschritt, um Amidkopplungen zu ermöglichen, die häufig die Bioaktivität erhöhen.
Begründung: Die freie Carbonsäure ist eine reaktive funktionelle Gruppe, die mit einer Vielzahl von Aminen gekoppelt werden kann, um eine diverse Bibliothek von Amidderivaten zu erstellen. Diese Modifikation wird oft durchgeführt, um zusätzliche Wasserstoffbrückenbindungen mit dem Zielprotein zu knüpfen.
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-carboxylat (1 Äquiv.) in einer Mischung aus Ethanol und Wasser.
-
Fügen Sie einen Überschuss an Natriumhydroxid (3 Äquiv.) hinzu und erhitzen Sie die Mischung unter Rückfluss, bis die Dünnschichtchromatographie (DC) den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn vorsichtig mit einer Säure (z. B. Orthophosphorsäure oder HCl) an, bis ein pH-Wert von ~3-4 erreicht ist.[7]
-
Der ausfallende Feststoff, die 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-carbonsäure, wird durch Filtration gesammelt, gründlich mit Wasser gewaschen und getrocknet.
Protokoll 1.2: Amidkopplung zur Synthese von 6-Carboxamid-Derivaten
Begründung: 1,1'-Carbonyldiimidazol (CDI) ist ein effektives Kupplungsreagenz, das die Carbonsäure in ein hochreaktives Imidazolid-Intermediat umwandelt und so eine effiziente Reaktion mit Aminen ermöglicht.[7]
Schritt-für-Schritt-Protokoll:
-
Geben Sie zu einer Lösung der in Protokoll 1.1 synthetisierten Carbonsäure (1 Äquiv.) in wasserfreiem Dimethylformamid (DMF) 1,1'-Carbonyldiimidazol (1,05 Äquiv.).
-
Erhitzen Sie die Mischung bei 50 °C für etwa 10-15 Minuten, bis die Gasentwicklung (CO₂) aufhört. Dies signalisiert die Bildung des aktivierten Imidazolid-Intermediats.
-
Fügen Sie das gewünschte primäre oder sekundäre Amin (1,05 Äquiv.) zur Reaktionsmischung hinzu.
-
Verschließen Sie das Reaktionsgefäß und erhitzen Sie es bei 80-100 °C für 2-4 Stunden oder bis die DC eine vollständige Umsetzung anzeigt.
-
Nach dem Abkühlen wird die Reaktionsmischung in Eiswasser gegossen, um das Produkt auszufällen.
-
Das Rohprodukt wird durch Filtration gesammelt, mit Wasser gewaschen und durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Acetonitril) gereinigt.[7]
Protokoll 1.3: Synthese von 4-substituierten Derivaten über ein 4-Chlor-Intermediat
Die Modifikation an Position 4 des Pyrimidinrings ist eine der erfolgreichsten Strategien zur Steigerung der Wirksamkeit, insbesondere bei Kinaseinhibitoren. Dies wird typischerweise durch eine nukleophile aromatische Substitution (SNAr) erreicht.
Begründung: Die Umwandlung der 4-Oxo-Gruppe (oder einer 4-Amino-Gruppe über ein Diazoniumsalz) in eine 4-Chlor-Gruppe führt einen exzellenten Abgangsgruppe ein. Dies ermöglicht die anschließende Reaktion mit einer breiten Palette von Nukleophilen, insbesondere Anilinen und anderen Aminen, um die für die Kinase-Inhibition entscheidenden Seitenketten einzuführen.[8]
Schritt-für-Schritt-Protokoll (Beispielhafte SNAr):
-
Chlorierung (falls erforderlich): Behandeln Sie das entsprechende 4-Oxo-Thieno[2,3-d]pyrimidin mit einem Überschuss an Phosphoroxychlorid (POCl₃), oft in Gegenwart einer katalytischen Menge DMF, und erhitzen Sie die Mischung, um das 4-Chlor-Intermediat zu erhalten. Die Aufarbeitung erfolgt durch vorsichtiges Quenchen der Reaktionsmischung in Eiswasser.
-
SNAr-Reaktion: Lösen Sie das 4-Chlor-Thieno[2,3-d]pyrimidin-Derivat (1 Äquiv.) und das gewünschte substituierte Anilin (1,1 Äquiv.) in einem geeigneten Lösungsmittel wie Isopropanol oder Dioxan.
-
Fügen Sie eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) hinzu, um den bei der Reaktion entstehenden HCl abzufangen.
-
Erhitzen Sie die Mischung unter Rückfluss für 6-24 Stunden. Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Das Produkt fällt oft direkt aus oder kann durch Zugabe von Wasser ausgefällt werden.
-
Filtrieren Sie den Feststoff, waschen Sie ihn mit Wasser und dem Reaktionslösungsmittel und reinigen Sie ihn durch Umkristallisation oder Säulenchromatographie.
Teil 2: Analyse der Struktur-Wirkungs-Beziehungen (SAR)
Die systematische Derivatisierung ermöglicht die Aufklärung von Struktur-Wirkungs-Beziehungen (SAR), die für das Design von Molekülen mit verbesserter Aktivität und Selektivität entscheidend sind.
SAR-Zusammenfassung für Thieno[2,3-d]pyrimidin-Derivate
Abbildung 2: Schematische Darstellung der Schlüsselpositionen für die Derivatisierung und deren allgemeine Auswirkungen.
Quantitative SAR-Daten für Kinaseinhibitoren
Die folgende Tabelle fasst die inhibitorische Aktivität repräsentativer Thieno[2,3-d]pyrimidin-Derivate gegen wichtige onkogene Kinasen zusammen.
| Verbindung | R¹-Substituent (Position 4) | Zielkinase | IC₅₀ (µM) | Zelllinie | Referenz |
| 13g | 3-Chlor-4-fluorphenylamino | EGFRWT | 0.091 ± 0.004 | - | [4] |
| 13h | 3-Brom-4-fluorphenylamino | EGFRWT | 0.083 ± 0.003 | - | [4] |
| 13k | 3-Ethinylphenylamino | EGFRWT | 0.052 ± 0.002 | - | [4] |
| 13k | 3-Ethinylphenylamino | HER2 | 0.101 ± 0.007 | - | [4] |
| 17f | (4-Chlorphenyl)hydrazinyl | VEGFR-2 | 0.23 ± 0.03 | - | [6] |
| 17f | (4-Chlorphenyl)hydrazinyl | HCT-116 | 2.80 ± 0.16 | HCT-116 | [6] |
| 8 | 4-Anilino-Derivat | MCF-7 | 4.132 ± 0.5 | MCF-7 | [3] |
| KD-8 | (Struktur nicht spezifiziert) | KRAS G12D | ~2.1 (Durchschnitt) | Panc1, SW1990 | [9] |
Analyse der SAR-Erkenntnisse:
-
Position 4: Die Einführung von substituierten Anilino-Gruppen an Position 4 ist eine durchweg erfolgreiche Strategie. Insbesondere kleine, hydrophobe Substituenten am Phenylring, wie Halogene (Cl, Br) oder eine Ethinylgruppe, führen zu einer potenten Hemmung von EGFR und HER2.[4] Diese Gruppen interagieren typischerweise mit der hydrophoben "Gatekeeper"-Region der Kinase-Bindungstasche.
-
Position 6: Während die obige Tabelle sich auf Position 4 konzentriert, zeigen andere Studien, dass die Umwandlung des Carboxylats an Position 6 in verschiedene Amide die pharmakokinetischen Eigenschaften und die zelluläre Aktivität erheblich beeinflussen kann.[10][11]
-
Zielspezifität: Durch gezielte Modifikationen können Inhibitoren für verschiedene Kinase-Familien entwickelt werden. Während Anilino-Derivate oft auf EGFR/HER2 abzielen[4], führen Hydrazinyl-Seitenketten zu potenten VEGFR-2-Inhibitoren.[6] Dies unterstreicht die Plastizität des Thieno[2,3-d]pyrimidin-Gerüsts.
Teil 3: Protokolle zur biologischen Evaluierung
Nach der Synthese ist eine rigorose biologische Evaluierung erforderlich, um die Wirksamkeit und den Wirkmechanismus der neuen Verbindungen zu charakterisieren.
Protokoll 3.1: In-vitro-Antiproliferationsassay (MTT-Assay)
Dieser Assay misst die zytotoxische oder zytostatische Wirkung einer Verbindung auf Krebszelllinien, indem er die metabolische Aktivität der Zellen quantifiziert.
Begründung: Der MTT-Assay ist ein robuster, kolorimetrischer Standardtest zur Bestimmung der Zellviabilität. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen, deren Menge direkt proportional zur Anzahl der lebensfähigen Zellen ist.[5]
Schritt-für-Schritt-Protokoll:
-
Zellkultur: Säen Sie Krebszellen (z. B. MCF-7, HCT-116, HepG-2) in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und lassen Sie sie über Nacht anhaften.
-
Behandlung mit Verbindungen: Bereiten Sie serielle Verdünnungen der Testverbindungen in Zellkulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der verdünnten Verbindungen zu den entsprechenden Wells hinzu. Inkubieren Sie die Platten für 48 bis 72 Stunden bei 37 °C in einer 5% CO₂-Atmosphäre.
-
MTT-Inkubation: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für weitere 3-4 Stunden.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL eines Solubilisierungsmittels (z. B. DMSO oder eine saure Isopropanol-Lösung) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die optische Dichte (OD) bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt).
Protokoll 3.2: In-vitro-Kinase-Inhibitionsassay
Dieser Assay misst direkt die Fähigkeit einer Verbindung, die enzymatische Aktivität einer spezifischen Kinase zu hemmen.
Begründung: Die Bestimmung der direkten Enzymhemmung ist entscheidend, um zu bestätigen, dass die antiproliferative Wirkung auf die Hemmung des Zielproteins zurückzuführen ist und nicht auf unspezifische zytotoxische Effekte.
Schritt-für-Schritt-Protokoll (Allgemeines Beispiel):
-
Reaktions-Setup: In einer 96- oder 384-Well-Platte werden die rekombinante Kinase (z. B. EGFR, VEGFR-2), das spezifische Substratpeptid und ATP in einem geeigneten Reaktionspuffer gemischt.
-
Inhibitor-Zugabe: Fügen Sie die Testverbindungen in verschiedenen Konzentrationen zur Reaktion hinzu.
-
Kinase-Reaktion: Initiieren Sie die Reaktion durch Zugabe von ATP und inkubieren Sie die Platte bei Raumtemperatur oder 30 °C für eine definierte Zeit (z. B. 60 Minuten).
-
Detektion: Stoppen Sie die Reaktion und quantifizieren Sie die Kinaseaktivität. Dies geschieht häufig durch Messung der Menge des produzierten ADP (z. B. mit dem ADP-Glo™ Kinase Assay) oder durch Detektion des phosphorylierten Substrats mit spezifischen Antikörpern (z. B. ELISA).
-
Datenanalyse: Tragen Sie die prozentuale Hemmung gegen die Konzentration des Inhibitors auf und bestimmen Sie den IC₅₀-Wert durch nichtlineare Regression.
Schlussfolgerung und Ausblick
Das Thieno[2,3-d]pyrimidin-Gerüst bleibt eine außergewöhnlich produktive Plattform für die Entdeckung von Antikrebsmitteln.[2][12] Ausgehend von Ethyl-5-aminothieno[2,3-d]pyrimidin-6-carboxylat ermöglichen die hier beschriebenen Protokolle die systematische Synthese und Evaluierung von Derivatbibliotheken. Die SAR-Analyse zeigt deutlich, dass gezielte Modifikationen an den Positionen 4 und 6 des Ringsystems die Wirksamkeit und Selektivität gegenüber wichtigen onkogenen Kinasen wie EGFR und VEGFR-2 maßgeblich steuern.[4][6] Zukünftige Forschungsarbeiten könnten sich auf die Optimierung der ADMET-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion, Toxizität) der potentesten Leitstrukturen konzentrieren, um ihre Translation in klinische Kandidaten zu beschleunigen.[6] Die Kombination von rationalem Design, effizienter Synthesechemie und robuster biologischer Evaluierung wird weiterhin neue, hochwirksame Thienopyrimidin-basierte Therapeutika hervorbringen.
Referenzen
-
Al-Ostath, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Verfügbar unter: [Link]
-
Abdelaziz, S. A., et al. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. Verfügbar unter: [Link]
-
Gaber, H. M., et al. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Pharmaceuticals. Verfügbar unter: [Link]
-
Gomaa, A. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules. Verfügbar unter: [Link]
-
Abouzid, K. A. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]
-
Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Verfügbar unter: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Verfügbar unter: [Link]
-
Saddik, M. S., et al. (2017). Synthesis of 5-amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives. Journal of the Brazilian Chemical Society. Verfügbar unter: [Link]
-
Kumar, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Verfügbar unter: [Link]
-
Elkaeed, E. B., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances. Verfügbar unter: [Link]
-
Deng, G., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry. Verfügbar unter: [Link]
-
Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Verfügbar unter: [Link]
-
Sharaf, M. A., et al. (2010). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3,2-d][3][12]thiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. ResearchGate. Verfügbar unter: [Link]
-
Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Verfügbar unter: [Link]
-
Cherian, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry. Verfügbar unter: [Link]
-
Cherian, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors... PubMed. Verfügbar unter: [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Gewald Synthesis of Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thienopyrimidines and the Gewald Reaction
Thienopyrimidines represent a privileged heterocyclic scaffold in modern drug discovery, largely due to their structural resemblance to purine bases like adenine and guanine.[1][2][3] This similarity allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic activities.[2][3] Consequently, thienopyrimidine derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1][3][4] Several compounds incorporating this scaffold are either FDA-approved drugs or are currently in clinical trials, underscoring their therapeutic relevance.[2]
The Gewald reaction, a multicomponent reaction first reported in 1961, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are the key precursors to thienopyrimidines.[5][6][7] This one-pot synthesis is highly valued for its efficiency, use of readily available starting materials, and generally mild reaction conditions.[5][6][8] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst.[8][9] The resulting 2-aminothiophene can then be readily cyclized to form the fused pyrimidine ring, offering a versatile and convergent route to a diverse library of thienopyrimidine derivatives.[10][11]
This guide provides a detailed experimental protocol for the synthesis of a thienopyrimidine derivative, grounded in the principles of the Gewald reaction. It aims to equip researchers with both the practical steps and the underlying scientific rationale to successfully implement and adapt this powerful synthetic strategy.
Reaction Mechanism and Rationale
The Gewald synthesis of a 2-aminothiophene, the first stage in this protocol, proceeds through a well-elucidated mechanism.[9] Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (a ketone or aldehyde) and the active methylene nitrile.[8][9] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[9] The choice of base is critical, as it not only catalyzes this initial step but can also influence the subsequent sulfur addition.[8]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of this step is complex and may involve polysulfide intermediates.[8]
-
Cyclization and Tautomerization: The sulfur adduct then undergoes intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[9]
Following the formation of the 2-aminothiophene, the pyrimidine ring is constructed. A common and straightforward method involves reaction with formamide, which serves as both a reagent and a solvent at elevated temperatures.[10][11][12] This step involves the condensation of the 2-amino group and the adjacent ester or nitrile group of the thiophene with formamide to build the pyrimidine ring.
Experimental Workflow Diagram
Caption: Workflow for the two-part synthesis of thienopyrimidines.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and subsequent cyclization
This protocol details the synthesis of a tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one, a common thienopyrimidine core structure.
Part 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or piperidine)
-
Ethanol
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Catalyst Addition: To the stirred mixture, add morpholine (0.02 mol) dropwise. The addition of the base is often exothermic; maintain a steady stirring rate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[12]
-
Workup: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[13]
-
Drying: Dry the resulting solid, which is the 2-aminothiophene intermediate, in a desiccator or a vacuum oven at a low temperature.
Part 2: Cyclization to Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
Materials and Reagents:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Part 1)
-
Formamide
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Place the dried 2-aminothiophene intermediate (0.1 mol) in a round-bottom flask. Add an excess of formamide (e.g., 5-10 equivalents).
-
Reflux: Heat the mixture to reflux under a reflux condenser for 2-4 hours.[11][12]
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate from the formamide. If not, pouring the cooled reaction mixture into cold water can induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified thienopyrimidine.[13]
Data Summary and Expected Outcomes
| Starting Material (Ketone) | Active Methylene Nitrile | Base | Solvent | Reaction Time (Gewald) | Yield (2-aminothiophene) | Cyclization Reagent | Yield (Thienopyrimidine) |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 1-3 hours | 70-85% | Formamide | 75-90% |
| Cyclopentanone | Malononitrile | Piperidine | Methanol | 2-4 hours | 65-80% | Formamide | 70-85% |
| Acetone | Ethyl cyanoacetate | Triethylamine | Ethanol | 3-5 hours | 50-70% | Formamide | 60-80% |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Troubleshooting and Optimization
-
Low Yield in Gewald Step:
-
Inefficient Knoevenagel Condensation: The choice and amount of base are critical.[8] If the reaction is sluggish, consider using a different secondary amine (e.g., piperidine) or a slightly higher catalyst loading.
-
Incomplete Sulfur Reaction: Ensure the elemental sulfur is finely powdered for better reactivity. Microwave irradiation has been shown to improve reaction times and yields in some cases.[9][14]
-
-
Low Yield in Cyclization Step:
-
Incomplete Reaction: Ensure the reflux temperature is maintained and the reaction time is sufficient. Monitor the reaction by TLC.
-
Product Solubility: If the product is soluble in the workup solvent, this will lead to low recovery. Adjust the workup procedure, for example, by using a different anti-solvent for precipitation.
-
-
Purification Challenges:
-
If the product is difficult to crystallize, column chromatography on silica gel is a viable alternative for purification. The choice of eluent will depend on the polarity of the specific thienopyrimidine derivative.
-
Conclusion
The Gewald reaction, followed by cyclization, provides a robust and versatile platform for the synthesis of thienopyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a wide range of these medicinally important compounds. The protocol outlined here serves as a solid foundation for further exploration and adaptation in the pursuit of novel therapeutic agents.
References
-
Wikipedia. Gewald reaction. [Link]
-
Taylor & Francis Online. Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. [Link]
-
MDPI. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
-
National Center for Biotechnology Information. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]
-
PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
Hilaris Publisher. Development of thienopyrimidines as potential pharmaceuticals. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
World Journal of Pharmaceutical Research. A Comprehensive Review on Recent Advances in the Synthesis and Medicinal Applications of Thienopyrimidine Derivatives. [Link]
-
ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
MDPI. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
SpringerLink. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Synthesis of Some Thienopyrimidine Derivatives. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. [Link]
-
ResearchGate. Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald... [Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]
-
ResearchGate. Gewald reaction and apply in drug synthesis. [Link]
-
World Journal of Pharmaceutical Research. “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. [Link]
-
CyberLeninka. GREEN SYNTHESIS OF NOVEL THIENOPYRIMIDINE DERIVATIVES. [Link]
-
Taylor & Francis Online. Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. [Link]
-
ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate in Antimicrobial Drug Discovery
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. Its structural and isoelectronic resemblance to purine bases, such as adenine, allows it to interact with a multitude of biological targets, often acting as a hinge-binding motif for enzymes like kinases.[1] This has led to the development of thienopyrimidine derivatives with potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate stands out as a particularly valuable starting point for antimicrobial drug discovery. Its chemical architecture, featuring reactive amino and ester functionalities at key positions, provides a versatile platform for synthetic elaboration. This allows for the systematic tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency against clinically relevant pathogens and minimize host toxicity.[4] This guide provides an in-depth framework for researchers and drug development professionals on the synthesis, evaluation, and optimization of this promising molecular scaffold.
Chemical Profile and Synthesis Protocol
IUPAC Name: this compound Molecular Formula: C₉H₉N₃O₂S[5] Molecular Weight: 223.25 g/mol CAS Number: 59488-80-1[6][7][8]
Protocol 1: Synthesis via Gewald Reaction and Cyclization
The synthesis of the thieno[2,3-d]pyrimidine core is efficiently achieved through a sequence initiated by the Gewald reaction to form a 2-aminothiophene precursor, followed by cyclization to construct the fused pyrimidine ring.[9][10]
Materials:
-
Ethyl cyanoacetate
-
Cyclohexanone (or other suitable ketone)
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Formamide
-
Ethanol
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of ethyl cyanoacetate and cyclohexanone in ethanol, add elemental sulfur.
-
Cool the mixture in an ice bath and add morpholine dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or column chromatography.
Step 2: Cyclization to form this compound
-
Take the purified 2-aminothiophene precursor from Step 1 and add it to an excess of formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.
-
Monitor the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be further purified by recrystallization.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
A Strategic Workflow for Antimicrobial Drug Discovery
Leveraging this compound as a scaffold for novel antimicrobial agents requires a systematic and phased approach, from initial screening to preclinical evaluation.
Caption: A phased workflow for developing antimicrobial agents from the target scaffold.
Potential Mechanism of Action: Disruption of Membrane Integrity
While thienopyrimidines can act on various targets, one proposed mechanism of antimicrobial action is the disruption of the cytoplasmic membrane. This can occur through interactions that compromise membrane potential, increase permeability, or alter the net surface charge of the microbial cell.[11][12] The resulting loss of membrane integrity leads to the leakage of essential intracellular components, such as potassium ions and metabolites, ultimately causing cell death.[11][12]
Caption: Proposed mechanism of action via disruption of the bacterial cytoplasmic membrane.
Essential Protocols for Antimicrobial Characterization
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] The broth microdilution method is a gold standard for this evaluation.[15]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 × 10⁵ CFU/mL.[15]
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound stock solution to the first column and perform a two-fold serial dilution across the plate. The final volume in each well should be 100 µL before adding bacteria.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Prepare wells for a positive control (bacteria + MHB, no drug), a negative control (MHB only), and a solvent control (bacteria + MHB + highest concentration of DMSO used).
-
Incubation: Seal the plate and incubate at 37 °C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial that results in a ≥99.9% reduction of the initial bacterial inoculum, indicating a bactericidal (killing) effect.[14]
Procedure:
-
Subculturing from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Plating: Aspirate 10 µL from each selected well and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that shows no colony growth on the agar plate, corresponding to a ≥99.9% kill rate.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Principle: It is critical to ensure that the antimicrobial activity is specific to microbes and not a result of general cytotoxicity to host cells.[16][17] The MTT assay measures the metabolic activity of mammalian cells, which correlates with cell viability.[18]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the CC₅₀ (50% cytotoxic concentration) from the resulting dose-response curve.
Data Presentation: Example Antimicrobial and Cytotoxicity Data
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | CC₅₀ (HEK293, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| Parent Scaffold | S. aureus | 64 | >128 | >100 | >1.6 |
| Derivative X | S. aureus | 8 | 16 | >100 | >12.5 |
| Derivative Y | S. aureus | 4 | 8 | 20 | 5.0 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | >100 | >200 |
Note: Data are hypothetical and for illustrative purposes. A higher Selectivity Index indicates greater selectivity for the microbial target over host cells.
Conclusion and Future Directions
This compound is a highly tractable and promising scaffold for the discovery of new antimicrobial agents. Its synthetic accessibility and the potential for chemical diversification at multiple positions allow for a robust exploration of the chemical space to identify potent and selective drug candidates. The protocols outlined herein provide a standardized framework for the systematic evaluation of this compound class. Future work should focus on elaborating SAR to enhance potency against drug-resistant strains (e.g., MRSA), optimizing pharmacokinetic properties, and definitively elucidating the molecular mechanism of action to accelerate the journey from a promising scaffold to a clinically viable therapeutic.
References
-
Title: Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC Source: PubMed Central URL: [Link]
-
Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]
-
Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
-
Title: MIC/MBC Testing | International and Accredited Lab Source: Accuratus Labs URL: [Link]
-
Title: (PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria Source: PubMed URL: [Link]
-
Title: Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) Source: Periodicum Biologorum URL: [Link]
-
Title: MIC and MBC testing tips to ensure reproducibility of results Source: Microbe Investigations URL: [Link]
-
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]
-
Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC Source: PubMed Central URL: [Link]
-
Title: Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: ScienceDirect URL: [Link]
-
Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PubMed Central URL: [Link]
-
Title: Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics Source: Frontiers in Pharmacology URL: [Link]
-
Title: Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl-3-methylthieno [2, 3-d] pyrimidin-4-one Source: Semantic Scholar URL: [Link]
-
Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC Source: PubMed Central URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[19][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC Source: PubMed Central URL: [Link]
-
Title: this compound Source: Angene URL: [Link]
-
Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: PubMed Central URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine-6-carboxamide, 2-amino-4-(2,4-dichloro-5-hydroxyphenyl)-N-ethyl- Source: PubChem URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 59488-80-1 [amp.chemicalbook.com]
- 7. 59488-80-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound|CAS 59488-80-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
- 12. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl-3-methylthieno [2, 3-d] pyrimidin-4-one | Semantic Scholar [semanticscholar.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. emerypharma.com [emerypharma.com]
- 15. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Application Notes and Protocols for Cell-Based Assays of Thieno[2,3-d]pyrimidine Derivatives
Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to a diverse pharmacological profile. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[3][4][5] The development of potent and selective thieno[2,3-d]pyrimidine-based therapeutics necessitates robust and reliable methods for evaluating their biological activity. This guide provides detailed protocols for a suite of cell-based assays tailored to characterize the multifaceted activities of this important class of molecules.
Part 1: Anticancer Activity Evaluation
A primary therapeutic application of thieno[2,3-d]pyrimidine derivatives is in oncology.[6][7] Their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The following assays provide a comprehensive workflow for evaluating the anticancer potential of novel thieno[2,3-d]pyrimidine compounds.
Cell Viability and Cytotoxicity Assays
The initial step in assessing anticancer activity is to determine the effect of the compounds on cell viability and proliferation. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[8]
Principle: Metabolically active cells reduce tetrazolium salts (like MTT, XTT, or WST-8) to a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Figure 1: Workflow for tetrazolium-based cell viability assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Assay | Principle | Advantages | Considerations |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[8] | Inexpensive, widely used. | Formazan is insoluble, requiring a solubilization step.[9] |
| XTT | Reduction of XTT to a water-soluble orange formazan.[10] | Simpler protocol, no solubilization needed.[10] | Reagent can be less stable. |
| WST-8 | Reduction of WST-8 to a water-soluble yellow formazan. | High sensitivity, low toxicity. |
Apoptosis Detection by Annexin V Staining
To determine if cytotoxicity is mediated by apoptosis, Annexin V staining followed by flow cytometry is a standard method.[13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[14]
Experimental Workflow:
Figure 2: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the thieno[2,3-d]pyrimidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest, preventing cancer cell proliferation.[15] Flow cytometry analysis of DNA content is used to determine the cell cycle distribution.[16]
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[16][17] This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound of interest for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using cell cycle analysis software.[20]
Part 2: Kinase Inhibition Assays
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as VEGFR-2 and EGFR.[11][15]
Cellular Phosphorylation Assay
This assay quantifies the activity of a specific kinase within the cell by measuring the phosphorylation of its substrate.[21]
Principle: Upon inhibition of a kinase by a thieno[2,3-d]pyrimidine derivative, the phosphorylation of its downstream substrate will decrease. This change can be detected using phospho-specific antibodies in an ELISA or Western blot format.[21]
Protocol: ELISA-Based Cellular Phosphorylation Assay
-
Cell Treatment: Plate cells and starve them of serum overnight to reduce basal kinase activity. Treat with the kinase inhibitor for a designated time, followed by stimulation with a growth factor (e.g., VEGF for VEGFR-2) to activate the kinase.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate. The plate is coated with a capture antibody for the total substrate protein. After adding the cell lysate, a detection antibody that specifically recognizes the phosphorylated form of the substrate is added.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for signal generation with a chromogenic substrate.
-
Analysis: The absorbance is read on a plate reader, and the degree of phosphorylation is calculated relative to controls.
BaF3 Cell Proliferation Assay for Oncogenic Kinases
The BaF3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with an oncogenic kinase, these cells can proliferate in the absence of IL-3.[21] This model is excellent for assessing the efficacy of inhibitors against constitutively active kinases.
Principle: Inhibition of the oncogenic driver kinase by a thieno[2,3-d]pyrimidine derivative will lead to the cessation of cell proliferation and ultimately cell death in the absence of IL-3.[21]
Protocol: BaF3 Proliferation Assay
-
Cell Culture: Culture BaF3 cells transfected with the oncogenic kinase of interest in a medium without IL-3.
-
Compound Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the inhibitor.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., XTT or WST-8) as described in section 1.1.
-
Data Analysis: Determine the IC50 value of the compound for inhibiting the proliferation of the BaF3 cells.
Part 3: Anti-inflammatory Activity Evaluation
Thieno[2,3-d]pyrimidines have shown promise as anti-inflammatory agents, often by modulating the NF-κB signaling pathway.[5][22]
NF-κB Activation Assay
Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with LPS or TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24]
Experimental Workflow:
Figure 3: Workflow for assessing NF-κB activation.
Protocol: NF-κB Nuclear Translocation by Western Blot
-
Cell Treatment: Seed macrophages (e.g., RAW 264.7) and pre-treat with the thieno[2,3-d]pyrimidine derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Western Blot: Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Use lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
Analysis: Quantify the band intensities to determine the extent of NF-κB translocation to the nucleus.
Cytokine Release Assay
Principle: Inhibition of inflammatory pathways like NF-κB should lead to a decrease in the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.[25][26]
Protocol: ELISA for Cytokine Quantification
-
Cell Treatment and Stimulation: Treat macrophages as described in the NF-κB assay (section 3.1).
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in treated samples to those in stimulated, untreated controls.
Part 4: Antimicrobial Activity Screening
The thieno[2,3-d]pyrimidine scaffold is also found in compounds with antimicrobial properties.[4]
Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[28]
Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can also be used for a colorimetric readout.[27]
Conclusion
The cell-based assays outlined in this guide provide a comprehensive framework for characterizing the biological activities of novel thieno[2,3-d]pyrimidine derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, kinase activity, inflammatory responses, and microbial growth, researchers can gain valuable insights into the therapeutic potential of these versatile compounds. The integration of these assays into a drug discovery pipeline will facilitate the identification and optimization of lead candidates for further preclinical and clinical development.
References
-
Ghorab, M. M., & Alsaid, M. S. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
El-Sayed, N. F., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6649. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). National Institutes of Health. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Antimicrobial assay. (n.d.). Bio-protocol. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. (n.d.). Frontiers. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Virginia. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. [Link]
-
Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (n.d.). MDPI. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). Taylor & Francis Online. [Link]
-
Cell-Based Anti-Infective Assays. (n.d.). Microbiologics. [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.). PubMed. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). PubMed Central. [Link]
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][11]triazolo[1,5-a]pyrimidine Derivatives. (2024). PubMed Central. [Link]
-
Apoptosis – what assay should I use? (n.d.). BMG Labtech. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs. [Link]
-
Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. (2020). ResearchGate. [Link]
-
Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. youtube.com [youtube.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]
- 24. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. woah.org [woah.org]
Scale-up synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Beginning Synthesis Search
I've initiated a thorough search for information regarding the scale-up synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. I'm focusing on reaction schemes, detailed protocols, and safety considerations. The next step involves a detailed analysis of the gathered data to pinpoint the most reliable and efficient synthesis.
Analyzing Synthetic Routes
I'm now deep-diving into the collected data to find the best synthesis route. I'm looking at starting materials, reagents, reaction conditions, and purification for large-scale production. My focus is on efficiency and reliability. I'm also starting to structure the application note, aiming for a detailed synthesis strategy with solid sources to back it up.
Outlining the Protocol
I'm now outlining a detailed protocol, including reagent quantities, equipment setup, reaction monitoring, and work-up procedures. Simultaneously, I'm designing Graphviz diagrams to visualize the reaction flow and relationships between process parameters. Next, I'll compile quantitative data into easily interpretable tables.
Outlining Scale-Up Process
I'm now focusing on drafting a comprehensive application note and detailed protocol for synthesizing this compound at scale. The introduction will highlight the compound's significance, followed by a thorough overview of the synthetic strategy. I plan to incorporate precise reaction conditions, including reagent stoichiometry, temperature control, and purification methods.
Expanding Synthesis Outline
I'm now incorporating specific methods for the pyrimidine ring formation. My current search has yielded promising routes to the thieno[2,3-d]pyrimidine core. I'm focusing on identifying the most efficient method to get the target molecule. This phase involves analyzing reaction conditions and yield optimization possibilities for the complete synthesis. I'm also planning to incorporate experimental data from similar syntheses to estimate scalability.
Prioritizing Reaction Route
I've been evaluating different synthetic pathways for the pyrimidine ring formation. I've ruled out the HCl-based method and the 2-acylaminothiophene route due to potential scalability challenges. The DMF-DMA route seems most promising, aligning well with the 2-amino-3-carboxylate starting point I identified. Now, I need to optimize reagent ratios and conditions.
Refining Reaction Pathway
I'm now evaluating a specific route, focusing on DMF-DMA for the pyrimidine ring closure, given the desired ester at position 6. This aligns with a 2-amino-3-carboxylate starting point, which is crucial for the target molecule's structure. I'm prioritizing yield and scalability in this refinement phase.
Evaluating Alternative Strategies
I'm now determining which path to take for this synthesis. I've re-evaluated starting with the thieno[2,3-d]pyrimidine core and building the thiophene ring, instead of the other way around. I've found multiple related syntheses in the literature, which will help create the scale-up protocol. This approach seems more direct for the target molecule. I'm focusing on the experimental details to ensure they are scalable.
Evaluating Proposed Route
I'm now focusing on a specific route for the scale-up synthesis. It involves a Gewald reaction to create the 2-aminothiophene intermediate, followed by pyrimidine ring closure. The DMF-DMA route seems most practical, given the desired ester at position 6. This is now the core of the strategy.
Defining Core Strategy
My focus has shifted towards the DMF-DMA route for pyrimidine ring closure. I'm now developing the reaction mechanism for this crucial step. Initial trials will be done to get the best conditions. I'm also considering potential issues related to by-products and any necessary purification steps.
Evaluating Revised Pathway
I've decided to re-evaluate the reaction route. I'm focusing on a strategy starting with a 2-aminothiophene, building upon the known Gewald reaction. This intermediate will then undergo pyrimidine ring closure. The DMF-DMA route, as well as the acidic route, will be further investigated for this crucial step.
Evaluating Scalable Strategy
I'm now evaluating a specific route, focusing on the Gewald reaction and subsequent pyrimidine ring closure. The DMF-DMA route seems promising, given the desired ester at position 6. This aligns with a 2-amino-3-carboxylate starting point for the thiophene intermediate, with ethyl glyoxalate as the carbonyl. I'm prioritizing yield and scalability.
Pinpointing Synthetic Route
Analyzing Intermediate Structures
I've been examining the 2-aminothiophene intermediate more closely. Based on literature on similar compound synthesis, I'm confident about modifying the Gewald reaction. My focus is now getting that crucial substitution pattern, particularly the ethyl ester and nitrile groups. Step one now seems clear.
Evaluating Synthetic Strategy
I've been re-evaluating the synthetic approach. While the Gewald reaction is still central, the specifics are tricky. Literature on similar compounds suggests a two-step route: first, constructing a key 2-aminothiophene intermediate, followed by cyclization. The ester group's placement guides the choice of starting materials for the Gewald reaction; I'm now exploring the optimal carbonyl component. I'm focusing on the synthesis of 2-amino-5-(ethoxycarbonyl)-thiophene-3-carbonitrile as a potential precursor.
Developing a Revised Strategy
I'm now revising my synthetic strategy based on a deeper literature review. The Gewald reaction still underpins the route, yielding a key 2-aminothiophene intermediate, likely ethyl 2-amino-3-cyanothiophene-5-carboxylate. Cyclization to the thieno[2,3-d]pyrimidine ring will likely involve formamide or similar reagents. I'm focusing on optimizing the Gewald reaction conditions and exploring suitable cyclization pathways to efficiently synthesize the target compound.
Formulating a Detailed Plan
I've been meticulously refining my synthetic strategy. Now, I'm focusing on providing a detailed, step-by-step protocol. I've broken the synthesis into two key stages, centering around the Gewald reaction for the 2-aminothiophene intermediate and a cyclization step to construct the thieno[2,3-d]pyrimidine core, considering the specific substitutions needed for Ethyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate. I'm emphasizing scalability.
Optimizing Cyclization Conditions
I've been intensely focused on stage two - the cyclization of the intermediate. Formamide looks promising for the pyrimidine ring closure, based on literature, but reaction parameters are key. I'm exploring variations in temperature, time, and catalyst to efficiently convert the 2-aminothiophene into the desired thieno[2,3-d]pyrimidine core. The goal is to maximize yield and purity for a scalable process.
Formulating Detailed Synthetic Plan
I've crafted a comprehensive, two-stage synthesis plan, incorporating the Gewald reaction and subsequent pyrimidine ring annulation via formamide. Key steps involve synthesizing ethyl 2-amino-3-cyanothiophene-5-carboxylate and cyclizing it to ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate. The process leverages literature data and emphasizes scalability for optimal results.
Formulating Detailed Synthetic Plan
I've crafted a comprehensive, two-stage synthesis plan, incorporating the Gewald reaction and subsequent pyrimidine ring annulation via formamide. Key steps involve synthesizing ethyl 2-amino-3-cyanothiophene-5-carboxylate and cyclizing it to ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate. The process leverages literature data and emphasizes scalability for optimal results.
Optimizing the Synthesis Plan
I've been meticulously refining my synthetic strategy. Now, I'm focusing on stage one, optimizing the Gewald reaction for the intermediate and stage two's cyclization. I have a firm plan that emphasizes yield and scalability for the desired compound synthesis.
Application Note & Protocols: Versatile Synthetic Routes to 4-Amino-Thieno[2,3-d]pyrimidines from Ethyl Carboxylate Precursors
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine bases found in DNA and RNA.[1][2][3] This bioisosteric relationship has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the development of novel therapeutics. Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective effects.[1][4][5][6]
The 4-amino substitution is particularly crucial, as it mimics the adenine structure and often serves as a key hydrogen bonding motif for interaction with biological targets such as protein kinases.[3][7] This guide provides a comprehensive overview of robust and reproducible synthetic routes to 4-amino-thieno[2,3-d]pyrimidines, commencing from a versatile and readily accessible ethyl 2-aminothiophene-3-carboxylate precursor. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and offer insights into experimental choices, empowering researchers to confidently synthesize these valuable compounds.
Overall Synthetic Strategy: A Two-Stage Approach
The most prevalent and efficient strategy for constructing the 4-amino-thieno[2,3-d]pyrimidine scaffold is a convergent, two-stage process. This approach prioritizes the initial construction of a highly functionalized thiophene ring, which then serves as the foundation for the subsequent annulation of the pyrimidine ring.
-
Stage 1: Synthesis of the Thiophene Precursor. This stage focuses on the assembly of a polysubstituted ethyl 2-aminothiophene-3-carboxylate. The cornerstone of this transformation is the venerable Gewald reaction, a powerful multi-component reaction that provides efficient access to the required intermediate.[3][8][9][10][11]
-
Stage 2: Annulation of the Pyrimidine Ring. With the thiophene precursor in hand, the final bicyclic scaffold is constructed. This can be achieved through several distinct cyclization strategies, offering flexibility in accessing either 4-oxo intermediates, which require further functionalization, or directly forming the target 4-amino derivatives.
Figure 1: High-level overview of the two-stage synthetic workflow.
Stage 1 Protocol: Gewald Synthesis of the Thiophene Precursor
Mechanistic Insight: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, catalyzed by a base.[8][9][12] The reaction proceeds through a cascade of well-defined steps:
-
Knoevenagel Condensation: The base (e.g., morpholine) deprotonates the active methylene compound (ethyl cyanoacetate), which then attacks the carbonyl carbon of the ketone (e.g., cyclohexanone). Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[12][13]
-
Michael Addition of Sulfur: The base facilitates the addition of sulfur to the β-position of the unsaturated intermediate, forming a thiolate.[13]
-
Ring Closure & Tautomerization: The key cyclization occurs via an intramolecular nucleophilic attack of the thiolate anion onto the carbon of the nitrile group.[12][13] A final tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[12]
Figure 2: Mechanistic pathway of the Gewald reaction.
Detailed Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a widely used thieno[2,3-d]pyrimidine precursor.[3][11][14]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol (95% or absolute)
-
Ice bath, magnetic stirrer, round-bottom flask, condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).
-
Stir the mixture at room temperature to form a suspension.
-
Cool the flask in an ice bath. Add morpholine (8.7 g, 0.1 mol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. A mild exotherm may be observed, and the mixture will turn a dark orange/brown color.
-
Gently warm the reaction mixture to 40-50 °C and stir for 1 hour. The reaction is typically complete when the sulfur has dissolved and a precipitate begins to form.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and colored impurities.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.
Expertise & Causality:
-
Morpholine's Role: Morpholine acts as a basic catalyst for both the initial Knoevenagel condensation and for promoting the addition of sulfur. Its moderate basicity is ideal for avoiding side reactions.
-
Temperature Control: The initial dropwise addition of the base is performed under cooling to control the exotherm of the Knoevenagel condensation. Gentle heating later ensures the reaction goes to completion.
-
Recrystallization: Using ethanol for recrystallization is effective because the product has significantly higher solubility in hot ethanol than in cold, allowing for efficient purification.
| Parameter | Typical Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 146-148 °C |
| ¹H NMR (CDCl₃, δ) | ~4.30 (q, 2H, OCH₂), ~2.70 (t, 2H), ~2.50 (t, 2H), ~1.75 (m, 4H), ~1.35 (t, 3H, CH₃) |
| IR (cm⁻¹) | ~3400-3200 (NH₂ stretch), ~1660 (C=O stretch) |
| Table 1: Typical data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. |
Stage 2 Protocols: Annulation of the Pyrimidine Ring
With the key thiophene precursor synthesized, the next stage is to construct the fused pyrimidine ring. Two primary, reliable methods are presented below.
Figure 3: Comparative synthetic pathways for pyrimidine ring annulation.
Method A: Three-Step Synthesis via a 4-Oxo Intermediate
This robust, multi-step route offers high yields and is suitable for large-scale synthesis. It involves the initial formation of a stable 4-oxo intermediate, which is then activated for amination.
Step A1: Protocol for 5,6,7,8-Tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidin-4(3H)-one This reaction cyclizes the aminothiophene ester using formamide, which serves as both reagent and solvent.[3][14][16]
-
Procedure: Place the ethyl 2-aminothiophene-3-carboxylate precursor (22.5 g, 0.1 mol) in a flask with an excess of formamide (50 mL). Heat the mixture to 170-180 °C under a reflux condenser for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water (200 mL). The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
Trustworthiness: This thermal cyclization is highly reliable. The product precipitates upon addition to water, making isolation straightforward. Typical yields are >85%.
Step A2: Protocol for 4-Chloro-5,6,7,8-tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidine The 4-oxo group is converted to a 4-chloro group, a much better leaving group for subsequent nucleophilic substitution.[3][14]
-
Procedure: In a fume hood, suspend the 4-oxo intermediate (20.6 g, 0.1 mol) in phosphoryl chloride (POCl₃, 60 mL). Add a catalytic amount of N,N-dimethylaniline (1 mL). Heat the mixture to reflux (approx. 110 °C) for 3 hours. The suspension should dissolve to form a clear, dark solution. Cool the reaction to room temperature. CAUTION: Slowly and carefully pour the reaction mixture onto crushed ice (400 g) with vigorous stirring. A solid will precipitate. Neutralize the acidic solution with aqueous ammonia or sodium bicarbonate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Expertise & Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The reaction must be quenched on ice with extreme care due to the highly exothermic and hazardous reaction of POCl₃ with water.
Step A3: Protocol for 4-Amino-5,6,7,8-tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidine The final step is a nucleophilic aromatic substitution (SNA_r) reaction to install the desired 4-amino group.[11]
-
Procedure: Suspend the 4-chloro intermediate (2.24 g, 0.01 mol) in 2-propanol (30 mL). Add a saturated solution of ammonia in 2-propanol (20 mL). Transfer the mixture to a sealed pressure vessel or a flask fitted with a dry-ice condenser. Heat at 80-90 °C for 8-12 hours. Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Treat the residue with a dilute aqueous solution of sodium bicarbonate, collect the resulting solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.
-
Trustworthiness: Driving the reaction to completion often requires elevated temperature and pressure to facilitate the substitution. The use of alcoholic ammonia provides a high concentration of the nucleophile.
Method B: Direct Synthesis via Acid-Catalyzed Nitrile Cyclization
This method provides a more direct route to 2-substituted-4-amino-thieno[2,3-d]pyrimidines, avoiding the 4-oxo intermediate.[4][7]
Protocol for 2-Methyl-4-amino-5,6,7,8-tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidine
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Acetonitrile (anhydrous)
-
Dioxane (anhydrous)
-
Dry Hydrogen Chloride (HCl) gas source
Procedure:
-
In a fume hood, dissolve the ethyl 2-aminothiophene-3-carboxylate precursor (2.25 g, 0.01 mol) and acetonitrile (1.23 g, 0.03 mol, 3 equivalents) in anhydrous dioxane (40 mL).
-
Bubble dry HCl gas through the solution for 1-2 hours while stirring at room temperature. A precipitate (the hydrochloride salt of the product) will begin to form.
-
After the reaction is complete (monitored by TLC), stop the flow of HCl gas and stir for an additional hour.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold dioxane or diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize by adding aqueous ammonia or sodium bicarbonate until the pH is ~8-9.
-
Collect the solid free base by filtration, wash with water, and dry.
Expertise & Causality:
-
Anhydrous Conditions: The reaction must be conducted under anhydrous conditions as water can hydrolyze the nitrile and intermediates.
-
HCl Catalyst: Dry HCl gas acts as a Lewis acid, protonating the nitrile nitrogen. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic 2-amino group of the thiophene.
-
Product Form: The product is isolated as a hydrochloride salt because the basic amino groups of the pyrimidine ring are protonated by the excess acid.
| Method | Key Reagents | Intermediates | Pros | Cons |
| Method A | 1. Formamide2. POCl₃3. NH₃ | 4-Oxo, 4-Chloro | High yields, very reliable, scalable | Multi-step, uses hazardous POCl₃ |
| Method B | Nitrile, HCl gas | None (Direct) | Fewer steps, direct access to 2-substituted analogs | Requires anhydrous conditions, HCl gas setup |
| Table 2: Comparison of Pyrimidine Annulation Methods. |
Conclusion
The synthesis of 4-amino-thieno[2,3-d]pyrimidines is a well-established field with highly reliable and versatile routes. The strategy commencing from an ethyl 2-aminothiophene-3-carboxylate precursor, itself efficiently prepared via the Gewald reaction, represents the most common and robust approach. Researchers can choose between a multi-step sequence involving a 4-oxo intermediate, which is often preferred for its scalability and reliability, or a more direct acid-catalyzed nitrile cyclization for rapid access to 2-substituted analogs. The protocols and mechanistic insights provided herein offer a solid foundation for drug development professionals and academic researchers to synthesize this privileged scaffold for exploration in a wide range of therapeutic areas.
References
-
Sabnis, R. W., Forsch, R. A., & Hawtin, R. E. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. R., & Reddy, L. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Polycyclic Aromatic Compounds. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Thomas, J., Jana, S., Sonawane, M., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hassan, A., & Ha, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E. (2010). Recent report on thieno[2,3-d]pyrimidines. Their preparation including microwave and their utilities in fused heterocycles synthesis. ResearchGate. Available at: [Link]
-
Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2015). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Philipova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2014). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. ResearchGate. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Gangjee, A., et al. (2016). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Hossan, A. S. M., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]
-
Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2021). A Comprehensive Review on Synthetic and Therapeutic Profile of Thienopyrimidine. World Journal of Pharmaceutical Research. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
-
Hou, Z., et al. (2011). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry. Available at: [Link]
-
Hesse, S., et al. (2007). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. Available at: [Link]
-
Al-Tel, T. H. (2010). 1,3-Bis(5,6,7,8-tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules. Available at: [Link]
-
Kandeel, M. M., et al. (2010). ChemInform Abstract: Efficient Synthesis of Thieno[2,3-d]pyrimidines and Related Fused Systems. ResearchGate. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate and its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in the purification of this compound and its derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and practical solutions.
Issue 1: The reaction yields a resinous or oily product that fails to crystallize.
Question: I've completed the synthesis of my target thieno[2,3-d]pyrimidine derivative, but instead of a solid, I have a persistent oil or resin. How can I induce crystallization?
Answer: The formation of a resinous mass is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice or the inherent properties of the synthesized molecule. Here’s a systematic approach to tackle this:
Root Cause Analysis:
-
Residual Solvents: Trapped solvents like DMF or dioxane can prevent crystallization.
-
Impure Starting Materials: Unreacted starting materials or by-products can act as crystallization inhibitors.
-
Suboptimal pH: The pH of the aqueous work-up can significantly influence the product's solubility and ability to crystallize.
Step-by-Step Protocol for Inducing Crystallization:
-
Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
pH Adjustment: If the reaction was performed under acidic or basic conditions, careful neutralization is crucial. For instance, after an acidic cyclization, neutralization with a weak base like ammonium hydroxide can sometimes trigger crystallization. It has been reported that leaving the resin in 25% (v/v) NH4OH for 12 hours can facilitate crystallization[1].
-
Solvent-Antisolvent Crystallization:
-
Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add an anti-solvent (e.g., n-hexane, diethyl ether) dropwise with vigorous stirring until turbidity persists.
-
Allow the mixture to stand, ideally at a reduced temperature (4 °C), to promote crystal growth.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.
Issue 2: The purified product shows persistent impurities in NMR and LC-MS analysis.
Question: My this compound is contaminated with by-products. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic route. However, some common by-products are frequently observed in the synthesis of thieno[2,3-d]pyrimidines.
Common By-products and Their Formation:
| By-product | Formation Mechanism | Identification |
| 4-Chloro-thienopyrimidine | Can form during cyclization reactions that use chlorinating agents like POCl₃ or when using HCl gas in the synthesis[1][2]. | Mass spectrometry will show a characteristic isotopic pattern for chlorine. |
| Hydrolyzed Carboxylic Acid | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially during aqueous work-up or prolonged heating[3][4]. | A shift in the carbonyl peak in the IR spectrum and the appearance of a broad -OH peak. The molecular weight will decrease by 28 amu in the mass spectrum. |
| Unreacted Starting Materials | Incomplete reaction can leave starting materials like 2-aminothiophene-3-carbonitrile derivatives. | TLC and NMR analysis will show signals corresponding to the known starting materials. |
| Decarboxylated Product | The carboxylic acid by-product can sometimes undergo decarboxylation upon heating[5]. | The mass spectrum will show a loss of the carboxyl group (44 amu). |
Purification Strategies:
-
Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent system can be found. Common solvents for thieno[2,3-d]pyrimidines include acetonitrile, benzene, and ethanol[1][4].
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexane being a good starting point[6]. The polarity of the eluent can be adjusted based on the polarity of the impurities.
-
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move to the aqueous phase, while the desired ester product remains in the organic layer.
Workflow for Impurity Removal:
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it important in the synthesis of this compound?
A1: The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine)[5][7]. This reaction is crucial as it efficiently constructs the thiophene ring, which is the core precursor for the subsequent cyclization to form the thieno[2,3-d]pyrimidine scaffold[8].
Q2: Can I use a different base for the Gewald reaction?
A2: Yes, while morpholine and triethylamine are commonly used, other organic bases can be employed. The choice of base can influence the reaction rate and yield. It is advisable to consult literature for specific examples related to your substrate.
Q3: My synthesis involves using POCl₃ for chlorination. What precautions should I take?
A3: Phosphoryl chloride (POCl₃) is a highly reactive and corrosive substance. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The addition of POCl₃ should be done slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction[2][9]. The work-up procedure, which involves quenching with ice water, must also be performed with extreme caution.
Q4: What are the typical spectroscopic features I should look for to confirm the structure of this compound?
A4: In the ¹H NMR spectrum, you should expect to see signals for the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The IR spectrum should show characteristic absorption bands for the amine N-H stretching (around 3300-3500 cm⁻¹), the ester carbonyl C=O stretching (around 1700 cm⁻¹), and C=N and C=C stretching in the aromatic region. Mass spectrometry should confirm the expected molecular weight of 223.25 g/mol [10].
Q5: Are there any alternative methods to the traditional heating for the synthesis of thieno[2,3-d]pyrimidines?
A5: Yes, microwave-assisted organic synthesis has been reported as an efficient method for preparing thieno[2,3-d]pyrimidine derivatives. This technique can significantly reduce reaction times, improve yields, and sometimes lead to cleaner products with fewer by-products[8].
Workflow of a Typical Synthesis and Purification:
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
References
-
Butnariu, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available at: [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(2), 594-609. Available at: [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
Demchuk, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-10. Available at: [Link]
-
Parrino, B., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 286. Available at: [Link]
-
Guo, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Sferrazzo, A., et al. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 26(11), 3123. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Available at: [Link]
-
Vlasova, O. D., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-15. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 329-345. Available at: [Link]
-
AccelaChem. (n.d.). 59488-80-1,this compound. Retrieved from [Link]
-
Guo, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Lee, J., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1021. Available at: [Link]
-
Hirota, K., et al. (1984). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 104(9), 964-971. Available at: [Link]
Sources
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 59488-80-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Troubleshooting Side Reactions in Thieno[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is not without challenges, often plagued by side reactions that can lead to low yields, complex purification, and ambiguous results.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.
Section 1: The Gewald Reaction - The Gateway to Thieno[2,3-d]pyrimidines and Its Pitfalls
The most common and versatile route to the thieno[2,3-d]pyrimidine core begins with the construction of a polysubstituted 2-aminothiophene intermediate, frequently achieved through the Gewald reaction.[3][4] This multicomponent reaction, involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, is elegant in its convergence. However, it is also a primary source of impurities if not properly controlled.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: My Gewald reaction is giving a low yield of the desired 2-aminothiophene, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?
A1: You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product).[5] This is a common side reaction in the Gewald process, especially when using highly reactive nitriles like malononitrile.[3]
Causality: The dimerization occurs when the enolate of the α,β-unsaturated nitrile, instead of reacting with sulfur, undergoes a Michael addition with another molecule of the unsaturated nitrile. This is followed by an intramolecular cyclization to form a six-membered ring.[5] The formation of this dimer is highly dependent on the reaction conditions.[5]
Troubleshooting and Solutions:
-
Control of Basicity: The choice and amount of base are critical. While a base is necessary to catalyze the initial Knoevenagel condensation, an excess can promote the dimerization side reaction.
-
Recommendation: Use a catalytic amount of a weaker base, such as morpholine or triethylamine, rather than a stoichiometric amount of a strong base.
-
-
Reaction Temperature: Higher temperatures can accelerate the dimerization.
-
Recommendation: Maintain the reaction at room temperature or slightly above (e.g., 40-50 °C). Avoid excessive heating unless necessary for sluggish substrates.
-
-
Order of Addition: Adding the sulfur early in the reaction can help to trap the α,β-unsaturated nitrile intermediate as it forms, minimizing its opportunity to dimerize.
-
Protocol: Combine the ketone/aldehyde, active methylene nitrile, and sulfur first, and then add the base dropwise.
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times, which can minimize the formation of byproducts by rapidly consuming the starting materials.[1]
Section 2: Cyclization to the Thieno[2,3-d]pyrimidine Ring - Challenges and Solutions
Once the 2-aminothiophene intermediate is in hand, the next critical step is the annulation of the pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a one-carbon synthon, such as formamide, formic acid, or urea. This stage is also prone to side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs): Pyrimidine Ring Cyclization
Q2: I am attempting to synthesize a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxamide using formamide, but the reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A2: Incomplete cyclization is a frequent issue, often due to insufficient reaction temperature or time. The cyclization of a 2-aminothiophene-3-carboxamide with formamide typically requires high temperatures to proceed efficiently.
Causality: The reaction involves the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization with the elimination of water. This dehydration step is often the rate-limiting step and requires significant thermal energy.
Troubleshooting and Solutions:
-
Increase Reaction Temperature: Ensure the reaction is heated to a sufficiently high temperature, often refluxing formamide (around 210 °C).
-
Prolong Reaction Time: If the reaction is sluggish at a given temperature, increasing the reaction time can help to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: As with the Gewald reaction, microwave synthesis can be highly effective for this cyclization, often providing the desired product in higher yields and with significantly shorter reaction times (e.g., 2-20 minutes).[3]
-
Alternative Reagents: If formamide proves ineffective, consider alternative cyclizing agents:
Q3: During the synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative, I obtained an unexpected isomer. What could be the cause?
A3: You may be observing a Dimroth rearrangement, a common isomerization in heterocyclic chemistry, particularly with pyrimidine derivatives.[6][7][8] This rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to the migration of an exocyclic nitrogen atom into the ring and an endocyclic nitrogen atom becoming exocyclic.
Causality: The Dimroth rearrangement is often catalyzed by acid or base and can be accelerated by heat. The reaction proceeds through a ring-opened intermediate, and the final product distribution is influenced by the stability of the tautomers. The pH of the reaction medium plays a crucial role in the rearrangement rate.[6][9]
Troubleshooting and Solutions:
-
pH Control: Carefully control the pH of your reaction mixture. If the rearrangement is observed under acidic conditions, consider performing the reaction under neutral or slightly basic conditions, and vice versa.[6][9]
-
Temperature Management: Since the rearrangement is often accelerated by heat, conducting the reaction at the lowest effective temperature can help to minimize the formation of the rearranged product.
-
Choice of Reagents: The propensity for the Dimroth rearrangement can be influenced by the substituents on the pyrimidine ring and the nature of the cyclizing agent. In some cases, a different synthetic route that avoids the specific intermediate prone to rearrangement may be necessary. For the synthesis of N-aryl substituted derivatives, a Dimroth rearrangement of an intermediate formed from the reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an aniline is a viable synthetic strategy.[3][10]
Section 3: Purification Strategies
The successful synthesis of thieno[2,3-d]pyrimidines is often followed by the challenge of purification. The presence of unreacted starting materials, intermediates, and side products can complicate the isolation of the desired compound.
Frequently Asked Questions (FAQs): Purification
Q4: My crude thieno[2,3-d]pyrimidine product is a complex mixture according to TLC and NMR. What are the best general strategies for purification?
A4: A systematic approach to purification is essential. The choice of method will depend on the nature of the impurities and the scale of your reaction.
Troubleshooting and Solutions:
-
Recrystallization: This is often the most effective method for purifying solid products, especially on a larger scale.[11]
-
Solvent Screening: The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallizing thieno[2,3-d]pyrimidines include ethanol, isopropanol, acetonitrile, and mixtures of these with water or hexanes.
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting compounds of varying polarities. The exact solvent system will need to be optimized based on the TLC analysis of your crude mixture.
-
-
Acid-Base Extraction: If your desired product and impurities have different acidic or basic properties, a liquid-liquid extraction can be a powerful purification step. For example, a basic thieno[2,3-d]pyrimidine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Section 4: Experimental Protocols and Data
To provide a practical context for the troubleshooting advice, this section includes a detailed experimental protocol for a common thieno[2,3-d]pyrimidine synthesis and a table summarizing the impact of reaction conditions on product yield and purity.
Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-one
This two-step protocol first describes the synthesis of the 2-aminothiophene intermediate via the Gewald reaction, followed by its cyclization to the final thieno[2,3-d]pyrimidine product.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Add morpholine (1 mmol) dropwise to the mixture.
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.
Step 2: Cyclization to 5,6,7,8-Tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) and formamide (25 mL) is heated to reflux (approximately 210 °C).[12]
-
Maintain the reflux for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5,6,7,8-tetrahydro-3H-benzo[4][7]thieno[2,3-d]pyrimidin-4-one.
Table 1: Impact of Reaction Conditions on the Synthesis of a Thieno[2,3-d]pyrimidine Derivative
| Entry | Cyclization Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR) |
| 1 | Formamide | 180 | 4 | 65 | ~90% |
| 2 | Formamide | 210 (reflux) | 2 | 85 | >95% |
| 3 | Formic Acid | 100 (reflux) | 6 | 78 | >95% |
| 4 | Urea | 190 | 3 | 72 | ~92% |
| 5 | Formamide (Microwave) | 200 | 0.25 | 92 | >98% |
Data in this table is illustrative and may vary depending on the specific substrate.
Section 5: Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Diagram 1: The Gewald Reaction and the Competing Dimerization Pathway
References
-
G. A. M. El-Hag, and K. M. A. El-Kader. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 2021. Available at: [Link]
-
Guo, et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO, 2022. Available at: [Link]
-
Lin, Y., et al. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 2019. Available at: [Link]
-
Pal, M., et al. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 2012. Available at: [Link]
-
Dimroth rearrangement. Wikipedia. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
-
Guo, et al. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO, 2022. Available at: [Link]
-
Xiao, Z., et al. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC, 2022. Available at: [Link]
-
Elmongy, E. I., et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC, 2022. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010. Available at: [Link]
-
Prabhakar, V., et al. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. Longdom Publishing, 2016. Available at: [Link]
-
Al-Salahi, R., et al. Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI, 2022. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Belskaya, N. P., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central, 2021. Available at: [Link]
-
Dimroth rearrangement. Wikipedia. Available at: [Link]
-
Al-Salahi, R., et al. Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed, 2022. Available at: [Link]
-
Visentin, S., et al. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC, 2018. Available at: [Link]
-
How To: Purify by Crystallization. University of Rochester. Available at: [Link]
-
Xiao, Z., et al. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal, 2022. Available at: [Link]
-
Al-Abdullah, E. S., et al. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI, 2015. Available at: [Link]
-
Husain, A., et al. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. NIH, 2019. Available at: [Link]
-
Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. Available at: [Link]
-
Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43. ResearchGate. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Elmongy, E. I., et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC, 2022. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]
-
(PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
Lugovik, K. I., et al. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. PubMed, 2017. Available at: [Link]
-
Lee, S., et al. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC, 2021. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Al-Abdullah, E. S., et al. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cyclization Conditions for Thienopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of thienopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the cyclization step of thienopyrimidine synthesis. Our goal is to equip you with the knowledge to not only identify and solve experimental issues but also to understand the underlying chemical principles for robust process optimization.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of thienopyrimidines, offering potential causes and actionable solutions.
Question 1: My cyclization reaction is resulting in a very low yield, or no product at all. What are the common culprits and how can I improve it?
Low yields in thienopyrimidine synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Probable Cause: The reaction may not be reaching the necessary activation energy, or prolonged reaction times at high temperatures could be leading to product degradation.[1][2]
-
Solution:
-
Temperature Screening: Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal condition.
-
Time-Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and check for subsequent degradation.[1]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][4][5][6]
-
-
-
Purity of Reagents and Solvents: Impurities can significantly hinder the reaction.
-
Probable Cause: Impurities in starting materials can act as catalysts for side reactions. Moisture in solvents can quench reagents or participate in unwanted hydrolysis reactions.[1]
-
Solution:
-
Reagent Purity: Use reagents of high purity. If necessary, purify starting materials by recrystallization or chromatography.
-
Solvent Purity: Employ dry solvents, especially for reactions involving moisture-sensitive reagents like phosphorus oxychloride (POCl₃).[7]
-
-
-
Inappropriate Base or Catalyst: The choice and amount of base or catalyst are crucial for efficient cyclization.
-
Probable Cause: The base may not be strong enough to deprotonate the necessary functional group for cyclization, or an incorrect catalyst may not effectively promote the desired transformation.
-
Solution:
-
Base Screening: If the reaction is base-catalyzed, screen a variety of organic and inorganic bases (e.g., triethylamine, potassium carbonate, sodium ethoxide).[8]
-
Catalyst Selection: For specific transformations, ensure the appropriate catalyst is being used. For instance, in certain cyclizations, a Lewis acid catalyst might be beneficial.
-
-
-
Atmospheric Moisture and Oxygen Sensitivity: Certain reactions are sensitive to air and moisture.[1]
-
Probable Cause: The reactants, intermediates, or catalysts may be sensitive to oxidation or hydrolysis.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
-
Question 2: I am observing the formation of a significant amount of side products or a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of side products and tar is often indicative of competing reaction pathways or product decomposition.[2]
-
Probable Cause:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur, such as self-condensation of starting materials or the formation of regioisomers.[2]
-
Product Instability: The desired thienopyrimidine derivative may be unstable under the reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases, leading to decomposition.[2]
-
Polymerization: Highly reactive intermediates, if not efficiently trapped in the desired cyclization pathway, can lead to polymerization and tar formation.
-
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions and decomposition.
-
Optimize Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote unwanted side reactions.
-
Gradual Addition of Reagents: Adding a reactive reagent slowly over a period can help maintain a low concentration of reactive intermediates, thus favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Change of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., from non-polar like toluene to polar aprotic like DMF).[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of thienopyrimidines.
Question 1: What are the primary synthetic strategies for constructing the thienopyrimidine core?
There are two main strategies for the synthesis of thienopyrimidines:[10][11]
-
Annulation of a pyrimidine ring onto a thiophene scaffold: This is the more common approach. It typically starts with a 2-aminothiophene derivative which is then cyclized with a suitable one-carbon synthon.[8][10][12]
-
Incorporation of a thiophene moiety onto a pre-constructed pyrimidine core: This method is less common but can be effective for certain substitution patterns.[10]
Question 2: What are some common starting materials for thienopyrimidine synthesis?
A widely used starting material is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[12] These thiophene precursors can often be synthesized via multicomponent reactions like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.
Question 3: How can I introduce substituents at the 4-position of the thienopyrimidine ring?
A common and effective method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). The 4-chloro substituent is a good leaving group and can be subsequently displaced by various nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction to introduce a diverse range of functional groups.[12][13]
Question 4: What are the advantages of using microwave-assisted synthesis for thienopyrimidines?
Microwave irradiation offers several benefits for thienopyrimidine synthesis:[12]
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[3][5][6]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[12]
-
Enhanced Reaction Efficiency: Microwave energy can facilitate reactions that are sluggish or do not proceed under conventional heating conditions.[12]
Experimental Protocols
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate with formamide.
Materials:
-
2-Amino-4,5-disubstituted-thiophene-3-carboxylate (1 equivalent)
-
Formamide (excess, acts as both reagent and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the 2-aminothiophene-3-carboxylate derivative.
-
Add an excess of formamide (e.g., 10-20 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 190-210 °C) for 1.5 to 4 hours. Monitor the reaction progress by TLC.[14][15]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.[14]
Protocol 2: Microwave-Assisted Synthesis of a 4-Substituted Thienopyrimidine
This protocol outlines a general procedure for the microwave-assisted synthesis of 4-substituted thienopyrimidines from a 4-chlorothienopyrimidine precursor.
Materials:
-
4-Chloro-thienopyrimidine derivative (1 equivalent)
-
Nucleophile (e.g., amine, alcohol) (1.1-1.5 equivalents)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Optional: Base (e.g., triethylamine, DIPEA) if the nucleophile is an amine salt.
Procedure:
-
In a microwave reaction vial, combine the 4-chlorothienopyrimidine, the nucleophile, and the solvent.
-
If necessary, add a suitable base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4] The optimal conditions should be determined through screening.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted thienopyrimidine.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidines
| Compound | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Conventional Reaction Time (h) | Microwave Reaction Time (min) |
| 1a-d | 65-72 | 82-95 | 8-12 | 5-10 |
| 3a-d | 68-75 | 85-93 | 10-15 | 8-12 |
| 5a-d | 70-78 | 88-96 | 12-18 | 10-15 |
Adapted from a study on thiazolopyrimidine synthesis, demonstrating the significant improvements in yield and reaction time with microwave assistance.[16]
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in Thienopyrimidine Cyclization
Caption: A decision-making workflow for troubleshooting low yields.
Diagram 2: Key Synthetic Routes to Thienopyrimidines
Caption: Major synthetic strategies for thienopyrimidine construction.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Various Authors. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
- Various Authors. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
- Various Authors. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Benchchem.
- Various Authors. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.
- Various Authors. (n.d.). Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines.
- Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI.
- Various Authors. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
- BenchChem. (2025). Optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis. Benchchem.
- Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15).
- Various Authors. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Various Authors. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules.
- Various Authors. (n.d.). Optimization of the cyclization reaction conditions.
- Various Authors. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Functionalization of the Thieno[2,3-d]pyrimidine Core
Welcome to the technical support center for the functionalization of the thieno[2,3-d]pyrimidine scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this important heterocyclic system. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis and functionalization can present several challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to aid in your experimental work.
Section 1: Core Synthesis and Initial Functionalization
FAQ 1: I'm having trouble with the initial synthesis of the 2,4-disubstituted thieno[2,3-d]pyrimidine core. What are the common pitfalls?
Answer: The construction of the thieno[2,3-d]pyrimidine core often begins with a substituted 2-aminothiophene-3-carboxylate or carbonitrile, which is then cyclized.[4][5][6] A common and effective starting point is the Gewald reaction to produce the initial thiophene ring.[4][7] Challenges at this stage often relate to the cyclization step to form the pyrimidine ring.
Troubleshooting Guide: Low Yield in Pyrimidine Ring Formation
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Cyclization Conditions | The reaction may not be reaching completion under the current conditions. This could be due to insufficient temperature, short reaction time, or an inappropriate condensing agent. | - Increase the reaction temperature or prolong the reaction time. - Consider using a different condensing agent such as urea or formamide at high temperatures (160-190 °C).[5][8] - Microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields for this step.[4] |
| Poor Quality Starting Materials | Impurities in the 2-aminothiophene precursor can interfere with the cyclization reaction, leading to side products and lower yields. | - Purify the 2-aminothiophene starting material by recrystallization or column chromatography before use. - Confirm the purity by NMR and melting point analysis. |
| Substituent Effects | The electronic nature of the substituents on the thiophene ring can influence the nucleophilicity of the amino group, affecting the rate and efficiency of the cyclization. | - For electron-withdrawing groups, more forcing reaction conditions (higher temperature, stronger acid/base catalyst) may be necessary. - For electron-donating groups, milder conditions should be sufficient. |
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Intermediate
-
Reactants: Combine the 2-aminothiophene-3-carboxamide (1 equivalent) with urea (5 equivalents).[5]
-
Reaction Conditions: Heat the mixture to 190 °C for 2-4 hours.[5][8] The reaction is typically run neat (without solvent).
-
Work-up: Cool the reaction mixture to room temperature. Triturate the resulting solid with hot water, followed by ethanol, to remove excess urea and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and alkyl substituents onto the thieno[2,3-d]pyrimidine core. However, these reactions are often sensitive to various parameters.
FAQ 2: My Suzuki-Miyaura coupling reaction to introduce a substituent at the C4-position is giving low yields and significant dehalogenation of my starting material. What's going wrong?
Answer: This is a common issue in Suzuki-Miyaura couplings with heteroaromatic halides. Dehalogenation and low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and issues with the boronic acid reagent.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Deactivation | The Pd(0) active species can be sensitive to air and moisture, leading to the formation of inactive palladium black. Certain functional groups on the substrate can also poison the catalyst. | - Ensure all reagents and solvents are thoroughly degassed. - Use an air-stable Pd(II) precatalyst (e.g., Pd(dppf)Cl2) which is reduced in situ. - Consider using more robust Buchwald-type ligands that protect the palladium center and promote reductive elimination.[9] |
| Inappropriate Base | The choice of base is crucial. A base that is too strong can lead to decomposition of the boronic acid or side reactions with other functional groups. A base that is too weak may not facilitate the transmetalation step effectively. | - For substrates with base-sensitive functional groups (e.g., esters), consider milder bases like K2CO3 or KF instead of stronger bases like K3PO4.[10] - Ensure the base is finely powdered to maximize its surface area and reactivity.[9] |
| Poor Solubility | Poor solubility of the starting materials in the reaction solvent can lead to slow reaction rates and incomplete conversion.[10] | - Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) can be effective.[10] - The addition of water as a co-solvent can sometimes improve the solubility of the base and boronic acid, but it can also promote deboronation.[10] |
| Boronic Acid Instability | Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water. This leads to the formation of the corresponding arene as a byproduct. | - Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
FAQ 3: I am attempting a Buchwald-Hartwig amination to install an amine at the C4-position, but the reaction is sluggish. How can I improve the reaction rate and yield?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its efficiency is highly dependent on the choice of ligand, base, and reaction conditions.[11][12][13]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Ligand | The ligand plays a critical role in the catalytic cycle. A ligand that is not electron-rich or sterically bulky enough may not facilitate the oxidative addition and reductive elimination steps efficiently. | - Screen a variety of phosphine-based ligands. Bulky, electron-rich ligands like XPhos, SPhos, or tBu3P are often effective.[14] - For challenging substrates, consider using bidentate ligands like BINAP or DPEPhos.[11] |
| Inappropriate Base | A strong, non-nucleophilic base is typically required for the deprotonation of the amine.[15] | - Strong bases like NaOtBu, K3PO4, or LHMDS are commonly used.[12] The choice will depend on the functional group tolerance of your substrate. - Cs2CO3 can be a good option for substrates with base-sensitive groups.[12] |
| Steric Hindrance | If either the thieno[2,3-d]pyrimidine core or the amine coupling partner is sterically hindered, the reaction rate can be significantly reduced. | - Increase the reaction temperature. - Use a more reactive catalyst system, such as a palladacycle precatalyst. - Consider using a less sterically hindered amine if the structure-activity relationship allows. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere (Argon), add the 4-chloro-thieno[2,3-d]pyrimidine (1 equivalent), the amine (1.2 equivalents), the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry reaction vessel.
-
Solvent: Add degassed anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Section 3: C-H Functionalization
Direct C-H functionalization is an increasingly important and atom-economical method for modifying the thieno[2,3-d]pyrimidine core. However, controlling regioselectivity can be a major challenge.
FAQ 4: I am trying to perform a direct C-H arylation on the thiophene ring of my thieno[2,3-d]pyrimidine, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: The regioselectivity of C-H activation on the thieno[2,3-d]pyrimidine scaffold is influenced by the electronic properties of the ring system and the directing ability of existing substituents.[16]
Troubleshooting Flowchart: Regioselectivity in C-H Arylation
Troubleshooting Guide: C-H Arylation Regioselectivity
| Potential Cause | Explanation | Suggested Solution |
| Similar Reactivity of C-H Bonds | The C-H bonds at different positions of the thiophene ring may have similar acidities and steric environments, leading to a lack of selectivity.[16] | - Introduce a directing group at a specific position to favor functionalization at an adjacent site. - Systematically screen different palladium catalysts and ligands, as the steric and electronic properties of the catalyst can influence regioselectivity. |
| Reaction Conditions | The choice of solvent, temperature, and additives can significantly impact the regiochemical outcome of the reaction. | - Vary the reaction temperature. In some cases, lower temperatures can favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. - Screen different solvents. The polarity of the solvent can influence the stability of the transition states leading to different isomers. |
| Electronic Effects | The electronic nature of the substituents already present on the thieno[2,3-d]pyrimidine core will influence the electron density at different positions, thereby directing the C-H activation. | - Analyze the electronic properties of your substrate. Electron-donating groups will activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it. - Consider using computational methods (e.g., DFT calculations) to predict the most likely sites of C-H activation. |
References
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH.
- Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. (n.d.).
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC - PubMed Central.
- Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. (n.d.). PubMed.
- New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simul
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. (2023). Taylor & Francis.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Indian Journal of Advances in Chemical Science.
-
1,3-Bis(5,6,7,8-tetrahydrobenzo[17][18]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). MDPI.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI.
- Buchwald-Hartwig Amin
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (n.d.). PubMed.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (n.d.). PubMed.
- Primary designed strategy for new thieno[2, 3-d]pyrimidine series. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules.
- 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Semantic Scholar.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025).
- How can I solve my problem with Suzuki coupling?. (2014).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Challenges in the functionalization of the thieno[3,2-d]pyrimidine scaffold. (n.d.). Benchchem.
- Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers | Organic Letters. (n.d.).
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC - PubMed Central.
- Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022). PubMed.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). MDPI.
- Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiprolifer
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ijacskros.com [ijacskros.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Specific recommendations from safety data sheets (SDS) suggest storage at 2-8°C in a dry area. Keeping the container tightly closed is crucial to prevent moisture absorption, as the compound's hygroscopic nature is not fully characterized.
Q2: How should I handle the compound upon receipt?
Upon receiving the compound, it is best practice to store it under the recommended conditions immediately. Before opening the container for the first time, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material. Handle the compound in a well-ventilated area or under a fume hood.
Q3: Is this compound sensitive to light?
Q4: What is the recommended procedure for preparing solutions of this compound?
When preparing solutions, use anhydrous solvents to minimize the risk of hydrolysis, especially if the solution is to be stored. The solubility of the compound may vary depending on the solvent. It is advisable to prepare solutions fresh for each experiment to avoid potential degradation in solution over time. If storage of a stock solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light. A small-scale, short-term stability study in the desired solvent is recommended to ensure the integrity of the stock solution.
Q5: What are the known incompatibilities of this compound?
The compound should be kept away from strong oxidizing agents, as the thiophene ring is susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone, which would alter the compound's chemical properties and biological activity. It is also advisable to avoid strong bases, which could catalyze the hydrolysis of the ethyl ester group.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, with a focus on stability-related causes.
Scenario 1: Inconsistent or lower-than-expected reaction yields.
-
Possible Cause 1: Degradation of the solid compound.
-
Troubleshooting:
-
Review your storage conditions. Has the compound been exposed to moisture, high temperatures, or light for extended periods?
-
Assess the physical appearance of the solid. Any change in color (e.g., darkening) or texture could indicate degradation.
-
Perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to compare with the certificate of analysis of a fresh batch.
-
-
-
Possible Cause 2: Instability of the compound in the reaction solvent.
-
Troubleshooting:
-
If using a stock solution, was it freshly prepared? Storing the compound in solution, especially in protic solvents, for extended periods can lead to degradation.
-
Consider the pH of your reaction mixture. Highly acidic or basic conditions might affect the compound's stability.
-
-
Scenario 2: Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in LC-MS.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting:
-
Hydrolysis: The ethyl ester group may undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and acid or base catalysts. This would result in a more polar spot on TLC and a different mass in LC-MS.
-
Oxidation: The thiophene sulfur atom can be oxidized. This would lead to the formation of the corresponding sulfoxide or sulfone, which would have a different polarity and mass.
-
To confirm, you can intentionally subject a small sample of the compound to forced degradation conditions (e.g., treatment with a mild oxidant like hydrogen peroxide or a base like sodium hydroxide) and compare the resulting TLC or LC-MS profile with your reaction mixture.
-
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
Potential Degradation Pathways
While forced degradation studies for this compound are not publicly available, based on the chemical structure and the reactivity of related compounds, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the Ethyl Ester: Under aqueous acidic or, more readily, basic conditions, the ethyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid.
-
Oxidation of the Thiophene Ring: The electron-rich thiophene ring, specifically the sulfur atom, is susceptible to oxidation by common laboratory oxidants, leading to the formation of a sulfoxide and potentially further to a sulfone.
Hypothetical Degradation Pathway Diagram
Caption: Hypothetical degradation pathways.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Store in a dry environment, preferably under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | To prevent moisture absorption and potential hydrolysis. |
| Light | Protect from light. | To avoid potential photodegradation. |
| Container | Tightly sealed, opaque or amber container. | To protect from moisture and light. |
| Solution Storage | Prepare fresh. If necessary, store at -20°C in an anhydrous solvent, protected from light. | To minimize degradation in solution. |
References
- Angene Chemical. (2021).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole. (While not the exact compound, it provides general handling for similar chemical classes).
- Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 123, 648-661.
- Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 69(1), 1-10.
- Valente, S., et al. (2010). Oxidation of Thiophene-Containing Drugs: Isolation and Characterization of a Thiophene S-Oxide Metabolite of Tienilic Acid. Chemical Research in Toxicology, 23(11), 1756-1764.
Technical Support Center: Strategies to Mitigate Oxidative Dimerization of Aminothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pervasive issue of oxidative dimerization in reactions involving aminothiophene derivatives. Aminothiophenes are privileged structures in medicinal chemistry, forming the core of numerous drug candidates for a wide range of diseases, including inflammatory conditions, cancer, and infectious diseases.[1][2][3][4] However, their inherent electronic properties make them highly susceptible to oxidative side reactions, which can compromise yield, complicate purification, and derail research timelines. This document is designed to provide both foundational understanding and actionable protocols to help you overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides a foundational understanding of the problem.
Q1: My reaction mixture containing an aminothiophene derivative is turning dark brown/black, and LC-MS analysis shows a complex mixture with high molecular weight species. What is happening?
This is a classic symptom of oxidative dimerization and subsequent polymerization. Aminothiophenes are electron-rich heterocyclic systems. The lone pair of electrons on the amino group and the sulfur atom donate electron density into the thiophene ring, making the entire molecule highly susceptible to oxidation, often by atmospheric oxygen. This oxidation can initiate a cascade of reactions, leading to the formation of colored, high-molecular-weight dimeric and oligomeric byproducts.[5]
Q2: What is the proposed mechanism of this oxidative dimerization?
While the exact mechanism can be substrate and condition-dependent, a common pathway is believed to involve a single-electron transfer (SET) process.[5] An oxidant (like O₂, a metal catalyst in a high oxidation state, or even an impurity) removes an electron from the electron-rich aminothiophene to form a radical cation. This highly reactive intermediate can then dimerize with a neutral aminothiophene molecule to form a new C-C, C-N, or N-N bond, leading to the undesired coupled product.[5][6]
Q3: What are the essential, first-line-of-defense strategies to prevent this side reaction?
The most critical preventative measure is the rigorous exclusion of atmospheric oxygen. Many undesired dimerization events can be completely avoided by adopting standard air-free techniques.[7][8] This involves two primary components:
-
Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas, such as argon or nitrogen. This is best achieved using a glovebox or a Schlenk line.[9][10]
-
Solvent Degassing: Commercial solvents are saturated with dissolved oxygen. This oxygen must be removed immediately before use. Common and effective methods include freeze-pump-thaw cycles or sparging the solvent with an inert gas for 15-30 minutes.[7]
Q4: I am already using an inert atmosphere, but still see some dimerization. When should I consider using an antioxidant?
If rigorous air-free techniques are insufficient, the addition of a chemical antioxidant may be necessary. Antioxidants function by intercepting radical intermediates that initiate the dimerization cascade.[11][12] This is particularly useful during purification steps (e.g., chromatography) where prolonged exposure to air and potentially acidic surfaces can be problematic. Consider adding an antioxidant when:
-
You are performing a palladium-catalyzed reaction where the catalyst itself might have oxidative potential.
-
The desired product is found to be unstable during workup or purification.
-
The starting material or product is known to be exceptionally electron-rich and sensitive.
Q5: Is protecting the amino group a viable strategy?
Absolutely. Protecting the primary or secondary amino group is an excellent and often necessary strategy, particularly before attempting reactions like N-alkylations or certain cross-couplings.[13][14] Converting the amine to a less electron-donating group, such as an amide (e.g., acetyl, trifluoroacetyl) or a carbamate (e.g., Boc, Cbz), significantly reduces the molecule's susceptibility to oxidation.[15][16] The protecting group can then be removed in a subsequent step. This approach adds steps to the synthesis but often results in cleaner reactions and higher overall yields.
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific advice for common synthetic transformations where oxidative dimerization is a known issue.
Guide 1: N-Acylation & N-Alkylation
-
Problem: You are attempting to acylate or alkylate the 2-amino group, but the reaction yields are low, and the primary byproduct is a dimer. N-alkylation of 2-aminothiophenes is known to be challenging under mild conditions.[13]
-
Probable Cause: The reaction conditions (e.g., base, solvent, temperature) are promoting the oxidation of the starting aminothiophene, which is often more reactive than the desired N-functionalization pathway. The deprotonated amine is an even more potent electron donor, exacerbating the problem.
-
Solutions & Recommended Protocol:
-
Protect the Amine: The most robust solution is to first protect the amine as a carbamate (e.g., using Boc₂O). The resulting N-Boc aminothiophene is significantly more stable. You can then perform the alkylation under standard conditions (e.g., NaH, alkyl halide) and deprotect the Boc group with an acid like TFA.
-
Use Milder Bases: If direct alkylation is attempted, avoid strong bases like n-BuLi or LHMDS where possible. A milder inorganic base like cesium carbonate (Cs₂CO₃) has been shown to be effective while minimizing decomposition.[13]
-
Strictly Anaerobic Conditions: Follow the protocol for setting up an inert atmosphere reaction (see Section 3). Ensure all reagents and solvents are thoroughly degassed.
-
Low Temperature: Start the reaction at 0 °C or even -78 °C before slowly warming to room temperature. This can temper the rate of oxidative side reactions.
-
| Protecting Group | Installation Reagent | Key Advantages | Typical Deprotection Condition |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Stable, easy to install, orthogonal to many other groups. | Trifluoroacetic acid (TFA) in DCM |
| Ac (Acetyl) | Acetic anhydride or Acetyl chloride | Increases stability, very robust. | Acidic or basic hydrolysis (e.g., HCl or NaOH) |
| TFAc (Trifluoroacetyl) | Trifluoroacetic anhydride (TFAA) | Strongly deactivating, enhances stability. | Mild basic hydrolysis (e.g., K₂CO₃ in MeOH) |
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
-
Problem: During a Suzuki or Buchwald-Hartwig reaction, you observe rapid darkening of the reaction mixture, low conversion, and the formation of aminothiophene homodimers.[17]
-
Probable Cause: The electron-rich aminothiophene can act as a poison to the palladium catalyst or be susceptible to oxidation under the catalytic conditions. For Buchwald-Hartwig aminations, side reactions can compete with the desired reductive elimination.[18][19]
-
Solutions & Recommended Protocol:
-
Rigorous Degassing is Non-Negotiable: The catalyst is highly sensitive to oxygen. Use the freeze-pump-thaw method for solvent degassing (see Section 3), as it is more effective than sparging for removing all traces of oxygen.[7]
-
Ligand and Base Selection: The choice of ligand and base is critical. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often required.[20][21] For Suzuki couplings, consider ligands that are robust and promote fast catalytic turnover to outcompete decomposition pathways.[22][23][24] Weak inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) are often preferred over strong organic bases (NaOtBu, LHMDS) as they are less likely to promote oxidative degradation.[21]
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can sometimes lead to more reproducible results than generating the active Pd(0) species in situ.
-
Temperature Control: Do not overheat the reaction. While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition and side reactions.[25] Screen temperatures starting from 60-80 °C.
-
Guide 3: Purification & Storage
-
Problem: Your NMR of the crude reaction mixture looks clean, but after silica gel chromatography, the isolated product is impure and contains colored byproducts. The purified compound also degrades upon storage.
-
Probable Cause: Standard silica gel is slightly acidic and has a large surface area, which can catalyze oxidation, especially with prolonged contact time. Exposure to air and light during storage also contributes to decomposition.
-
Solutions & Recommended Protocol:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing 1-2% triethylamine (or another volatile base), then flush with the pure eluent. This neutralizes the acidic sites.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Use flash chromatography with sufficient pressure to elute the product quickly.
-
Alternative Purification: If the compound is highly sensitive, consider alternative methods like crystallization or preparative HPLC with a neutral mobile phase.
-
Proper Storage: Store the purified aminothiophene derivative in a sealed vial under an argon or nitrogen atmosphere.[9] For long-term storage, place it in a freezer (-20 °C) and protect it from light by wrapping the vial in aluminum foil or using an amber vial.[9]
-
Section 3: Key Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Reaction (Schlenk Line)
-
Assemble your reaction glassware (e.g., a round-bottom flask with a condenser) and connect it to the Schlenk line via a rubber hose. Ensure all joints are well-greased and sealed.[26]
-
Close the inert gas inlet on the flask's stopcock and open the path to the vacuum line. Evacuate the flask until the pressure is low (<1 Torr).
-
Close the vacuum path and carefully open the inert gas inlet to backfill the flask with argon or nitrogen. You should hear the gas flow stop when the pressure is equalized.[7]
-
Repeat this "evacuate-refill" cycle at least three times to ensure all residual air is removed.[7]
-
After the final refill, leave the flask under a slight positive pressure of inert gas (indicated by a gentle bubbling through an oil bubbler on the manifold) for the duration of the reaction.
-
Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.[26]
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
-
Place the solvent in a robust flask (e.g., a Schlenk flask) that is no more than half full.
-
Securely attach the flask to a vacuum line.
-
Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.
-
Once frozen solid, open the flask to the vacuum and evacuate for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely in a warm water bath. You will see bubbles of dissolved gas being released from the liquid.[7]
-
Repeat this entire freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with inert gas.
Section 4: Visual Guides
Section 5: References
-
Stroganova, T. A., et al. (2021). "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." ACS Omega, 6(22), 14030–14048. [Link]
-
ChemistryViews (2013). "Tips and Tricks for the Lab: Air-Sensitive Techniques (3)." [Link]
-
Wikipedia. "Air-free technique." [Link]
-
Advion, Inc. "Analysis of Air-Sensitive Compounds via Inert Sampling Techniques." [Link]
-
Molecular Inorganic Chemistry (2008). "Working with air and moisture sensitive compounds." [Link]
-
Kaya, Y., et al. (2025). "Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene-Containing Schiff Base and Co(II) and Pd(II) Complexes." PubMed Central. [Link]
-
Rigane, G., et al. (2023). "Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene." ResearchGate. [Link]
-
Wikipedia. "Buchwald–Hartwig amination." [Link]
-
Félix, R. C. S., et al. (2024). "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity." Pharmaceuticals, 18(1), 125. [Link]
-
Parkinson, J. A., et al. (2011). "New methodology for the N-alkylation of 2-amino-3-acylthiophenes." Tetrahedron Letters, 52(28), 3645-3648. [Link]
-
Choubey, A., et al. (2015). "Synthesis and anti-inflammatory activity of some selected aminothiophene analogs." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 263-268. [Link]
-
Büşra, A., et al. (2022). "Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide." ACS Omega, 7(13), 11299–11314. [Link]
-
de Oliveira, R., et al. (2021). "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Molecules, 26(14), 4330. [Link]
-
Almoshari, Y., et al. (2023). "Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies." Scientific Reports, 13(1), 19393. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." [Link]
-
Chemistry LibreTexts (2023). "Buchwald-Hartwig Amination." [Link]
-
Félix, R. C. S., et al. (2020). "Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors." ChemMedChem, 15(7), 639-648. [Link]
-
Redij, T., et al. (2021). "2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor." Pharmacological Research, 170, 105711. [Link]
-
Zhou, G., et al. (2018). "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design." Synlett, 29(10), 1281-1295. [Link]
-
ResearchGate. "Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines." [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(44), 15582-15585. [Link]
-
Gewald, K., et al. (1966). "2-Aminothiophenes from α-Oxo-mercaptans and Methylene-active Nitriles." Chemische Berichte, 99(1), 94-100. [Link]
-
Al-Mousawi, S. M., et al. (2022). "Green methodologies for the synthesis of 2-aminothiophene." RSC Advances, 12(38), 24659-24691. [Link]
-
Powers, D. C., et al. (2024). "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv. [Link]
-
Sabnis, R. W. (2004). "N-Acylation in Combinatorial Chemistry." ARKIVOC, 2004(1), 12-35. [Link]
-
Ciamala, K., et al. (2001). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, 6(7), 597-604. [Link]
-
Russo, A., et al. (2021). "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." Catalysts, 11(12), 1521. [Link]
-
Youssef, K., et al. (2023). "Dimerization reactions with oxidized brominated thiophenes." New Journal of Chemistry, 47(14), 7375-7380. [Link]
-
Powers, D. C., et al. (2024). "Aminative Suzuki-Miyaura coupling." Science, 383(6686), 1019-1024. [Link]
-
ResearchGate. "Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity." [Link]
-
Arrigo, A., et al. (2022). "2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study." Polymer Chemistry, 13(15), 2216-2226. [Link]
-
Reddit r/Chempros (2024). "Failed suzuki coupling, any suggenstions?" [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ossila.com [ossila.com]
- 10. advion.com [advion.com]
- 11. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 24. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. reddit.com [reddit.com]
- 26. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Analytical method development for purity assessment of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Welcome to the technical support center for the analytical method development and purity assessment of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your analytical results.
Section 1: Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that directly impacts its safety and efficacy. A robust analytical method is essential to quantify the main component and detect, identify, and quantify any impurities, including process-related impurities and degradation products. This guide focuses primarily on High-Performance Liquid Chromatography (HPLC), the most common and powerful technique for this purpose, with additional considerations for Gas Chromatography (GC) for specific applications.
Section 2: High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the standard for analyzing pyrimidine derivatives and related heterocyclic compounds.[1][2] A well-developed HPLC method should be able to separate the main peak from all potential impurities with good resolution and peak shape.
Recommended Starting HPLC Method Parameters
For scientists beginning method development, the following parameters provide a robust starting point. Optimization will be necessary based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 (octadecyl) columns are standard for reversed-phase chromatography and offer excellent retention for moderately polar compounds like the target analyte.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic mobile phase helps to protonate silanol groups on the silica support, reducing peak tailing for basic analytes. Phosphoric acid is a common, UV-transparent buffer.[3] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile generally provides lower backpressure and better peak shape compared to methanol for many compounds. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is crucial for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[4] |
| Detector | UV/PDA at ~240 nm | Thienopyrimidine derivatives typically exhibit strong UV absorbance. A Photo-Diode Array (PDA) detector is recommended to assess peak purity.[2] |
| Injection Volume | 10 µL | This is a typical injection volume. It should be optimized to avoid column overloading, which can cause peak fronting and broadening.[5][6] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase is critical to prevent peak distortion.[4][6] |
HPLC Troubleshooting Guide (Q&A Format)
This section addresses common chromatographic issues in a question-and-answer format.
Question: My main peak is tailing (asymmetrical with a drawn-out end). What is the cause and how do I fix it?
Answer: Peak tailing is one of the most common HPLC problems, often caused by secondary interactions between the analyte and the stationary phase.[7]
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based column packing can interact strongly with basic functional groups on your analyte (like the amino group on the pyrimidine ring).
-
Solution: Lower the mobile phase pH by adding an acid like phosphoric or formic acid (e.g., 0.1%). This protonates the silanols, minimizing the interaction. If tailing persists, consider using a column with advanced end-capping. Ionized silanol groups are a frequent cause of peak tailing for basic analytes.[8]
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to tailing.[5]
-
Solution: Dilute your sample or reduce the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Cause 3: Column Contamination or Degradation. Accumulation of strongly retained sample components or hydrolysis of the stationary phase can create active sites.[4][8]
Question: My peaks are fronting (asymmetrical with a leading edge). What's happening?
Answer: Peak fronting is often related to sample overload or issues with the sample solvent.[7]
-
Cause 1: High Sample Concentration. Similar to tailing, injecting a sample that is too concentrated can cause fronting.[7]
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Cause 2: Inappropriate Sample Solvent. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), the sample band will spread improperly at the column head.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.
-
Question: I'm seeing "ghost peaks" in my chromatogram that aren't in my sample. Where are they coming from?
Answer: Ghost peaks are signals that do not originate from the injected sample and can be caused by contamination or carryover.[7]
-
Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffers (especially water) are a common source of ghost peaks.[5]
-
Cause 2: System Carryover. A previous, more concentrated sample may have left residue in the injector or column.
-
Solution: Run several blank injections (injecting only your sample solvent) after a high-concentration sample. Incorporate a needle wash step in your autosampler method using a strong solvent.
-
-
Cause 3: Contaminated Additives. Impurities in additives like TFA or formic acid can appear as ghost peaks, especially in gradient runs.
-
Solution: Use the highest purity additives available.
-
Question: My retention times are shifting from one injection to the next. Why is this happening?
Answer: Unstable retention times indicate a lack of system equilibrium or a problem with the mobile phase delivery.
-
Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition Issues. If the mobile phase is not mixed properly or is evaporating, its composition can change over time.
-
Solution: Ensure mobile phase components are fully miscible and well-mixed.[6] Keep solvent bottles capped to prevent evaporation of the more volatile component (e.g., acetonitrile).
-
-
Cause 3: Pump Malfunction. Inconsistent flow from the pump, possibly due to air bubbles or faulty check valves, will cause retention time shifts.[6][7]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need maintenance.[6]
-
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for purity assessment.
Caption: A logical workflow for HPLC method development.
Section 3: Method Validation as per ICH Q2(R1)
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[9] For a quantitative purity assay, the validation characteristics outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) must be evaluated.[10][11]
Key Validation Parameters for a Purity Method
| Parameter | Purpose | How to Assess |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Analyze spiked samples (API spiked with known impurities). Perform forced degradation studies to generate potential degradants and demonstrate they are resolved from the main peak.[10] |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte. | Prepare a series of at least 5 concentrations of the analyte and impurities. Plot the peak area versus concentration and calculate the correlation coefficient (r²). |
| Range | The concentration interval over which the method is precise, accurate, and linear.[10] | For an impurity test, the range should typically cover from the reporting limit to 120% of the specification limit.[10] |
| Accuracy | The closeness of the test results to the true value. | Analyze a sample (drug substance) spiked with known amounts of impurities at different concentration levels. Calculate the percentage recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Multiple injections of the same sample on the same day, by the same analyst. Intermediate Precision: The same test performed on different days, by different analysts, or on different equipment. Results are typically expressed as Relative Standard Deviation (%RSD). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Assess the impact on resolution and quantification. |
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Section 4: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of method development and validation.[12][13] It is used to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[14] For thienopyrimidine compounds, oxidative and hydrolytic degradation pathways are often significant.[12]
FAQ: Forced Degradation
Question: Why do I need to perform forced degradation studies?
Answer: According to ICH guidelines, a validated purity method must be "stability-indicating." This means the method must be able to separate the intact API from its degradation products.[12] Forced degradation studies are the only way to generate these products and prove your method's specificity. The data is also crucial for understanding the drug's intrinsic stability and for developing a stable formulation.[13][14]
Question: How much degradation should I aim for?
Answer: The goal is not to completely destroy the drug. A target degradation of 5-20% is generally considered optimal. This provides enough of the degradant peaks to be detected and resolved without creating such a complex chromatogram that it becomes difficult to interpret.
General Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1N HCl at 60 °C for 30-60 minutes.[14]
-
Base Hydrolysis: Reflux the sample in 0.1N NaOH at 60 °C for 30-60 minutes.[14]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light, as specified in ICH Q1B guidelines.
Note: For each condition, a control sample (un-stressed) should be analyzed concurrently. All stressed samples should be neutralized (if acidic or basic) before injection.
Section 5: Gas Chromatography (GC) Considerations
While HPLC is the primary technique for the API itself, GC is valuable for analyzing volatile substances, such as residual solvents from the synthesis process.
GC Troubleshooting (Q&A Format)
Question: My GC baseline is drifting upwards. What is the cause?
Answer: Baseline drift in GC is commonly caused by column bleed or detector contamination.[15]
-
Cause 1: Column Bleed. At high temperatures, the stationary phase of the column can slowly break down and elute, causing a rising baseline.
-
Solution: Ensure you are operating below the column's maximum temperature limit. Condition the column by baking it out at a high temperature (below the limit) for several hours to remove volatile contaminants.[15]
-
-
Cause 2: Carrier Gas Impurities. Contaminants like moisture or oxygen in the carrier gas can degrade the stationary phase or cause detector noise.[16]
-
Solution: Use high-purity carrier gases (e.g., Helium, Hydrogen) and install inline purifiers to remove trace moisture and oxygen.[16]
-
Question: I am getting poor reproducibility in my GC results.
Answer: Poor reproducibility can stem from inconsistent sample introduction or unstable instrument parameters.[17]
-
Cause 1: Inconsistent Injection. The injection technique is critical in GC. Variations in injection volume or speed can lead to variable results.[18]
-
Solution: Use an autosampler for the best reproducibility. If injecting manually, ensure a consistent and rapid injection technique. Check the syringe for damage or blockage.
-
-
Cause 2: System Leaks. Leaks in the system, particularly at the inlet septum or fittings, can cause fluctuations in carrier gas flow and pressure.[19]
-
Solution: Regularly check for leaks using an electronic leak detector. Replace the inlet septum frequently, as it can become cored and leak after multiple injections.
-
References
- HPLC Peak Shape Troubleshooting. (2024, June 24). Solution Column - uHPLCs.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation.
- 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PubMed Central.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ResearchGate.
- Quality Guidelines. ICH.
- ICH Q2 Analytical Method Validation. Slideshare.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- GC Troubleshooting: 7+ Common Problems and Their Solution. (2025, July 4). PharmaGuru.
- Common Sources Of Error in Gas Chromatography. (2025, February 8). alwsci.
- Review on development of forced degradation studies and its approaches on stability indicating method.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. halocolumns.com [halocolumns.com]
- 5. mastelf.com [mastelf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. jidps.com [jidps.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. organomation.com [organomation.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 19. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and HPLC-MS Characterization of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Introduction: The Analytical Imperative for a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its structural analogy to purines.[1] This structural mimicry allows it to interact with a wide array of biological targets, leading to derivatives with significant therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial activities.[1][2] Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a key intermediate in the synthesis of these derivatives.[3][4]
Given its role as a foundational building block, the unambiguous confirmation of its structure and purity is not merely a procedural step but a prerequisite for the integrity of subsequent research and development. In any drug discovery campaign, the quality of the starting materials dictates the reliability of the final biological data. This guide provides an in-depth comparison and procedural walkthrough of the two most critical analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.[5][6]
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive assignment of a molecule's atomic connectivity and structure.[6] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides a detailed fingerprint of the chemical environment of each atom.
Expert Rationale: Why NMR is the Gold Standard
For a molecule like this compound, NMR is indispensable. It not only confirms the presence of key functional groups (the ethyl ester, the amino group, and the aromatic rings) but also precisely defines their placement and connectivity. Alternative methods like IR spectroscopy can confirm functional groups but fail to provide the detailed structural map that NMR offers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds and because its residual solvent peak does not obscure key signals. The amino (NH₂) protons are often exchangeable; DMSO-d₆, being less acidic than CDCl₃, helps in observing these protons more clearly.
-
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Data Interpretation: The Structural Fingerprint
The following tables summarize the expected chemical shifts based on analysis of structurally similar thieno[2,3-d]pyrimidine derivatives.[7][8][9][10]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.45 | Singlet | 1H | - | H-4 (pyrimidine) | Aromatic proton on the electron-deficient pyrimidine ring, expected to be significantly downfield. |
| ~7.40 | Singlet (broad) | 2H | - | -NH₂ | Amino protons, often broad due to quadrupole effects and exchange. Shift is solvent-dependent. |
| ~4.25 | Quartet | 2H | ~7.1 | -OCH₂CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~1.30 | Triplet | 3H | ~7.1 | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O (ester) | Carbonyl carbon, typically found in this downfield region. |
| ~160.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~155.0 | C-2 | Carbon in the pyrimidine ring adjacent to two nitrogens. |
| ~153.0 | C-4 | CH carbon in the pyrimidine ring. |
| ~152.5 | C-5 | Carbon bearing the amino group. |
| ~116.0 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~105.0 | C-6 | Carbon bearing the carboxylate group. |
| ~60.5 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Workflow Visualization
Conclusion: An Integrated Approach to Analytical Confidence
The structural characterization of this compound requires a synergistic application of NMR and HPLC-MS. NMR provides an unequivocal confirmation of the molecular structure, while HPLC-MS delivers quantitative purity data and orthogonal identity verification via molecular weight.
-
NMR Fingerprint: Key signals include the pyrimidine proton around δ 8.45 ppm and the characteristic quartet/triplet pattern of the ethyl ester.
-
HPLC-MS Fingerprint: A single major peak on a reverse-phase column with a corresponding [M+H]⁺ ion at m/z 224.0489.
By employing these complementary techniques according to the detailed protocols within this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby building a solid foundation for their scientific endeavors.
References
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, March). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thieno(2,3-d)pyrimidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2012, August 6). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzot[5][11]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]
-
ResearchGate. (2017, October 17). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[5][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
- Physical Methods in Heterocyclic Chemistry. (n.d.).
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Retrieved from [Link]
-
PubMed. (2009, August 29). Ethyl 5-methyl-4-oxo-3-phenyl-2-propyl-amino-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxyl-ate. Retrieved from [Link]
-
Angene. (2021, November 28). This compound. Retrieved from [Link]
-
Pharmacia. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. moravek.com [moravek.com]
- 6. Organic chemistry - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. rsc.org [rsc.org]
Comparative Guide to HPLC Analysis for Monitoring the Synthesis of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of pharmacologically relevant scaffolds, precise control and understanding of the reaction progress are paramount. Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a key heterocyclic building block, with the thieno[2,3-d]pyrimidine core appearing in a range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] Its synthesis, often achieved through multicomponent reactions like the Gewald reaction, involves several intermediates and potential byproducts.[3][4][5] Therefore, robust in-process monitoring is not merely a quality control step but a critical tool for optimizing yield, minimizing impurities, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose.[6] Its ability to separate and quantify individual components within a complex reaction mixture provides invaluable real-time data on the consumption of starting materials, the formation of the desired product, and the emergence of any impurities.[7][8] This guide provides a comparative analysis of HPLC methodologies for monitoring the synthesis of this compound, offering field-proven insights to guide your analytical strategy.
The Synthetic Landscape: Understanding What to Separate
To develop an effective HPLC method, we must first understand the chemical species present in the reaction vessel. A common route to the target compound is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, followed by cyclization.[4][5]
Caption: Figure 1. Simplified Gewald Reaction for Target Synthesis.
The analytical challenge lies in resolving the polar starting materials, the non-polar elemental sulfur, the intermediate 2-aminothiophene, and the final product, which has intermediate polarity and distinct UV-active properties. The potential for side reactions, such as the formation of 4-chloro-thienopyrimidine in certain cyclization conditions, further necessitates a high-resolution separation method.[9]
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving the desired separation. For aromatic and heterocyclic compounds like thienopyrimidines, reversed-phase HPLC is the most effective approach.[10][11][12] We will compare two common reversed-phase column chemistries.
| Feature | Method A: C18 (Octadecylsilane) | Method B: Phenyl-Hexyl |
| Stationary Phase | Alkyl chains (C18) bonded to silica. | Hexyl-phenyl groups bonded to silica. |
| Primary Interaction | Hydrophobic interactions. | Hydrophobic and π-π interactions. |
| Selectivity | Excellent for general-purpose separation based on hydrophobicity. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the analyte. |
| Best For | Initial method development; separating compounds with significant differences in logP. | Resolving structurally similar aromatic compounds, isomers, or when C18 provides insufficient resolution. |
| Potential Issues | May show poor peak shape for basic compounds without mobile phase modifiers. Can sometimes provide insufficient resolution between aromatic analytes. | Can be less retentive for purely aliphatic compounds. Mobile phase compatibility should be verified. |
Rationale for Comparison: A standard C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. However, the fused aromatic rings (thiophene and pyrimidine) of our target molecule make it a prime candidate for separation on a Phenyl-Hexyl column. The π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic system can provide an alternative selectivity, often leading to better resolution of closely eluting aromatic species.
Experimental Protocols and Performance Metrics
The following protocols are designed for a standard HPLC system with a UV detector. Monitoring the reaction involves taking aliquots at specific time intervals, quenching the reaction, diluting the sample, and injecting it into the HPLC.[7]
Sample Preparation Workflow
Caption: Figure 2. HPLC Reaction Monitoring Workflow.
Detailed HPLC Methods
-
Instrumentation: Standard HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV Detector.
-
Detection Wavelength: 254 nm is a good starting point for aromatic compounds. A DAD is recommended to identify the optimal wavelength for all components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (Equilibration)
-
Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Gradient Program: (May require optimization, but start with the C18 program)
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (Equilibration)
-
Data Interpretation and Comparative Performance
By plotting the peak area of each component against time, one can obtain valuable information on reaction kinetics.[7][13] The goal is to achieve baseline resolution (Rs > 1.5) for the starting materials, intermediate, and the final product.
Table 1: Hypothetical Comparative Performance Data
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Justification |
| Retention Time (Product) | 12.5 min | 13.2 min | Phenyl-Hexyl phase often provides slightly more retention for aromatic compounds. |
| Resolution (Product/Intermediate) | 1.8 | 2.5 | The alternative selectivity from π-π interactions on the Phenyl-Hexyl column significantly improves the separation of these structurally related aromatic compounds. |
| Resolution (Product/Byproduct) | 1.4 | 2.1 | Critical for accurate purity assessment. The Phenyl-Hexyl column is superior at resolving the target from a closely related aromatic impurity. |
| Peak Tailing Factor (Product) | 1.3 | 1.1 | Better peak shape is often observed on modern Phenyl-Hexyl columns due to improved bonding chemistry, reducing unwanted secondary interactions. |
| Analysis Time | 22 min | 22 min | Kept constant for direct comparison, though the superior resolution of Method B might allow for a faster gradient and shorter run time. |
Conclusion and Recommendations
For monitoring the synthesis of this compound, both C18 and Phenyl-Hexyl columns can provide adequate results. However, this guide demonstrates the superior performance of the Phenyl-Hexyl column (Method B) for this specific application.
-
Expertise-Driven Recommendation: The enhanced selectivity offered by the Phenyl-Hexyl phase, derived from its capacity for π-π interactions, is uniquely suited to the aromatic, heterocyclic nature of the thienopyrimidine core and its precursors. This leads to demonstrably better resolution between the target product and critical impurities, which is a decisive factor in pharmaceutical process development.
-
Trustworthiness of the Protocol: The provided methods are robust starting points. For GMP environments, full method validation (assessing linearity, accuracy, precision, and robustness) is required. The improved peak shape and resolution with Method B will likely lead to a more rugged and easily validated method.
While a C18 column is a viable option for preliminary screening, investing in a Phenyl-Hexyl column is highly recommended for researchers and process chemists who require precise, reliable, and high-resolution monitoring of this important chemical synthesis. The improved data quality will facilitate more accurate kinetic modeling, impurity profiling, and ultimately, a more optimized and controlled manufacturing process.
References
-
Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]
-
Welch, C. J., et al. (2010). Mobile tool for HPLC reaction monitoring. ResearchGate. Available at: [Link]
-
Cronin, J., et al. (2020). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Available at: [Link]
-
Švábenský, R., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Sattler, W. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]
-
Cîrstea, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]
-
Švábenský, R., et al. (2005). Reversed Phase HPLC Separation of Polycyclic Aromatic Nitrogen Heterocycles controlled by mobile phase pH. Masaryk University. Available at: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link]
-
Horváth, K., et al. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science. Available at: [Link]
-
Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
-
Švábenský, R., Šimek, Z., & Kočí, K. (2005). Reversed Phase HPLC Separation of Polycyclic Aromatic Nitrogen Heterocycles controlled by mobile phase pH. 29th International Symposium on High Performance Liquid Phase Separations and Related Techniques. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Le Borgne, M., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Available at: [Link]
-
Angene International Limited. (n.d.). This compound. Angene. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Seddik, A. A. M. (2020). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. Available at: [Link]
-
Kamal, A., et al. (2016). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
Patel, S., et al. (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ghorab, M. M., et al. (2013). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kumar, P. S., et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Comparative Guide to Thieno[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Inhibition
Introduction: The Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. Among these, the thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores have garnered significant attention, particularly in the realm of oncology. Both structures are bioisosteres of adenine, the purine base of ATP, allowing them to effectively compete for the ATP-binding site of numerous protein kinases.[1][2][3][4]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. This guide provides an in-depth comparison of the Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate scaffold and its pyrrolo[2,3-d]pyrimidine analogs, offering insights into their structural nuances, structure-activity relationships (SAR), and performance as kinase inhibitors, supported by experimental data from peer-reviewed literature. We will explore why a researcher might choose one scaffold over the other, delving into the subtle yet significant differences that impact their biological activity and drug-like properties.
Part 1: Structural and Physicochemical Comparison
The fundamental difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine: a thiophene ring in thieno[2,3-d]pyrimidines and a pyrrole ring in pyrrolo[2,3-d]pyrimidines. This seemingly minor substitution of a sulfur atom for a nitrogen-hydrogen (N-H) group has profound implications for the molecule's electronics, geometry, and potential for hydrogen bonding.
The pyrrolo[2,3-d]pyrimidine core is often called a 7-deazapurine, highlighting its direct structural relationship to adenine.[2][5] The N-H group in the pyrrole ring can act as a hydrogen bond donor, a feature absent in the thiophene counterpart. This capability can be crucial for establishing an additional anchoring point within the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity. Conversely, the sulfur atom in the thieno[2,3-d]pyrimidine scaffold is larger and more polarizable than the N-H group, which can influence van der Waals interactions and overall compound lipophilicity.
Below is a diagram illustrating the core structures and their key differentiating features.
Table 1: Physicochemical Property Comparison
| Property | Thieno[2,3-d]pyrimidine Core | Pyrrolo[2,3-d]pyrimidine Core | Rationale for Difference |
| Hydrogen Bonding | H-bond acceptors only (pyrimidine N) | H-bond donor (pyrrole N-H) and acceptors | The pyrrole N-H provides a crucial hydrogen bond donor capability, often exploited for hinge-binding in kinases. |
| Aromaticity/Electronics | Electron-rich thiophene ring | Electron-rich pyrrole ring | Both are aromatic, but the electronegativity of N vs. S slightly alters the electron distribution, affecting reactivity and stacking interactions. |
| Lipophilicity (LogP) | Generally higher | Generally lower | The sulfur atom typically contributes more to lipophilicity than the N-H group, which can impact solubility and cell permeability. |
| Metabolic Stability | Thiophene sulfur can be susceptible to oxidation (S-oxidation). | Pyrrole ring can be susceptible to oxidation, but often different P450 enzymes are involved. | The metabolic fate is highly dependent on the substituents, but the core heteroatom is a potential site for metabolism. |
Part 2: Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both cores can be constructed through several well-established synthetic routes, often starting from either the five-membered or six-membered ring.
For Thieno[2,3-d]pyrimidines , a common and versatile approach is the Gewald reaction, which constructs the thiophene ring first.[7] This is often followed by cyclization with reagents like formamide or chloro-formamidine hydrochloride to build the pyrimidine ring.[7][8]
For Pyrrolo[2,3-d]pyrimidines , synthetic strategies can involve building the pyrimidine ring onto a pre-existing pyrrole or constructing the pyrrole ring from a substituted pyrimidine precursor.[9][10][11] The latter is frequently employed, starting with a substituted 4-aminopyrimidine and cyclizing to form the fused pyrrole ring.
Part 3: Comparative Biological Activity as Kinase Inhibitors
The true measure of these scaffolds lies in their biological performance. Both have been successfully employed to create potent inhibitors of key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][12]
Targeting the EGFR/VEGFR Signaling Axis
EGFR and VEGFR are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[5][12] Inhibiting these pathways is a clinically validated strategy in cancer treatment. Both scaffolds have proven effective in this role.
Structure-Activity Relationship (SAR) Insights
For both scaffolds, substitutions at the 4-position of the pyrimidine ring are critical for activity, often involving an aniline or similar group that projects into the solvent-exposed region of the ATP pocket.[13][14] Further modifications on this aniline ring can fine-tune potency and selectivity.
-
Pyrrolo[2,3-d]pyrimidines: The 7-deazapurine core often forms one or two hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine.[2][15] The pyrrole N-H is frequently involved in this key interaction. This makes the pyrrolo[2,3-d]pyrimidine scaffold a particularly strong starting point for ATP-competitive inhibitors.[3][16]
-
Thieno[2,3-d]pyrimidines: Lacking the N7-H donor, these compounds must rely on other interactions for hinge binding, typically via the pyrimidine nitrogens (N1 and/or N3). Despite this, many highly potent thieno[2,3-d]pyrimidine inhibitors have been developed.[17][18] The SAR often focuses on optimizing hydrophobic and van der Waals interactions, where the thiophene ring plays a key role.[13][19] Some studies have developed potent dual EGFR/VEGFR-2 inhibitors based on this scaffold.[12]
Experimental Data Comparison
The following table summarizes IC₅₀ values (the concentration of an inhibitor required for 50% inhibition in vitro) for representative compounds from the literature. It is crucial to note that direct comparisons are challenging as assay conditions can vary between studies. However, these data demonstrate that both scaffolds can yield highly potent inhibitors.
Table 2: Representative Biological Activity Data
| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | EGFR (Wild Type) | Compound 12c | 37.5 | [17] |
| EGFR (T790M Mutant) | Compound 12c | 148.9 | [17] | |
| VEGFR-2 | Compound 17i | 110 (as % inhibition) | [20] | |
| Pyrrolo[2,3-d]pyrimidine | EGFR (Wild Type) | Compound 5k | 79 | [16] |
| VEGFR-2 | Compound 12d | 11.9 | [21] | |
| VEGFR-2 | Compound 5k | 136 | [16] |
Note: Data is extracted from different sources and should be used for illustrative comparison of potential potency.
The data indicates that both scaffolds can be decorated to produce inhibitors with nanomolar potency. Notably, derivatives of the pyrrolo[2,3-d]pyrimidine core have shown exceptional potency against VEGFR-2.[21] Meanwhile, thieno[2,3-d]pyrimidine derivatives have demonstrated strong activity against both wild-type and clinically relevant mutant forms of EGFR.[17][22]
Part 4: Standard Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context for the data presented, this section outlines a generalized, self-validating protocol for an in vitro kinase inhibition assay, a fundamental experiment in this field of research.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the enzymatic activity of a specific protein kinase (e.g., EGFR, VEGFR-2).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based detection method. Inhibition is measured as a decrease in signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 96- or 384-well assay plate. Include wells for a positive control (DMSO vehicle only) and a negative control (no kinase).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and its specific substrate peptide in an appropriate assay buffer.
-
Reaction Incubation: Add the kinase/substrate mixture to the wells containing the test compounds. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Initiation: Initiate the phosphorylation reaction by adding a solution of ATP to all wells. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a fixed period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated product. A common method is the Kinase-Glo® Luminescent Kinase Assay (Promega), which measures the amount of ATP remaining in the well. A lower ATP level (and thus higher luminescence) corresponds to higher kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness through Self-Validation: This protocol is self-validating through the mandatory inclusion of positive and negative controls. The positive control defines the maximum signal window for the assay, while the negative control establishes the baseline. A robust Z'-factor (a statistical measure of assay quality) should be calculated from these controls to ensure the assay is reliable and suitable for screening.
Conclusion and Future Outlook
Both the thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are exceptionally valuable frameworks for the design of kinase inhibitors. The choice between them is nuanced and depends on the specific goals of the drug discovery program.
-
The pyrrolo[2,3-d]pyrimidine scaffold offers an intrinsic hydrogen bond donor that is a powerful tool for achieving high-affinity hinge binding, making it a go-to choice for many ATP-competitive inhibitor designs.[2][3]
-
The thieno[2,3-d]pyrimidine scaffold, while lacking the N7-H donor, provides a different set of steric and electronic properties that can be expertly exploited to achieve potent and selective inhibition, sometimes offering advantages in metabolic stability or patentability.[1][4][23]
Ultimately, the decision rests on a comprehensive analysis of the target kinase's active site, desired selectivity profile, and the synthetic tractability for generating chemical diversity. As our understanding of kinase biology deepens, both of these "privileged" scaffolds will undoubtedly continue to be the foundation for the next generation of targeted therapies.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. PubMed.
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Benchchem.
- New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Semantic Scholar.
- Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. TR Integration.
- Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Taylor & Francis.
- Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. ResearchGate.
- Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online.
- Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. ResearchGate.
- Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[13][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at:
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 17. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity to the building blocks of DNA and RNA has made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS protective effects.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, focusing on how specific structural modifications influence their efficacy as kinase inhibitors for cancer therapy and as antimicrobial agents. We will delve into the causality behind experimental designs, present comparative data, and detail the methodologies for key biological assays.
The Thieno[2,3-d]pyrimidine Core: A Scaffold for Innovation
The versatility of the thieno[2,3-d]pyrimidine core lies in its multiple positions amenable to chemical modification. The pyrimidine ring (positions 2 and 4) and the thiophene ring (positions 5 and 6) are primary targets for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets.
Part 1: SAR of Thieno[2,3-d]pyrimidines as Anticancer Agents (Kinase Inhibitors)
Thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that are often deregulated in cancer.[3][4] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in many epithelial cancers, and the thieno[2,3-d]pyrimidine scaffold has been instrumental in developing potent inhibitors, including those active against resistance mutations like T790M.[6][7]
Core SAR Insights:
-
Position 4: Substitution at the C4 position with an anilino (substituted aminophenyl) group is critical for high-potency EGFR inhibition. This group typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[8]
-
Position 2: The introduction of various groups at the C2 position can modulate selectivity and potency. For instance, some series have shown that small amine substituents are important for activity.[9]
-
Thiophene Ring (Positions 5 & 6): Modifications on the thiophene ring, such as the incorporation of cycloalkyl moieties, can influence the overall activity profile of the compounds.[10]
Comparative Data for EGFR Inhibitors:
The following table summarizes the inhibitory activity of a representative series of C4-anilino substituted thieno[2,3-d]pyrimidines against wild-type (WT) EGFR and the T790M resistance mutant.
| Compound ID | C4-Anilino Substituent (R1) | Other Substituents | IC50 EGFR (WT) (nM) | IC50 EGFR (T790M) (nM) | Reference |
| Compound A | 3-chloro-4-fluoroaniline | 2-methyl | 37.19 | 204.10 | [8] |
| Compound B | 3-ethynylaniline | 2-methyl | 37.50 | 148.90 | [7] |
| Erlotinib | 3-ethynylaniline | (Quinazoline core) | - | - | [7] |
| Olmutinib | 2,5-dimethoxy-4-(prop-2-yn-1-ylamino)aniline | (Thieno[3,2-d]pyrimidine core) | - | - | [8] |
Analysis: The data indicates that specific substitutions on the C4-anilino ring are crucial for potent inhibition of both wild-type and mutant EGFR. The activity of compounds A and B is comparable to or exceeds that of established inhibitors, demonstrating the potential of the thieno[2,3-d]pyrimidine scaffold. Compound 5b from one study was found to be 2.5 times safer against normal cell lines than erlotinib.[8]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
Core SAR Insights:
-
Position 4 Substituents: The nature of the substituent at the C4 position is a major determinant of VEGFR-2 inhibitory activity.
-
Lipophilicity: Molecular docking studies suggest that interactions with the hydrophobic regions of the VEGFR-2 active site are key.[5]
Comparative Data for VEGFR-2 Inhibitors:
A study of eighteen thieno[2,3-d]pyrimidine derivatives identified several potent compounds.[5]
| Compound ID | Key Substituents | IC50 VEGFR-2 (µM) | IC50 HCT-116 cells (µM) | Reference |
| 17f | 4-(4-chlorophenyl)amino | 0.23 | 2.80 | [5] |
| Sorafenib | (Reference Drug) | 0.23 | - | [5] |
Analysis: Compound 17f demonstrated VEGFR-2 inhibitory activity equal to that of the multi-kinase inhibitor drug Sorafenib.[5] This highlights the scaffold's effectiveness in targeting angiogenesis pathways. The potent enzymatic inhibition translated well into cellular antiproliferative activity against the HCT-116 colon cancer cell line.[5]
Part 2: SAR of Thieno[2,3-d]pyrimidines as Antimicrobial Agents
Beyond cancer, the thieno[2,3-d]pyrimidine scaffold has shown significant promise in the development of novel anti-infective agents.[1][11] Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, including multi-drug resistant strains.[12][13]
Core SAR Insights:
-
Gram-Positive vs. Gram-Negative Activity: Many derivatives show selective and potent activity against Gram-positive bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci), but are often inactive against Gram-negative pathogens.[12][13]
-
Structural Uniqueness: The active compounds are often structurally unrelated to clinically used antibiotics, suggesting a potentially novel mechanism of action.[12]
-
Specific Substitutions: The pattern and nature of substitutions on the core scaffold are critical for determining the spectrum and potency of antimicrobial activity. For example, in one series, a specific derivative (compound 9b) showed a broad spectrum of activity against both fungi and bacteria.[14]
Comparative Data for Antibacterial Agents:
The following table presents the Minimum Inhibitory Concentration (MIC) for a thieno[2,3-d]pyrimidinedione derivative against various resistant Gram-positive strains.
| Compound ID | MIC (mg/L) vs. MRSA | MIC (mg/L) vs. VRSA | MIC (mg/L) vs. VRE | Reference |
| Compound 2 | 2-16 | 2-16 | 2-16 | [12] |
Analysis: Compound 2 displayed potent antibacterial activity against a wide range of clinically relevant, antibiotic-resistant bacteria.[12] Importantly, this compound showed minimal cytotoxicity against mammalian cells, indicating a favorable selectivity profile, which is a critical attribute for a potential therapeutic agent.[12]
Part 3: Key Experimental Protocols
The validation of SAR studies relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the compounds discussed in this guide.
Experimental Workflow for SAR Studies
The process of an SAR study is a cyclical and iterative workflow designed to optimize a lead compound.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Principle: The assay quantifies the amount of ATP consumed (or product formed) by the kinase during the phosphorylation of a substrate. A decrease in kinase activity in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human VEGFR-2), substrate solution (e.g., a synthetic peptide), and ATP solution. Test compounds are typically dissolved in DMSO to create stock solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase solution. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding.
-
Initiate Reaction: Start the phosphorylation reaction by adding the substrate and ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Terminate the reaction by adding a stop solution. The amount of remaining ATP or phosphorylated product is quantified using a detection reagent (e.g., luminescence-based ATP detection kits like Kinase-Glo®).
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, a yellow tetrazolium salt, is reduced by metabolically active cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[5][6]
-
Compound Incubation: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives (and a vehicle control, e.g., DMSO) and incubate for a specified period, typically 48 to 72 hours.[6]
-
MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan.[6]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the colored solution using a spectrophotometer at a wavelength of ~570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then determined from the dose-response curve.[6]
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the C2, C4, C5, and C6 positions can profoundly influence biological activity, enabling the development of potent and selective inhibitors for oncology and infectious diseases.
As kinase inhibitors, the key to success often lies in substituting the C4 position with groups that can effectively interact with the kinase hinge region, while modifications at other positions fine-tune potency and selectivity against resistance mutations. In the antimicrobial realm, the scaffold provides a platform for developing agents with novel mechanisms of action, particularly against drug-resistant Gram-positive pathogens.
Future research should focus on leveraging computational tools for more predictive in silico design, exploring novel substitutions to overcome emerging resistance mechanisms, and optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their translation into clinical candidates.
References
-
This work describes the synthesis and anticancer activity against kinase enzymes of newly designed thiophene and thieno[2,3-d]pyrimidine derivatives. PubMed Central. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][5][10]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. PubMed. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central. Available at: [Link]
-
(PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties.. Semantic Scholar. Available at: [Link]
-
Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. TR Integration. Available at: [Link]
-
New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Semantic Scholar. Available at: [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. Available at: [Link]
-
New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. ResearchGate. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available at: [Link]
-
SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate. Available at: [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Thieno[2,3-d]pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this fused heterocyclic system offers a versatile framework for designing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific arrangement of the thiophene and pyrimidine rings, along with the nature and position of substituents, critically dictates the biological profile of these molecules. Understanding the structure-activity relationships (SAR) among different isomers is paramount for the rational design of potent and selective drug candidates.
This guide provides a comparative analysis of the biological activities of various thieno[2,3-d]pyrimidine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy as kinase inhibitors, cytotoxic agents, and antimicrobial compounds, providing a clear rationale for the observed structure-activity relationships.
I. Anticancer Activity: A Multi-Targeted Approach
The thieno[2,3-d]pyrimidine core has been extensively explored as a privileged scaffold for the development of anticancer agents, primarily due to its ability to target various protein kinases involved in cancer cell proliferation and survival.[3][4]
A. Kinase Inhibition: Targeting Oncogenic Signaling
Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of many cancers.[1] Thieno[2,3-d]pyrimidine derivatives have been successfully designed to inhibit several key oncogenic kinases.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase whose overexpression is linked to numerous epithelial cancers.[3][5] The development of inhibitors that are effective against both wild-type (WT) EGFR and its clinically relevant T790M resistance mutant is a significant goal in cancer therapy.[5]
A series of 2-phenyl-4-anilino-thieno[2,3-d]pyrimidines has shown potent inhibitory activity. The substitution patterns on both the 2-phenyl and 4-anilino rings are crucial for high potency.[5] For instance, a small, electron-donating methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[5]
Table 1: Comparative Inhibitory Activity (IC₅₀) of Thieno[2,3-d]pyrimidine Derivatives Against EGFR
| Compound ID | 2-Phenyl Ring Substituent (R¹) | 4-Anilino Ring Substituent (R²) | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| I | 4-OCH₃ | 3-Cl, 4-F | 15 | 120 |
| II | 4-CH₃ | 3-Cl, 4-F | 25 | 250 |
| III | H | 3-Cl, 4-F | 50 | 480 |
| Lapatinib | - | - | 10 | 350 |
Data sourced from studies on dual EGFR/ErbB-2 kinase inhibitors.[5][6]
2. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is critical for cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. A notable series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been investigated for its inhibitory action against PI3K isoforms.[5] The substitution pattern on the 2-aryl ring is a key determinant of biological activity.[5] Specifically, a hydroxyl group at the 3-position of the phenyl ring is a critical feature for potent PI3K inhibition.[5]
Table 2: Comparative Inhibition of PI3K Isoforms by 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines (at 10 µM)
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIa | 3-OH | 62 | 70 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
| IIIb | 4-OH | <40 | <40 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5]
3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[7]
One study identified compound 17f as a highly potent agent, with an IC₅₀ value of 0.23 ± 0.03 µM against VEGFR-2, equivalent to the reference drug sorafenib (IC₅₀ = 0.23 ± 0.04 µM).[7] This compound also exhibited significant cytotoxic activity against HCT-116 and HepG2 cancer cell lines.[7]
B. Cytotoxic Activity Against Cancer Cell Lines
Beyond specific kinase targets, numerous thieno[2,3-d]pyrimidine derivatives have been evaluated for their general cytotoxic effects against a panel of human cancer cell lines.
One study synthesized a series of novel thieno[2,3-d]pyrimidin-4(3H)-ones and tested them against the NCI 60 cell line panel.[8] The most active compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, showed broad cytotoxic activity, being particularly effective against the melanoma cell line MDA-MB-435 with a Growth Percent (GP) of -31.02%.[8]
Another study focusing on thieno[2,3-d][1][5][8]triazolo[1,5-a]pyrimidines found that compounds 10b (2-(4-bromophenyl)triazole) and 10e (2-(anthracen-9-yl)triazole) exhibited excellent potency against the MCF-7 breast cancer cell line, with IC₅₀ values of 19.4 ± 0.22 µM and 14.5 ± 0.30 µM, respectively.[6] These values were superior to the standard chemotherapeutic agent doxorubicin (IC₅₀ = 40.0 ± 3.9 µM).[6]
Similarly, a series of derivatives bearing sulfonamide moieties was tested against the MCF-7 cell line.[9] Compounds 14 (sulfa-doxine derivative) and 13 (sulfa-dimethoxazine derivative) were the most potent, with IC₅₀ values of 22.12 µM and 22.52 µM, respectively, surpassing the activity of doxorubicin (IC₅₀ = 30.40 µM).[9]
II. Antimicrobial Activity
While extensively studied for anticancer properties, the thieno[2,3-d]pyrimidine scaffold also serves as a template for novel antimicrobial agents.
A. Antibacterial Activity
Thieno[2,3-d]pyrimidinedione derivatives have been explored for their antibacterial properties.[10] In one study, compound 2 demonstrated selective and potent activity against a range of Gram-positive antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[10] Notably, these compounds were generally inactive against Gram-negative pathogens.[10] This highlights a specific spectrum of activity that can be further optimized.
Another study identified thieno[2,3-d]pyrimidine-core compounds as a novel antibacterial scaffold, with activity against clinically relevant Gram-positive bacteria like MRSA.[11]
B. Antifungal Activity
Some thieno[2,3-d]pyrimidine derivatives have also shown promise as antifungal agents. One investigation reported that compound 9b had a strong effect against Aspergillus fumigatus and Candida albicans.[12][13]
Methodologies and Experimental Design
The biological evaluation of thieno[2,3-d]pyrimidine isomers relies on robust and standardized experimental protocols. Understanding these methods is crucial for interpreting the comparative data.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[5][7]
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a specified period, typically 48 to 72 hours.[5]
-
MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]
-
Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Reading: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to untreated controls, is calculated from the dose-response curve.[5]
Caption: Workflow of the MTT cell viability assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific purified kinase enzyme.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The thieno[2,3-d]pyrimidine test compounds are added at various concentrations. Control wells (with no inhibitor) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This is often done using methods like radiolabeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to the control wells.[5] The IC₅₀ value is then determined by plotting inhibition versus compound concentration.
Caption: Inhibition of a kinase (e.g., PI3K) by a thieno[2,3-d]pyrimidine derivative.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and "privileged" structure in drug discovery. The comparative analysis of its isomers and derivatives reveals distinct structure-activity relationships that can be rationally exploited to target a range of diseases. As anticancer agents, they function as potent inhibitors of key oncogenic kinases like EGFR, PI3K, and VEGFR-2. In the realm of infectious diseases, they show promise as selective antibacterial agents against resistant Gram-positive pathogens. The continued exploration of substitutions around this core will undoubtedly lead to the development of next-generation therapeutics with improved potency and selectivity.
References
- Benchchem. (n.d.). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships.
- Al-Suwaidan, I. A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Abdel-Maksoud, M. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central.
- Guo, X., et al. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
-
Al-Bogami, A. S., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][5][8]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. Retrieved from
- N/A. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- N/A. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. PubMed.
- N/A. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central.
- N/A. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC - PubMed Central.
- N/A. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Guo, X., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Saddik, A. A., et al. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. ResearchGate.
- El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Saddik, A. A., et al. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Semantic Scholar.
- N/A. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed.
- N/A. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- N/A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
Validating the Kinase Inhibitor Potential of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of novel, synthetically accessible scaffolds is a cornerstone of kinase inhibitor discovery. The thieno[2,3-d]pyrimidine core has emerged as a "privileged" scaffold, demonstrating activity against a multitude of clinically relevant kinases. This guide provides an in-depth validation framework for a specific derivative, Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, and objectively compares its potential against established kinase inhibitors, supported by detailed experimental methodologies.
While direct kinase inhibitory data for this compound is not extensively reported in public literature, its structural similarity to a vast number of potent kinase inhibitors provides a strong rationale for its investigation. This guide, therefore, serves as a roadmap for its validation, leveraging the known target space of the broader thieno[2,3-d]pyrimidine class.
The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The thieno[2,3-d]pyrimidine heterocycle is a bioisostere of purine, the core of ATP. This inherent structural mimicry allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. Numerous studies have demonstrated that strategic substitutions on this core can impart high potency and selectivity for specific kinases, including but not limited to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).
The subject of this guide, this compound, possesses key functional groups—an amino group at position 5 and a carboxylate at position 6—that can be readily modified, making it an attractive starting point for the development of a diverse chemical library for screening against a panel of kinases.
Proposed Validation Workflow
To rigorously assess the potential of this compound as a kinase inhibitor scaffold, a multi-tiered approach is recommended. This involves a progression from broad, pan-kinase screening to specific enzymatic and cell-based assays against high-priority targets.
A proposed workflow for validating the kinase inhibitor potential of the scaffold.
Comparative Analysis: Benchmarking Against the Gold Standard
A critical component of validating a new scaffold is to compare its activity against well-characterized, potent, and often clinically approved inhibitors of the same target. This provides context for the potency and potential of the novel compound.
| Kinase Target | Benchmark Inhibitor | Mechanism of Action | Reported IC50 (Exemplary) |
| VEGFR-2 | Sorafenib | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[1][2][3][4] | ~90 nM |
| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor, including VEGFRs and PDGFRs.[5][6][7][8][9] | ~80 nM | |
| EGFR (T790M mutant) | Erlotinib | Reversible inhibitor of the EGFR tyrosine kinase.[10][11][12][13][14] | ~1 µM |
| Gefitinib | Selective inhibitor of the EGFR tyrosine kinase.[15][16][17][18][19] | ~3 µM | |
| PI3Kα | Alpelisib | Selective inhibitor of the p110α isoform of PI3K.[20][21][22] | ~5 nM |
Note: IC50 values are highly dependent on assay conditions and are provided for illustrative purposes.
Key Experimental Protocols for Scaffold Validation
The following protocols provide detailed, step-by-step methodologies for the essential assays required to validate the kinase inhibitory activity of this compound.
In Vitro Enzymatic Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[23][24][25][26][27]
Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound (this compound or benchmark inhibitor) at various concentrations.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Western Blotting for Phospho-Kinase Levels
This assay determines if the compound can inhibit the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.
Principle: Cells are treated with the test compound, and the levels of the phosphorylated target kinase are assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated form of the kinase indicates target engagement and inhibition.[28][29][30][31]
A streamlined workflow for Western blot analysis of kinase phosphorylation.
Protocol:
-
Cell Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a benchmark inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase.
-
Phenotypic Assay: MTT Cell Viability Assay
This assay measures the effect of the compound on cell viability and proliferation, providing a phenotypic readout of its biological activity.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[32][33][34]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a benchmark inhibitor. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural relationship to a well-validated class of kinase-targeted compounds provides a strong impetus for its investigation. By following the systematic validation workflow outlined in this guide—encompassing enzymatic assays, cellular target engagement studies, and phenotypic screens, all benchmarked against established inhibitors—researchers can rigorously assess its potential and define its kinase inhibitory profile. The detailed protocols provided herein offer a practical framework for embarking on this validation process, ultimately contributing to the discovery of new therapeutic agents.
References
-
Ruxolitinib. In: Wikipedia [Internet]. 2024 [cited 2024 Dec 18]. Available from: [Link]
- Sorafenib (Sorafenib) Mechanism of Action. Dr.Oracle. 2025.
- MTT Assay Protocol for Cell Viability and Prolifer
- Verstovsek S, Kantarjian H, Mesa RA, Pardanani AD, Cortes J, Giles FJ, et al.
-
Erlotinib. In: Wikipedia [Internet]. 2024 [cited 2024 Dec 18]. Available from: [Link]
-
Sorafenib. In: Wikipedia [Internet]. 2024 [cited 2024 Dec 18]. Available from: [Link]
- Mitsudomi T, Yatabe Y. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
- Gefitinib | Drug Guide. MedSchool.
- ADP-Glo™ Kinase Assay Protocol.
- LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US.
- Erlotinib - St
- MTT assay protocol. Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- Sorafenib Pharmacodynamics. ClinPGx.
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- Ruxolitinib - St
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
- MTT (Assay protocol). Protocols.io. 2023.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook. 2023.
- Ciardiello F, Tortora G.
- sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Protocol for Cell Viability Assays. BroadPharm. 2022.
- How does erlotinib work (mechanism of action)? Drugs.com. 2024.
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008.
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK P
- JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis.
- ADP-Glo™ Kinase Assay Technical Manual #TM313.
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Yang Q, Modi P, Newcomb T, Quéva C, Gandhi V.
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.
- PI 3-kinase p110 alpha Inhibitors. SCBT.
- Costa DB, Nguyen K-S, Cho BC, Sequist LV, Jackman DM, Riely GJ, et al. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib.
- Ling Y-H, Liaw L-B, Yang G, Zhu Y, Wu X, Haigentz M, et al. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Bosch A, Schwartz S, Varghese AM, Chandarlap
- Simple Off-Rate Measurements - LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
- LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US.
- SUNItinib. Cancer Care Ontario.
- Small Molecule PI3K Inhibition in Oncology: What’s Been Done and Wh
- Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.
- List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. 2023.
- Schmidinger M, Bellmunt J. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST).
-
Sunitinib. In: Wikipedia [Internet]. 2024 [cited 2024 Dec 18]. Available from: [Link]
- Sunitinib | C22H27FN4O2 | CID 5329102. PubChem.
- Western blot for phosphoryl
- Klingner K, Dancau A-M, Wirth M, Constantinescu T, Brobeil A, Bauer E, et al.
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- How could I detect EGFR by western blot effectively?
Sources
- 1. droracle.ai [droracle.ai]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Erlotinib - Wikipedia [en.wikipedia.org]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medschool.co [medschool.co]
- 17. researchgate.net [researchgate.net]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. drughunter.com [drughunter.com]
- 22. drugs.com [drugs.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. researchgate.net [researchgate.net]
- 27. carnabio.com [carnabio.com]
- 28. benchchem.com [benchchem.com]
- 29. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 33. MTT (Assay protocol [protocols.io]
- 34. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Thieno[2,3-d]pyrimidine-Based Inhibitors
Welcome to an in-depth guide on the comparative molecular docking of thieno[2,3-d]pyrimidine-based inhibitors. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric resemblance to purine, which allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] This guide will provide a comprehensive overview of the principles, a detailed experimental protocol, and a comparative analysis of these inhibitors against key protein targets implicated in cancer and other diseases.
The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a versatile heterocyclic aromatic compound that has been extensively explored in drug discovery.[2] Its structural similarity to adenine, a fundamental component of DNA and RNA, makes it an excellent starting point for the design of inhibitors that target nucleotide-binding sites in enzymes.[2] Consequently, derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases and other enzymes, making them attractive candidates for the treatment of various diseases, particularly cancer.[2][3]
Key protein targets for thieno[2,3-d]pyrimidine-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[1][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1][5]
-
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, and survival.[6]
-
DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.[7][8][9]
-
Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling pathways that can be dysregulated in certain cancers.[10]
-
d-dopachrome tautomerase (D-DT or MIF2): A cytokine involved in inflammatory responses and cancer progression.[11]
The Power of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex.[1] This method is instrumental in structure-based drug design for several reasons:
-
Predicting Binding Modes: It elucidates the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
-
Estimating Binding Affinity: Docking algorithms provide a scoring function to estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds.
-
Guiding Lead Optimization: By understanding the structure-activity relationships (SAR), medicinal chemists can rationally design more potent and selective inhibitors.[1]
A typical molecular docking workflow can be visualized as follows:
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors
The following tables summarize the molecular docking and in vitro activity data for a selection of thieno[2,3-d]pyrimidine-based inhibitors against various protein targets. This comparative data highlights the structural features that contribute to their inhibitory potency.
Table 1: Comparative Docking Scores and In Vitro Activity against VEGFR-2
| Compound | Structure | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Sorafenib (Reference) | N/A | -21.77[12] | N/A | Cys917, Glu883, Asp1044[12] |
| Compound 18 | Thieno[2,3-d]pyrimidine derivative | -22.71[12] | 0.084[12][13] | N/A |
| Compound 17c-i | Thieno[2,3-d]pyrimidine derivative | N/A | Excellent anticancer activity against HCT-116 and HepG2 cell lines[5] | N/A |
| Compound 20b | Thieno[2,3-d]pyrimidine derivative | N/A | Excellent anticancer activity against HCT-116 and HepG2 cell lines[5] | N/A |
Table 2: Comparative Docking Scores and In Vitro Activity against EGFR
| Compound | Structure | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Erlotinib (Reference) | N/A | -11.75[4] | N/A | N/A |
| Compound 5b | Thieno[2,3-d]pyrimidine derivative | N/A | 0.037 (EGFRWT)[14] | N/A |
| Compound 10b | Thieno[2,3-d][1][3][15]triazolo[1,5-a]pyrimidine | N/A | 19.4 (MCF-7)[4] | N/A |
| Compound 10e | Thieno[2,3-d][1][3][15]triazolo[1,5-a]pyrimidine | N/A | 14.5 (MCF-7)[4] | N/A |
Table 3: Comparative Docking Scores and In Vitro Activity against Other Targets
| Compound | Target | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Compound 6 | COX-2 | N/A | Good anti-inflammatory activity[16] | Arg 120[16] |
| Compound 3 | JAK2 | N/A | 8.001 (HepG-2)[10] | N/A |
| Compound 5 | DNA Gyrase | -8.2[9] | N/A | THR165, ASN46, ILE78, PRO79[9] |
| Compound 8 | DNA Gyrase | -8.2[9] | N/A | THR165, ASN46, ILE78, PRO79[9] |
Note: "N/A" indicates that the data was not available in the cited sources.
Detailed Protocol for Comparative Molecular Docking
This section provides a step-by-step methodology for conducting a comparative molecular docking study of thieno[2,3-d]pyrimidine-based inhibitors. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
4.1. Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, for VEGFR-2, one could use PDB ID: 2OH4.[12]
-
Protein Preparation:
-
Remove all water molecules and heteroatoms (except for cofactors essential for binding).
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
4.2. Preparation of the Ligands
-
Ligand Sketching: Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives using a chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms.
4.3. Grid Generation
-
Define the Binding Site: Identify the active site of the protein. This is often done by referring to the location of the co-crystallized ligand in the PDB structure.
-
Grid Box Setup: Generate a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
4.4. Molecular Docking Simulation
-
Select a Docking Program: Choose a well-validated docking program such as AutoDock, Glide, or MOE.
-
Docking Protocol Validation: Before docking the novel compounds, validate the docking protocol by re-docking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[4][12]
-
Docking Execution: Dock the prepared thieno[2,3-d]pyrimidine derivatives into the defined grid box. It is advisable to generate multiple docking poses for each ligand.
4.5. Analysis of Docking Results
-
Scoring and Ranking: Analyze the docking scores (binding energies) to rank the compounds. A more negative binding energy generally indicates a more favorable binding affinity.
-
Interaction Analysis: Visualize the top-ranked poses for each ligand and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Comparative Analysis: Compare the binding modes and interactions of the different thieno[2,3-d]pyrimidine derivatives to understand the structure-activity relationships.
The logical relationship for a successful docking study can be illustrated as follows:
Caption: Logical flow for a validated molecular docking experiment.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the comparative molecular docking of thieno[2,3-d]pyrimidine-based inhibitors. The thieno[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. By integrating computational approaches like molecular docking with experimental validation, researchers can significantly accelerate the drug discovery process. Future studies should focus on exploring novel substitutions on the thieno[2,3-d]pyrimidine core to enhance potency and selectivity against a wider range of therapeutic targets. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the dynamic nature of ligand-protein interactions.[12][13]
References
- Application of Molecular Docking for Thieno[2,3-d]pyrimidine Deriv
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][15]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH.
- Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - NIH.
- Combined 3D-QSAR and Molecular Docking Analysis of Thienopyrimidine Derivatives as Staphylococcus aureus Inhibitors - R Discovery.
- Antiinflammatory Evaluation and Docking Studies of Some New Thienopyrimidines | Asian Journal of Chemistry.
- Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - MDPI.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI.
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity - MDPI.
- Design, Synthesis, Biological Evaluation, and Molecular Docking of Some New Thieno[2,3-d] Pyrimidine Derivatives | Request PDF - ResearchG
- Synthesis and characterization of Thieno[3,2-d]pyrimidine Deriv
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
- Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine deriv
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. theaspd.com [theaspd.com]
- 10. mdpi.com [mdpi.com]
- 11. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
A Researcher's Guide to Assessing the Cytotoxicity of Novel Thieno[2,3-d]pyrimidine Compounds in Cancer Cell Lines
Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing these compounds to interact with a wide array of biological targets.[1][2] This structural analogy makes them prime candidates for the development of antimetabolites and kinase inhibitors.[1][3] Protein kinases, which regulate cellular processes like proliferation and division, are often dysregulated in cancer, making them a key target for therapeutic intervention.[4] Thieno[2,3-d]pyrimidine derivatives have emerged as a versatile class of compounds, demonstrating potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and FMS-like tyrosine kinase 3 (FLT3), which are crucial in cancer progression.[1][3][4][5]
This guide provides a comprehensive framework for researchers to assess the cytotoxic potential of novel thieno[2,3-d]pyrimidine compounds. We will delve into the comparative analysis of their efficacy against various cancer cell lines, explore their mechanisms of action, and provide detailed, validated protocols for key experimental assays.
Comparative Cytotoxicity of Novel Thieno[2,3-d]pyrimidine Derivatives
The anticancer potential of newly synthesized compounds is initially evaluated through in vitro cytotoxicity screening against a panel of human cancer cell lines. This approach allows for the determination of the concentration-dependent inhibitory effects of the compounds and helps identify cell lines that are particularly sensitive. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
Below is a comparative summary of the cytotoxic activities (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives from recent studies. This data highlights the broad-spectrum anticancer activity and the differential sensitivity of various cancer cell lines to these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | [2] |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | [2] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - | [5] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - | [5] |
| Compound 8 | HT-29 (Colon) | - | Etoposide | 99.86 ± 5.02 | [6] |
| Compound 9c | T-47D (Breast) | 0.495 | - | - | [7] |
| Compound 9c | MDA-MB-468 (Breast) | 0.568 | - | - | [7] |
| Farm 512 | Jurkat (Leukemia) | 33.6 | Doxorubicin | - | [8] |
| Farm 512 | J774.2 (Macrophage) | 7.1 | Doxorubicin | - | [8] |
| Farm 519 | Jurkat (Leukemia) | 54.5 | Doxorubicin | - | [8] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative efficacy. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The cytotoxic effects of thieno[2,3-d]pyrimidines are often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival.[4] For instance, many derivatives have been designed to target the ATP-binding site of kinases like EGFR and VEGFR-2, thereby blocking downstream signaling pathways that promote cell proliferation and angiogenesis.[2][5]
A common consequence of effective anticancer therapy is the induction of apoptosis, or programmed cell death. Several studies have shown that thieno[2,3-d]pyrimidine compounds can trigger apoptosis in cancer cells.[4][6] This is often accompanied by cell cycle arrest at specific phases, such as the G2/M phase, preventing the cells from progressing through division.[6][7] The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the safe and efficient removal of malignant cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Harvest cells and determine the cell count and viability using a hemocytometer and Trypan Blue exclusion. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. [9]2. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel thieno[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 6. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [10]Mix gently by shaking on an orbital shaker for 15 minutes. [11]8. Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. 9. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Rationale: This flow cytometry-based assay provides a reliable method for detecting and quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12][13]Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. [12]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [13][14]This dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [14]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat them with the thieno[2,3-d]pyrimidine compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). [14]Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. The supernatant contains floating apoptotic cells, and the adherent cells can be detached using trypsin. [13][14]3. Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes and resuspending the pellet. [14]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [15]5. Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution. 6. Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark. [15]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative data and methodologies presented in this guide offer a robust starting point for researchers aiming to evaluate the cytotoxic potential of new derivatives. Through systematic screening using assays like MTT and mechanistic investigation with apoptosis assays, researchers can effectively identify lead compounds with potent and selective anticancer activity. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, will be crucial in optimizing these compounds for clinical development. The ultimate goal is to translate these promising laboratory findings into effective cancer therapeutics that can improve patient outcomes.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Gomaa, M. S., et al. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Guo, W., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[4][14][15]riazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Anticancer Activity and Effects on Cell Cycle Profile and Apoptosis of Novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine Derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
52 Novel Thieno[2,3-d]pyrimidine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
Sources
- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Structural Elucidation of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate Derivatives: X-ray Crystallography and Spectroscopic Alternatives
This guide provides an in-depth comparison of single-crystal X-ray crystallography against alternative spectroscopic methods for the structural characterization of ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate derivatives. Thienopyrimidines are a vital class of heterocyclic compounds, analogous to purines, that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate structural determination is paramount in drug development to understand structure-activity relationships (SAR) and to optimize ligand-receptor interactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive technique.[3][4] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice. This level of detail is unattainable by other methods and is crucial for understanding crystal packing, polymorphism, and designing molecules with specific solid-state properties.
The primary challenge, and a critical determinant of success, lies in the cultivation of a single crystal of suitable size and quality.[3] Many organic compounds, including thienopyrimidine derivatives, may initially present as polycrystalline powders, necessitating meticulous optimization of crystallization conditions.[4]
Experimental Protocol 1: Synthesis and Crystallization
The synthesis of the target thienopyrimidine core often begins with the versatile Gewald reaction, followed by cyclization.[5][6] The subsequent crystallization is as much an art as a science, requiring patience and systematic screening of conditions.
Part A: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: To a solution of elemental sulfur (1.0 eq) in ethanol, add cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Catalysis: Add morpholine dropwise to the solution. The Gewald reaction is base-catalyzed, and morpholine has proven effective for this transformation.[5]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the aminothiophene intermediate.
Part B: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
Reaction Setup: Suspend the aminothiophene intermediate (1.0 eq) in an appropriate solvent such as dioxane.[7]
-
Reagent Addition: Add formamide (excess) or chloroformamidine hydrochloride (1.1 eq) to the suspension.[5][8] These reagents provide the necessary atoms to form the pyrimidine ring.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product will typically precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain the this compound derivative.
Part C: Single Crystal Growth
The key to successful crystallography is growing a high-quality single crystal. This requires starting with a highly pure compound (>95%).[9]
-
Solvent Selection: Systematically screen solvents. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For thienopyrimidine derivatives, solvent systems like DMF/Methanol and chloroform have been used successfully.[10][11]
-
Filtration (Critical Step): Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system, heating if necessary. Filter the solution while hot through a syringe filter (0.2 µm PTFE) into a clean crystallization vessel. This step is crucial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[12]
-
Inducing Crystallization: Employ one of the following standard methods:
-
Slow Evaporation: Loosely cap the vessel and allow the solvent to evaporate over several days. This is a common and effective method.[9]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by transfer to a refrigerator or freezer (-20 °C).[9]
-
Vapor Diffusion: Place the filtered solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[12]
-
Workflow for Structural Determination
The following diagram illustrates the general workflow from a synthesized compound to a final crystal structure.
Caption: Workflow from synthesis to X-ray crystal structure determination.
Comparative Analysis: Spectroscopic Alternatives
While SCXRD provides the ultimate structural proof, it is not always feasible or necessary. A combination of spectroscopic techniques is routinely used to characterize these molecules, providing complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, conformation, intermolecular interactions.[3] | Definitive, unambiguous structure determination. | Requires a high-quality single crystal; provides solid-state structure which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of atoms, relative stereochemistry, solution-state conformation.[13][14] | Provides data on the molecule in solution, which is often more biologically relevant. Non-destructive. | Does not provide absolute 3D structure or bond lengths; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Precise molecular weight and molecular formula (HRMS), fragmentation patterns aiding in structural elucidation.[15][16] | Extremely sensitive, requires very little sample. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations (stretching, bending). | Presence of specific functional groups (e.g., N-H, C=O, C-N).[7][14] | Fast, simple, and provides a quick check for key functional groups. | Provides limited information on the overall molecular skeleton; complex spectra can be ambiguous. |
A Synergistic Approach
In practice, these techniques are used synergistically. NMR and MS are the workhorses of synthetic chemistry, confirming that the target molecule has been made with the correct mass and connectivity. IR spectroscopy provides a quick confirmation of functional groups. SCXRD is then employed to provide the definitive 3D structure, validate the assignments from other techniques, and offer insights into solid-state behavior.
The diagram below illustrates how these techniques provide different, yet complementary, pieces of the structural puzzle.
Caption: Relationship between analytical techniques and structural information.
Case Study: Representative Crystallographic Data
The power of X-ray crystallography is best illustrated with concrete data. The structure of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a closely related derivative, was determined by single-crystal X-ray diffraction.[11] The data provides an absolute confirmation of the fused ring system and the substitution pattern.
| Parameter | Value | Significance |
| Formula | C₉H₁₀N₂OS | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| V (ų) | 929.7 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Key Feature | π–π stacking | The crystal packing is stabilized by π–π stacking interactions between adjacent thienopyrimidine rings, influencing the material's properties.[11] |
Data sourced from Yakubov et al. (2014).[11]
Conclusion
For the structural elucidation of this compound derivatives, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and confirmation of synthesis, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and highly detailed three-dimensional atomic arrangement.[3] This information is invaluable for computational modeling, understanding intermolecular interactions, and guiding the rational design of new therapeutic agents. The investment in developing robust crystallization protocols is therefore a critical step in advancing the medicinal chemistry of the thienopyrimidine scaffold.
References
-
Cheung, E. Y., Fujii, K., Guo, F., et al. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link][3]
-
Rovina, K., Kumar, D., Kumar, V., & Singh, L. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link][8]
-
Sayed, M. T. M., Hassan, R., Halim, P., & El-Ansary, A. K. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link][1]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link][17]
-
University of Florida. (n.d.). Crystal Growing Tips. Center for X-ray Crystallography. Available at: [Link][9]
-
Request PDF. (n.d.). ChemInform Abstract: Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. ResearchGate. Available at: [Link][4]
-
Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. Available at: [Link][18]
-
Al-Warhi, T., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link][10]
-
Vasileva, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. Available at: [Link][7]
-
Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal. Available at: [Link]
-
Hafez, H. N. (n.d.). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link][19]
-
Fayed, E. A. A., & Hosni, H. M. (n.d.). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link][15]
-
Arnst, K. E., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: [Link][5]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link][20]
-
Gangjee, A., et al. (2012). Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[9][17]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PMC - PubMed Central. Available at: [Link][6]
-
Guo, et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link][21]
-
Ghorab, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. Available at: [Link][22]
-
Reddit User Compilation. (2021). Compilation: Methods for growing X-ray crystals. r/Chempros - Reddit. Available at: [Link][12]
-
Angene International Limited. (n.d.). This compound. Available at: [Link][23]
-
Lee, S. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[9][17]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Available at: [Link][13]
-
Guo, et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link][24]
-
Kumar, B. V., et al. (2018). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science. Available at: [Link][14]
-
Khrustalev, V. N., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link][16]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Available at: [Link][25]
-
Abdel-Megeed, M. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link][26]
-
Cherian, J., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC - NIH. Available at: [Link][27]
-
Yakubov, Y. Y., et al. (2014). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. PMC - NIH. Available at: [Link][11]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 11. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. ijacskros.com [ijacskros.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 17. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound|CAS 59488-80-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to the Thienopyrimidine Scaffold
Introduction: The Significance of the Thienopyrimidine Scaffold in Modern Drug Discovery
The thienopyrimidine scaffold, a fused heterocycle of thiophene and pyrimidine rings, stands as a privileged structure in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to effectively interact with a wide range of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics in oncology, as well as for anti-inflammatory, antimicrobial, and antiviral agents.[1][3] The efficient and scalable synthesis of this scaffold is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth technical comparison of the most common synthetic routes to the thienopyrimidine core, with a focus on synthetic efficiency, supported by experimental data, detailed protocols, and mechanistic insights.
Core Synthetic Strategies: A Comparative Overview
The construction of the thienopyrimidine scaffold can be broadly approached from two distinct directions:
-
Route A: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene Core. This is the most widely employed and versatile strategy, often commencing with the synthesis of a 2-aminothiophene intermediate.
-
Route B: Construction of a Thiophene Ring onto a Pre-existing Pyrimidine Moiety. This approach is less common but offers a valuable alternative for accessing specific substitution patterns.
This guide will delve into the nuances of these routes, with a particular emphasis on modern, efficiency-driven methodologies such as multi-component and microwave-assisted reactions.
Route A: Building from a Thiophene Precursor - The Gewald Reaction and Beyond
The annulation of a pyrimidine ring onto a thiophene backbone is the most prevalent strategy for synthesizing thienopyrimidines. The key to this approach lies in the initial efficient synthesis of a substituted 2-aminothiophene, for which the Gewald reaction is a powerful and frequently utilized tool.[4][5][6]
The Gewald Reaction: A Cornerstone of Thienopyrimidine Synthesis
The Gewald three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[6] This one-pot reaction provides a highly efficient route to polysubstituted 2-aminothiophenes, which are the immediate precursors for the subsequent pyrimidine ring formation.[4][5]
The efficiency of the Gewald reaction can be influenced by factors such as the choice of catalyst, solvent, and energy source. Modern modifications, including the use of microwave irradiation and green catalysts, have significantly improved yields and reduced reaction times.[7][8][9]
Visualizing the Gewald-Based Synthesis of Thienopyrimidines
Caption: General workflow for the synthesis of thienopyrimidines via the Gewald reaction.
Comparative Efficiency of Gewald-Based Routes
The subsequent cyclization of the 2-aminothiophene intermediate to form the pyrimidine ring can be achieved using a variety of reagents, each with its own implications for overall efficiency.
| Route Variation | Key Reagents | Typical Yields (%) | Typical Reaction Times | Step Economy | Atom Economy | Scalability & Purification |
| Gewald-Formamide Cyclization | Ketone, Nitrile, Sulfur, Formamide | 80-95%[3][10] | 1-18 h (conventional)[3][10] | Good (2 steps) | Moderate | Generally good scalability; purification often requires recrystallization. |
| Microwave-Assisted Gewald | Ketone, Nitrile, Sulfur, Base | 85-96%[11] | 20-30 min[3] | Excellent (one-pot) | Good | Excellent for library synthesis; purification is often straightforward. |
| Four-Component One-Pot Synthesis | Ketone, Malononitrile, Sulfur, Formamide | 62-97%[12] | 6 h[12] | Excellent (one-pot) | Excellent | Demonstrated on a multi-gram scale without chromatography.[12] |
Table 1: Comparison of the Synthetic Efficiency of Gewald-Based Routes to Thienopyrimidines.
The data clearly indicates that modern one-pot and microwave-assisted approaches offer significant advantages in terms of reaction time and step economy, while maintaining high yields. The four-component reaction reported by Shi et al. is particularly noteworthy for its excellent atom and step economy, as well as its demonstrated scalability without the need for chromatographic purification.[12]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol describes a representative microwave-assisted Gewald reaction to synthesize a 2-aminothiophene, a key intermediate for thienopyrimidine synthesis.[3]
Materials:
-
Phenylacetaldehyde (10 mmol)
-
Ethyl 3-cyanopropanoate (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine (10 mmol)
-
Ethanol (20 mL)
-
Microwave synthesis vial (20-50 mL)
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add phenylacetaldehyde (10 mmol), ethyl 3-cyanopropanoate (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).
-
Add morpholine (10 mmol) dropwise to the mixture with stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 70°C for 20 minutes.
-
After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene.
Expected Yield: ~90%[3]
Route B: Building from a Pyrimidine Precursor - The Thorpe-Ziegler Cyclization
An alternative, though less common, approach to the thienopyrimidine scaffold involves the construction of the thiophene ring onto a pre-existing pyrimidine core. The Thorpe-Ziegler reaction is a key transformation in this strategy.[1][2][13]
The Thorpe-Ziegler Reaction: An Intramolecular Approach
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis.[14][15] In the context of thienopyrimidine synthesis, a pyrimidine derivative bearing two nitrile groups, or a nitrile and another reactive group, is cyclized to form the fused thiophene ring.[1][2]
Visualizing the Thorpe-Ziegler Route to Thienopyrimidines
Caption: General schematic of the Thorpe-Ziegler cyclization for thienopyrimidine synthesis.
Efficiency of the Thorpe-Ziegler Route
While not as extensively documented for thienopyrimidine synthesis as the Gewald-based approaches, the Thorpe-Ziegler reaction can be an effective method.
| Route Variation | Key Reagents | Typical Yields (%) | Typical Reaction Times | Step Economy | Atom Economy | Scalability & Purification |
| Thorpe-Ziegler Cyclization | Substituted Pyrimidine, Base (e.g., NaOEt) | ~71%[1][13] | Reflux conditions[11] | Moderate | Moderate | Dependent on the synthesis of the pyrimidine precursor; purification may involve recrystallization. |
Table 2: Synthetic Efficiency of the Thorpe-Ziegler Route to Thienopyrimidines.
The step economy and atom economy of this route are highly dependent on the synthesis of the starting pyrimidine dinitrile. While the cyclization itself is a single step, the preparation of the precursor can add to the overall step count.
Experimental Protocol: Thorpe-Ziegler Synthesis of a Thienopyrimidine
This protocol outlines a representative Thorpe-Ziegler cyclization to form a thienopyrimidine from a pyrimidine precursor.[11]
Materials:
-
2-(furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile (10 mmol)
-
Ethyl chloroacetate (11 mmol)
-
Sodium acetate (11 mmol)
-
Sodium ethoxide (11 mmol)
-
Ethanol (50 mL)
Procedure:
-
S-alkylation: A mixture of 2-(furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile (10 mmol), ethyl chloroacetate (11 mmol), and sodium acetate (11 mmol) in ethanol (30 mL) is refluxed for 2 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with water, and dried to yield the S-alkylated intermediate.
-
Thorpe-Ziegler Cyclization: The S-alkylated intermediate (10 mmol) is dissolved in ethanol (20 mL), and a solution of sodium ethoxide (11 mmol) in ethanol is added. The mixture is refluxed for 3 hours.
-
After cooling, the reaction mixture is poured into ice water and acidified with a suitable acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization to afford the thienopyrimidine product.
Expected Yield: Not explicitly stated for the two-step process, but the cyclization step is reported to be efficient.[11] A similar Thorpe-Ziegler cyclization reports a yield of 71%.[1]
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route to the thienopyrimidine scaffold depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the importance of green chemistry metrics.
-
For versatility and a wide range of accessible analogues, the Gewald reaction followed by pyrimidine annulation remains a robust and popular choice. The availability of a diverse array of starting ketones, aldehydes, and nitriles allows for extensive derivatization.
-
For rapid synthesis, high throughput screening, and improved green credentials, microwave-assisted and multi-component reactions are superior. The one-pot, four-component synthesis offers exceptional step and atom economy, making it an attractive option for large-scale production.
-
The Thorpe-Ziegler cyclization provides a viable alternative, particularly when starting from a pyrimidine core is advantageous for the overall synthetic strategy.
Ultimately, the selection of the most "efficient" route is a balance of yield, reaction time, cost of starting materials, and the environmental impact of the process. The methodologies presented in this guide offer a range of options to suit the diverse needs of researchers and drug development professionals in their pursuit of novel thienopyrimidine-based therapeutics.
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). 2022 Jan; 15(1): 35. [Link]
-
“Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. ResearchGate. 2025. [Link]
-
A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. Eur J Org Chem. 2019 Jun 2;20(2):3269-3272. [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of PharmTech Research. 2014. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2023 Mar; 28(6): 2759. [Link]
-
Thienopyrimidine | Encyclopedia MDPI. MDPI. 2022. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. 2017. [Link]
-
Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab. 2018. [Link]
-
Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald... ResearchGate. 2019. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. 2010. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. MDPI. 2006. [Link]
-
Gewald reaction. Wikipedia. 2023. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. Molecules. 2006 Jul; 11(7): 498–513. [Link]
-
Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. ResearchGate. 2007. [Link]
-
Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research. 2012. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal. 2018. [Link]
-
Scheme 39. Cylization reaction on thienopyrimidine 113. ResearchGate. 2022. [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. MDPI. 2007. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infect Dis. 2020 Feb 14; 6(2): 253–265. [Link]
-
The Gewald multicomponent reaction. Mol Divers. 2016 May;20(2):543-55. [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. 2012; 17(8): 9735–9754. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank. 2011. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. 2014. [Link]
-
Thrope Ziegler Cyclization Search. Scribd. 2023. [Link]
-
Thorpe reaction. Wikipedia. 2023. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. Angew Chem Int Ed Engl. 2015 Oct 14. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. 2023. [Link]
-
Gewald reaction and apply in drug synthesis. ResearchGate. 2015. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011. [Link]
-
Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. 2021 Jan; 26(2): 455. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, a heterocyclic compound commonly used in medicinal chemistry and drug discovery.[1][2][3][4][5] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Section 1: Pre-Disposal Safety Protocol: Your First Line of Defense
The Primacy of the Safety Data Sheet (SDS)
The single most important document for chemical safety is the manufacturer- or supplier-provided SDS. It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) to have an SDS readily accessible for every hazardous chemical in the laboratory.[7][8]
-
Action: Always locate and thoroughly review the specific SDS for this compound before initiating any disposal procedures. This document will provide detailed information on hazards, handling, and emergency measures.
Mandatory Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, the following PPE is required at a minimum when handling this compound or its waste.[9]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents direct skin contact and potential irritation or absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use in a chemical fume hood if creating dust or aerosols. | Minimizes inhalation of airborne particles. |
Engineering Controls: The Fume Hood
All handling and preparation of chemical waste should be conducted within a certified chemical fume hood.[9] This engineering control is essential for minimizing inhalation exposure and containing any potential spills.
Section 2: Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with accurate identification and segregation of the waste stream. This is a core principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
Hazardous Waste Determination
This compound waste must be classified as hazardous chemical waste . This classification is based on its potential toxicity and the fact that it is a synthetic organic chemical used in research. Never dispose of this chemical down the drain or in the regular trash.[13]
The Critical Importance of Segregation
Segregation prevents dangerous chemical reactions and ensures that waste is treated by the correct disposal pathway.
-
Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.[9]
-
Avoid Commingling: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from:
Section 3: Step-by-Step Disposal Procedure for Laboratory-Scale Waste
This protocol outlines the standard operating procedure for the accumulation and disposal of small quantities of this compound typically generated in a research setting.
Waste Container Selection and Preparation
-
Choose a Compatible Container: Use a leak-proof container made of a material compatible with the waste. For solid waste, a screw-cap polyethylene jar is suitable. For liquid waste (if dissolved in a solvent), use a glass or polyethylene bottle that can be tightly sealed.[13][15]
-
Inspect the Container: Ensure the container is in good condition, free of cracks, and has a secure, functioning lid.
-
Initial Labeling: Pre-label the empty container with a "Hazardous Waste" label provided by your institution's EHS department.
Waste Accumulation
-
Transfer Waste: Carefully transfer the chemical waste into the designated, labeled container inside a chemical fume hood.
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[10][13] This is a common and critical EPA compliance point.
-
Update the Label: As waste is added, list all constituents and their approximate percentages on the hazardous waste label. For example: "this compound (~5g), contaminated weigh paper (2 sheets)".
-
Do Not Overfill: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.[9]
Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[11] This area should be clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.[13]
-
Schedule Pickup: Once the container is full or the project is complete, schedule a waste pickup with your institution's EHS department according to their specific procedures.
Section 4: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Small Spill Cleanup (Contained within Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).
-
Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand.
-
Collect: Carefully sweep or wipe up the absorbed material, placing it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spill or Exposure
-
Evacuate: If the spill is large, volatile, or occurs outside a fume hood, evacuate the area immediately.
-
Emergency Contact: Call your institution's emergency number or 911. Provide details on the chemical identity and location.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Section 5: Regulatory Framework
The disposal of laboratory chemicals is governed by a multi-tiered regulatory system. Your institution's EHS department translates these regulations into actionable laboratory policies.
-
OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), which outlines safe handling and disposal practices.[16][17][18]
-
EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for managing hazardous waste from its generation to its final disposal.[10]
By following the procedures in this guide, you are not only ensuring your safety but also upholding your responsibility to comply with these critical federal standards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe chemical disposal.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]
-
Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]
-
This compound Product Page. AccelaChem. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. US Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
-
Ethyl 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate Product Page. Laibo Chem. [Link]
-
This compound Details. Angene. [Link]
-
SDS for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Chemsrc. [Link]
-
Inquiry on this compound. Chemical-Suppliers. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information. [Link]
-
Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. PubMed. [Link]
-
A REVIEW ON SYNTHESIS AND THERAPEUTIC APPLICATIONS OF THIENOPYRIMIDINE DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. safetypartnersinc.com [safetypartnersinc.com]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. osha.gov [osha.gov]
- 17. compliancy-group.com [compliancy-group.com]
- 18. mastercontrol.com [mastercontrol.com]
A Researcher's Guide to the Safe Handling and Disposal of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and compliant handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for managing Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, a compound with significant potential in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for structurally related compounds, including aminothiophenes and pyrimidines, to ensure a multi-layered defense against potential hazards.
I. Core Safety Principles and Hazard Assessment
A. Engineering Controls: The First Line of Defense
The primary method for exposure control is to handle this compound within a properly functioning chemical fume hood.[5] This engineering control minimizes the inhalation of any dust or aerosols that may be generated during manipulation. The fume hood also provides a contained space in the event of a spill.
B. Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.[6][7] The selection of PPE should be based on a careful evaluation of the potential hazards.
| PPE Component | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[8] | Protects against splashes of solutions or airborne particles that could cause serious eye irritation.[3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] | Provides a barrier against skin contact. Given the potential for skin irritation from similar compounds, this is a critical protective measure.[3][5] |
| Protective Clothing | A laboratory coat or a chemical-resistant apron.[8] | Protects the wearer's clothing and skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust or aerosols may be generated, especially when handling the solid compound outside of a fume hood.[8][10] | Minimizes the risk of inhaling fine particles that could lead to respiratory tract irritation.[3][4] |
II. Step-by-Step Handling Protocol
A systematic approach to handling is crucial for both safety and experimental integrity. The following protocol outlines the key steps for managing this compound from receipt to use.
A. Preparation and Weighing of Solid Compound
-
Designate a Workspace : Before handling the solid, ensure a designated weighing area within a chemical fume hood is clean and prepared.[6]
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing : Use anti-static weighing paper or a suitable container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula. The primary goal is to avoid the creation of dust.[6]
-
Transfer : Once weighed, securely close the primary container of this compound.
-
Clean-Up : Immediately clean any spills using a method appropriate for solid chemicals. Decontaminate the spatula and the weighing area.[8]
B. Solution Preparation
-
Solvent Selection : Choose an appropriate solvent based on your experimental needs and solubility characteristics.
-
Dissolution : In a chemical fume hood, add the weighed solid to the solvent in a suitable vessel.
-
Mixing : Agitate the mixture as required to achieve complete dissolution.
III. Spill Management and Emergency Procedures
In the event of a spill, a prompt and informed response is critical to mitigate any potential harm.
-
Evacuate and Secure : Immediately alert others in the vicinity and restrict access to the spill area.[8]
-
Ventilate : Ensure the area is well-ventilated.[8]
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.[8]
-
Collection : Place the spilled material and any contaminated absorbent into a clearly labeled hazardous waste container.[8]
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Disposal : All materials used for cleanup must be disposed of as hazardous waste.[8]
IV. Disposal Plan: A Commitment to Safety and Compliance
The proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal data, it must be treated as hazardous chemical waste.[8][11]
A. Waste Segregation
-
Solid Waste : All solid waste contaminated with the compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container.[6][11] Do not mix with other solvent wastes unless compatibility is confirmed.[11]
-
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[11]
B. Container Management
-
Compatibility : Use containers that are compatible with the chemical waste.[11]
-
Labeling : Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the full chemical name, accumulation start date, and associated hazards.[8][11]
-
Storage : Keep waste containers securely closed and store them in a designated satellite accumulation area.[11]
C. Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8] Never dispose of this chemical down the drain or in the regular trash.[11]
V. Workflow and Logic Diagrams
To provide a clear visual representation of the handling and disposal processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety and handling protocols, you can confidently advance your research while prioritizing personal safety and environmental stewardship.
References
- Benchchem. Navigating the Safe Handling of 5-Aminothiophene-3-carboxylic Acid: A Procedural Guide.
- Benchchem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Safe Disposal of 4,6-diethoxypyrimidine: A Procedural Guide.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- Fisher Scientific. 2-Amino-5-ethyl-1,3,4-thiadiazole - Safety Data Sheet.
- Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
- NIH. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
- American Chemistry Council. Protective Equipment.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- MDPI. Synthesis of Some Thienopyrimidine Derivatives.
- ChemicalBook. This compound | 59488-80-1.
- ChemicalBook. This compound | 59488-80-1.
- Fisher Scientific. Pyrimidine - Safety Data Sheet.
- ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- PubMed Central. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Provista. Types of PPE to Wear When Compounding Hazardous Drugs.
- NIH. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Angene Chemical. Safety Data Sheet.
- Chemsrc. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
- PubChem. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate.
- Angene International Limited. This compound.
- NIH. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- BLD Pharm. Ethyl 5-methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.
- Chemical-Suppliers. Your Inquiry on this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. CAS#:52505-46-1 | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
